2-Amino-5-chloro-4-methylbenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-chloro-4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZCFAPUHSSYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026528 | |
| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
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Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [IUCLID] | |
| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |
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| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3450 | |
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CAS No. |
88-53-9 | |
| Record name | C Amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
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| Record name | 5-amino-2-chlorotoluene-4-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-AMINO-6-CHLOROTOLUENE-4-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNF96511X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding a Key Chromophore Intermediate
2-Amino-5-chloro-4-methylbenzenesulfonic acid, also known by industrial names such as CLT Acid or Lake Red C Amine, is a substituted aromatic sulfonic acid of significant interest in the chemical industry.[1] With the CAS Number 88-53-9, this compound serves as a pivotal intermediate in the synthesis of various azo dyes and organic pigments.[2] Its molecular structure, featuring a combination of a strong acid group (-SO₃H), a basic amino group (-NH₂), and lipophilic chloro and methyl substituents on a benzene ring, imparts a unique set of physicochemical properties that dictate its reactivity, solubility, and application.
This guide provides a comprehensive technical overview of these properties, grounded in established analytical principles. The methodologies described are designed to be self-validating, offering researchers and drug development professionals a robust framework for the characterization and utilization of this compound.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior.
Structural Representation
The arrangement of functional groups on the benzene ring is critical to the molecule's properties. The structure is depicted below.
Caption: Chemical structure of this compound.
Core Chemical Data
A summary of essential identification and structural information is provided below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 88-53-9 | [2] |
| Synonyms | CLT Acid, Lake Red C Amine, 5-Amino-2-chlorotoluene-4-sulfonic acid | [1] |
| Molecular Formula | C₇H₈ClNO₃S | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | [4] |
| InChI Key | VYZCFAPUHSSYCC-UHFFFAOYSA-N | [4] |
Physical and Thermodynamic Properties
The physical state and behavior of the compound under various conditions are critical for handling, formulation, and process design.
Appearance and Odor
At ambient temperature, the compound is a white to off-white, pink, or slightly reddish crystalline powder.[2][3] It may possess a faint, characteristic odor associated with sulfonic acids.[3]
Melting Point
The melting point is a key indicator of purity. For this compound, literature values show some variation, which is common for complex organic molecules that may decompose at high temperatures.
| Reported Melting Point Range | Source(s) |
| ~240-245 °C | [3] |
| >305 °C | [5] |
| 109 °C | [1] |
Expertise & Experience: The significant discrepancy in reported melting points, particularly the 109 °C value, suggests potential differences in the crystalline form (polymorphism), purity of the samples analyzed, or measurement conditions. The higher values (>240 °C) are more commonly cited and are more consistent with a substituted aromatic sulfonic acid, which typically has strong intermolecular forces (hydrogen bonding, ionic interactions) leading to high melting points. The observation of a wide melting range or decomposition (darkening) upon heating is a strong indicator of impurities.
This protocol ensures an accurate and reproducible melting point measurement, a critical parameter for quality control.
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 12 hours. Moisture can act as an impurity, depressing and broadening the melting range.
-
Finely crush a small amount of the dried sample on a watch glass using a spatula. A fine powder ensures uniform packing and heat transfer.
-
Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement (Digital Melting Point Apparatus):
-
Perform a rapid preliminary measurement by setting a high heating rate (e.g., 10 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new, freshly prepared capillary into the apparatus.
-
Set a slow heating rate of 1-2 °C/min. This slow rate is crucial for allowing the system to remain in thermal equilibrium, providing a sharp and accurate reading.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).
-
Solubility Profile
The solubility is dominated by the interplay between the highly polar sulfonic acid and amino groups and the nonpolar substituted benzene ring.
| Solvent | Qualitative Solubility | Source(s) |
| Water | Insoluble to practically insoluble (as free acid) | [2][3] |
| Aqueous Base | Soluble (as sodium or ammonium salt) | [2][6] |
Expertise & Experience: The term "soluble in water" can be misleading.[3] As a zwitterionic compound, its net charge and solubility are highly pH-dependent. The free acid form is poorly soluble due to strong intermolecular forces in its crystal lattice. However, upon deprotonation of the sulfonic acid group or protonation of the amino group, it forms a salt which is significantly more soluble in water. The formation of water-soluble sodium or ammonium salts upon neutralization is a key characteristic used in its synthesis and purification.[2]
This is the gold-standard method for determining equilibrium solubility, as outlined by principles from USP <1236>.
-
System Preparation:
-
Prepare buffer solutions at relevant pH values (e.g., pH 2, pH 7, pH 10) to assess solubility of the acidic, zwitterionic, and basic forms.
-
Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess is critical to ensure a saturated solution is formed.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to validate that the concentration has plateaued.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw an aliquot from the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (pre-wetted with the buffer) to remove any remaining microparticulates. This step is crucial to avoid artificially high results.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV (see Section 4).
-
The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.
-
Chemical Properties and Reactivity
Acidity and Basicity (pKa)
The molecule possesses both a strongly acidic sulfonic acid group and a weakly basic amino group.
| Property | Predicted Value | Source(s) |
| pKa (SO₃H) | -1.59 ± 0.50 | [3] |
Expertise & Experience: The predicted pKa of -1.59 for the sulfonic acid group confirms it as a very strong acid, comparable to mineral acids.[3] It will be fully deprotonated (as -SO₃⁻) in any aqueous solution. The pKa of the anilinic amino group is not reported but is expected to be low (typically in the range of 2-4 for substituted anilines) due to the electron-withdrawing effects of the chloro and sulfonic acid groups. This means the compound will exist predominantly as a zwitterion over a wide pH range.
Analytical Characterization
A suite of analytical techniques is required for unambiguous identification and purity assessment.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography is the method of choice for assessing the purity of this compound and quantifying it in solution.
Expertise & Experience: Given the polar and ionizable nature of the molecule, a reverse-phase (RP-HPLC) method is highly effective. The stationary phase should be a nonpolar C18 column. The mobile phase must be aqueous and acidic to ensure the consistent protonation state of the amino group and suppress the ionization of residual silanol groups on the column, leading to sharp, symmetrical peaks. A mixture of acetonitrile (or methanol) and an acidified aqueous buffer is a standard choice.[7]
-
Chromatographic System:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a 1:1 mixture of water and acetonitrile in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical Procedure:
-
Run a gradient elution to separate the main peak from any potential impurities. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Caption: Workflow for purity analysis by Reverse-Phase HPLC.
Spectroscopic Characterization
Spectroscopic methods provide critical information about the molecular structure and functional groups.
IR spectroscopy is used to confirm the presence of key functional groups.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source(s) |
| 3400–3250 | N–H stretch | Primary Amine (–NH₂) | [8] |
| 3100–3000 | C–H stretch (sp²) | Aromatic Ring | [8] |
| 3000–2850 | C–H stretch (sp³) | Methyl Group (–CH₃) | [8] |
| ~1620 | N–H bend | Primary Amine | [8] |
| 1600–1450 | C=C stretch (in-ring) | Aromatic Ring | [8] |
| 1250–1120 | S=O asymmetric stretch | Sulfonic Acid (–SO₃H) | [9] |
| 1080–1030 | S=O symmetric stretch | Sulfonic Acid (–SO₃H) | [9] |
| 850–550 | C–Cl stretch | Aryl Halide | [10] |
Expertise & Experience: The IR spectrum will be complex, but the most diagnostic peaks will be the strong, sharp stretches for the S=O bonds and the characteristic N-H stretches of the primary amine. The presence of both confirms the core structure. An actual spectrum is available for viewing at sources like ChemicalBook.[4]
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic signals will likely appear as singlets or narrow doublets due to the substitution pattern. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonyl groups. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should show seven distinct signals, one for each unique carbon atom in the molecule (five aromatic carbons, one methyl carbon, and one carbon attached to the sulfonic acid group).[11] The positions of the aromatic carbons will be highly dependent on the attached substituent.
UV-Vis spectroscopy is useful for quantitative analysis and provides information about the electronic transitions within the aromatic system. The spectrum is expected to show absorption maxima characteristic of a substituted aniline. The exact position of the maximum absorption (λmax) will be sensitive to the solvent and the pH, as protonation of the amino group or deprotonation of the sulfonic acid group will alter the electronic structure of the chromophore.
Safety and Handling
Proper handling is essential due to the compound's hazardous properties.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[12] Inhalation may cause irritation to the respiratory tract.[12]
-
Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]
References
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. [Link]
-
IR Chart. University of California, Los Angeles. [Link]
-
2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID. precisionFDA. [Link]
-
This compound | SIELC Technologies. SIELC Technologies. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
This compound - Hazardous Agents. Haz-Map. [Link]
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. [Link]
-
IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]
-
pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]
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- 5. 88-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 [chemicalbook.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rsc.org [rsc.org]
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- 11. web.pdx.edu [web.pdx.edu]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid: A Comprehensive Technical Guide
Introduction
2-Amino-5-chloro-4-methylbenzenesulfonic acid, systematically known as 2-amino-5-chloro-4-methylbenzene-1-sulfonic acid and commonly referred to as CLT Acid, is a pivotal aromatic sulfonic acid. Its molecular structure, featuring amino, chloro, methyl, and sulfonic acid functional groups on a benzene ring, imparts significant chemical reactivity and versatility.[1][2] This compound is a cornerstone intermediate in the synthesis of a wide array of organic compounds, most notably azo dyes and pigments.[1][3][4] Its application extends to the production of vibrant colorants such as Lake Red C and as a diazo component for various azo dyes.[4] This guide provides an in-depth exploration of the predominant industrial synthesis route for this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers and professionals in chemical synthesis and drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its synthesis, handling, and application.
| Property | Value | Reference |
| CAS Number | 88-53-9 | [1] |
| Molecular Formula | C₇H₈ClNO₃S | [1][3] |
| Molecular Weight | 221.66 g/mol | [3] |
| Appearance | White to off-white or pinkish crystalline powder | [1][4] |
| Solubility | The free acid is sparingly soluble in water, but its sodium or ammonium salts are soluble. | [4][5] |
| Melting Point | Approximately 240-245°C | [1] |
Predominant Synthesis Route: A Multi-Step Approach
The industrial synthesis of this compound is a well-established multi-step process that commences with p-toluenesulfonic acid. This pathway is favored for its efficiency and the ability to control the regiochemistry of the substitutions. The synthesis can be logically segmented into three primary stages: chlorination, nitration, and reduction.
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential transformation of p-toluenesulfonic acid into the target compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Chlorination of p-Toluenesulfonic Acid
The initial step involves the electrophilic aromatic substitution of p-toluenesulfonic acid with a chlorinating agent. The sulfonic acid and methyl groups on the benzene ring direct the incoming chloro group primarily to the position ortho to the methyl group and meta to the sulfonic acid group.
Experimental Protocol
-
Reaction Setup: In a suitable glass-lined reactor equipped with a stirrer, thermometer, and a gas scrubbing system, charge p-toluenesulfonic acid.
-
Chlorination: Introduce a chlorinating agent, such as chlorine gas, into the reactor at a controlled rate. The reaction is typically carried out in the presence of a catalyst, like iodine or iron, to facilitate the electrophilic substitution.
-
Temperature Control: Maintain the reaction temperature within a specified range to ensure selective chlorination and minimize the formation of byproducts.
-
Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) until the desired conversion of p-toluenesulfonic acid is achieved.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the 3-chloro-4-methylbenzenesulfonic acid. This may involve quenching the excess chlorinating agent and subsequent purification steps.
Part 2: Nitration of 3-Chloro-4-methylbenzenesulfonic Acid
The second stage is the nitration of the chlorinated intermediate. The directing effects of the existing substituents guide the nitro group to the position ortho to the sulfonic acid group and meta to the methyl and chloro groups.
Experimental Protocol
-
Reaction Conditions: The 3-chloro-4-methylbenzenesulfonic acid is treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid.
-
Temperature Management: The nitration is performed at a low temperature, generally below 30°C, to control the exothermic reaction and prevent over-nitration.[1]
-
Reaction Time: The reaction is allowed to proceed for a specific duration, often around 3 hours, to ensure complete nitration.[1]
-
Isolation of Isomer: A key step in this stage is the selective isolation of the desired 2-nitro-5-chloro-p-toluenesulfonic acid isomer. This is often achieved by salting out the product from the reaction mixture using a saturated brine solution at an elevated temperature (e.g., 100°C).[1]
-
Filtration and Washing: The precipitated product is collected by filtration and washed to remove impurities.
Reaction Mechanism Visualization
The following diagram depicts the electrophilic nitration mechanism.
Caption: Mechanism of electrophilic nitration of the chlorinated intermediate.
Part 3: Reduction of 2-Nitro-5-chloro-p-toluenesulfonic Acid
The final step in the synthesis is the reduction of the nitro group to an amino group. The Bechamp reduction, utilizing iron metal in an acidic medium, is a classic and industrially viable method for this transformation.
Experimental Protocol
-
Reaction Medium: The 2-nitro-5-chloro-p-toluenesulfonic acid is suspended in water.
-
Reducing Agent: Acetic acid and iron powder are added to the suspension.[1]
-
Reaction Temperature: The reduction is carried out under boiling conditions to drive the reaction to completion.[1]
-
Monitoring: The disappearance of the yellow color of the nitro compound can be an initial indicator of reaction progress, which should be confirmed by analytical methods like TLC or HPLC.
-
Isolation and Purification:
-
After the reduction is complete, the excess iron powder is removed by filtration.[1]
-
The filtrate is then acidified with hydrochloric acid.[1]
-
This acidification causes the final product, this compound, to crystallize out of the solution.[1]
-
The crystalline product is collected by filtration, washed with cold water, and dried.
-
Alternative Synthetic Approaches
While the route starting from p-toluenesulfonic acid is predominant, other synthetic strategies exist. One such method begins with p-nitrotoluene. This process involves:
-
Chlorination: Chlorination of p-nitrotoluene yields a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.
-
Isomer Separation: The desired o-chloro-p-nitrotoluene is separated, often by crystallization.
-
Reduction: The nitro group of the separated isomer is reduced to an amino group.
-
Sulfonation: The final step is the sulfonation of the resulting 4-chloro-2-aminotoluene to introduce the sulfonic acid group.[5]
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. The synthesis should be conducted in a well-ventilated area or a fume hood. For storage, the compound should be kept in a cool, dry place in a tightly sealed container.[1]
Conclusion
The synthesis of this compound is a multi-faceted process that relies on a sequence of well-controlled chemical transformations. The route commencing with p-toluenesulfonic acid offers a robust and industrially scalable method for producing this valuable intermediate. A comprehensive understanding of the reaction mechanisms, stringent control over reaction parameters, and adherence to safety protocols are paramount for the successful and safe synthesis of this compound. The versatility of this compound ensures its continued importance in the chemical industry, particularly in the realm of dye and pigment manufacturing.
References
- BenchChem. (2025).
Sources
CAS number 88-53-9 properties and uses
Beginning Data Collection
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A Technical Guide to the Solubility of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9), an important intermediate in the synthesis of azo pigments.[1][2] We delve into the physicochemical properties that govern its solubility, present a qualitative solubility profile, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to optimize manufacturing processes, purification, and product formulation.
Introduction to this compound
This compound, also known as 4-amino-5-chloro-2-methylbenzenesulfonic acid or CLT acid, is a substituted aromatic sulfonic acid.[3] It exists as a white to off-white crystalline powder at room temperature.[4][5] Its molecular structure, featuring a benzene ring substituted with four different functional groups—sulfonic acid, amino, chloro, and methyl—gives it a unique and complex set of chemical properties.[4]
Industrially, it serves as a critical diazo component for producing a range of azo dyes and pigments, such as Lake Red C.[1][6] Understanding its solubility is paramount for several key operations:
-
Reaction Kinetics: Selecting an appropriate solvent to ensure reactants are in the same phase.
-
Purification: Developing effective crystallization and washing procedures to isolate the compound with high purity.
-
Formulation: Creating stable dispersions or solutions for downstream applications.
This guide provides the foundational knowledge and experimental framework for systematically characterizing and leveraging the solubility of this compound.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is a useful starting point, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7][8] For this compound, several structural features are in play.
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group.[9] With a predicted pKa of approximately -1.59, it is a much stronger acid than a carboxylic acid.[5][6] This group is a potent hydrogen bond donor and acceptor.
-
Amino Group (-NH₂): This group is basic and also highly polar, capable of both donating and accepting hydrogen bonds.
-
Aromatic Ring, Methyl (-CH₃), and Chloro (-Cl) Groups: These components contribute to the molecule's hydrophobic and nonpolar character.
A critical aspect of this molecule's behavior is its likely existence as a zwitterion (an internal salt) in its solid state and in neutral solutions. The strongly acidic sulfonic acid group protonates the basic amino group, resulting in a molecule with both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge. This high degree of internal charge separation creates a very strong crystal lattice, similar to amino acids, which significantly reduces its solubility in most solvents. This explains why the free acid is often described as "practically insoluble" or "essentially insoluble" in water, despite its polar functional groups.[1][5][6] Conversely, converting it to a sodium or ammonium salt disrupts this zwitterionic interaction, making it readily soluble in water.[4][5][10]
Solubility Profile: A Summary
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Water | H₂O | Practically Insoluble[11] | Strong zwitterionic character leads to a high lattice energy that outweighs the energy of hydration.[12] |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The base deprotonates the ammonium group (-NH₃⁺), forming a highly polar and water-soluble sulfonate salt.[4][5] |
| Aqueous Acid | 5% HCl | Insoluble | The sulfonic acid group is already fully protonated. Adding acid does not increase solubility. |
| Polar Protic | Methanol, Ethanol | Very Slightly Soluble to Insoluble | These solvents can hydrogen bond, but may not be polar enough to overcome the crystal lattice energy of the zwitterion. |
| Polar Aprotic | DMSO, DMF | Slightly Soluble to Soluble | These solvents have high dielectric constants and can effectively solvate the charged centers of the zwitterion without proton exchange. |
| Nonpolar | Hexane, Toluene | Insoluble | The high polarity and zwitterionic nature of the solute are incompatible with nonpolar solvents.[8] |
Experimental Determination of Solubility: A Methodological Approach
A systematic, multi-stage approach is essential for accurately characterizing the solubility of a compound. This involves an initial qualitative screening followed by a more rigorous quantitative analysis for promising solvents.
Rationale for Solvent Selection
The choice of solvents should span the full spectrum of polarity to build a comprehensive profile. A recommended starting set includes water, methanol (polar protic), acetonitrile (polar aprotic), and toluene (nonpolar). Based on screening results, this can be expanded to include other solvents like ethanol, isopropanol, DMSO, DMF, and ethyl acetate.
Qualitative Solubility Determination (Screening Protocol)
This protocol provides a rapid assessment of solubility, allowing for the efficient screening of multiple solvents. The methodology is designed to be self-validating by using a defined threshold for "soluble."
Objective: To classify the compound as soluble, slightly soluble, or insoluble in a given solvent at ambient temperature. A compound is often considered "soluble" if >30 mg dissolves in 1 mL of solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, DMSO, hexane)
-
Small test tubes or 1.5 mL vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh approximately 10 mg of the compound into a tared test tube or vial. Record the exact mass.
-
Solvent Addition: Add 0.33 mL of the selected solvent to the vial.[13]
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is classified as soluble (>30 mg/mL).
-
Incomplete Dissolution: If the solid is still present, continue to vortex for another 5 minutes and allow the sample to sit for 15-20 minutes to reach equilibrium.
-
Final Assessment: Re-examine the vial. If any solid particles remain, the compound is classified as slightly soluble or insoluble at this concentration. The result informs the design of the quantitative study.
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[7] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.
Objective: To determine the precise equilibrium solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.
Materials:
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Apparatus for concentration analysis (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into a 4 mL vial). The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the chosen solvent (e.g., 2 mL).
-
Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is standard, though 48-72 hours may be necessary to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Dilute the clear, saturated filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original solubility by accounting for the dilution factor.
Visualization of Experimental Workflow
The logical flow from initial screening to precise quantitative measurement can be visualized as follows.
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An In-Depth Technical Guide to 2-Amino-5-chloro-4-methylbenzenesulfonic Acid: Safety, Handling, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9), also known as CLT Acid, is a sulfonated aromatic amine that serves as a vital intermediate in the synthesis of various organic compounds.[1] Its primary applications are in the manufacturing of azo dyes and pigments, such as Lake Red C.[1][2] Given its reactive nature, a thorough understanding of its chemical properties, hazards, and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of this compound, moving beyond a standard safety data sheet (SDS) to offer deeper insights into its safe and effective use in a research and development setting.
Section 1: Chemical and Physical Properties
This compound exists as a white to off-white or pinkish crystalline powder.[3][4] It is an organosulfonic acid and a halogenated aromatic compound.[4] While the free acid is essentially insoluble in water, its sodium and ammonium salts are soluble.[3]
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈ClNO₃S | [5] |
| Molecular Weight | 221.66 g/mol | [5] |
| CAS Number | 88-53-9 | [5] |
| Appearance | White to pink powder | [3] |
| Melting Point | >324 - <= 335 °C (may begin to melt around 244-265°C with decomposition) | [6] |
| Water Solubility | Insoluble as free acid; soluble as sodium or ammonium salt. | [3] |
| Log Pow | -0.83 at 23 °C | [6] |
Section 2: Hazard Identification and GHS Classification Analysis
A critical aspect of handling this compound is understanding its potential hazards. A review of various supplier Safety Data Sheets (SDS) reveals inconsistencies in its GHS classification, which warrants a cautious approach.
-
Corrosive Potential: Several sources classify this chemical as causing severe skin burns and eye damage (H314), falling under GHS Skin Corrosion/Irritation Category 1B.[7][8][9][10] This classification is based on the acidic nature of the sulfonic acid group, which can cause tissue damage upon contact.[11]
-
Irritant Potential: Other sources classify it as causing serious eye irritation (H319) or skin irritation (H315).[5][12]
-
No Classification: Some data sheets indicate that the substance is not classified as hazardous.[13]
Expert Recommendation: Given the conflicting classifications and the inherent properties of sulfonic acids, it is imperative to treat this compound with the highest level of caution. Researchers should, as a best practice, handle this compound as if it were corrosive , capable of causing severe skin burns and eye damage. This conservative approach ensures the highest level of safety. The presence of the sulfonic acid moiety suggests a strong potential for corrosive action, similar to other aryl sulfonic acids.[11]
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The rationale behind each piece of equipment is to prevent contact with a potentially corrosive solid.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[14] In situations with a risk of splashing, such as when making solutions or during a spill, a face shield should be worn in addition to goggles.[14]
-
Skin Protection: A lab coat is required. For tasks with a higher risk of contact, a chemical-resistant apron over the lab coat is recommended.[3]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may be penetrated by many corrosive materials; therefore, it is advisable to consult the glove manufacturer's compatibility charts.[3][12] Double-gloving can provide an additional layer of protection.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.[15] If a fume hood is not available and dust formation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[16] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[15]
-
Safety Stations: An operational emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Handling Procedures
The causality behind these procedures is rooted in preventing skin/eye contact and minimizing the generation of airborne dust.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clear of clutter. Read the Safety Data Sheet thoroughly.[14]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust clouds. Use a spatula for transfers.
-
Solution Preparation: When preparing solutions, slowly add the acid to the water while stirring. Never add water to the acid , as this can cause a rapid exothermic reaction, leading to boiling and splashing.[3][15]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Avoid eating, drinking, or smoking in the laboratory.
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Segregation: Store away from incompatible materials, particularly bases and strong oxidizing agents.[8] Do not store acids and bases together.[14]
-
Location: Store on shelves close to floor level to minimize the risk of injury from falling containers.[15]
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The primary goal of first aid for corrosive substances is immediate and thorough decontamination.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][17] Remove contact lenses if it can be done easily. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with large amounts of water and soap for at least 15-30 minutes.[6] Do not scrub the skin.[6] Seek immediate medical attention if burns or irritation develop.[7]
-
Inhalation: Move the person to fresh air.[6] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink large amounts of water or milk to dilute the chemical.[6] Seek immediate medical attention.[7]
Accidental Release Measures (Spill Cleanup)
A systematic approach is necessary to contain and clean up a spill safely.
Caption: Workflow for handling a chemical spill.
Section 5: Toxicological and Ecological Information
The available data on the long-term toxicological and ecological effects of this compound is limited.
Toxicological Data
-
Acute Toxicity: Oral LD50 in rats is reported as 12300 mg/kg, which is considered low acute toxicity.[12]
-
Skin Corrosion/Irritation: As discussed, this is a point of contention, with classifications ranging from corrosive to irritant. It may cause skin sensitization.[7][11]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[7][12]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to indicate that this product or any of its components are mutagenic, carcinogenic, or have reproductive toxicity.[3][9] The International Agency for Research on Cancer (IARC) has not classified it as a carcinogen.[15]
Ecological Data
-
Persistence and Degradability: Studies have shown that this compound is resistant to degradation by activated sludge in wastewater treatment simulations.[5] Sulfonated aromatic compounds, in general, can be poorly biodegradable.[14][17]
-
Bioaccumulation: The presence of a chlorinated aromatic structure raises concerns about potential bioaccumulation, though specific data is limited.[15]
-
Ecotoxicity: Due to its high water solubility, it has high mobility in aquatic systems.[8] While acute toxicity to fish is generally low for many aromatic sulfonic acids (LC50 ≥ 100 mg/L), their poor biodegradability can have deleterious long-term effects on aquatic organisms.[14]
Conclusion
This compound is an indispensable chemical intermediate. However, its safe handling demands a comprehensive understanding of its potential hazards, particularly its corrosivity, which appears to be underestimated by some suppliers. By adopting a conservative safety-first approach, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can effectively manage the risks associated with this compound. The lack of extensive toxicological and ecological data underscores the need for careful containment and disposal to prevent environmental release.
References
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Stanford Environmental Health & Safety. (2024, September 11). 24-002c - General Use SOP - Corrosive Materials. Retrieved from [Link]
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CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
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Chem Service. (2016, May 13). SAFETY DATA SHEET. Retrieved from [Link]
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denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]
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CPAChem. (2024, January 4). Safety data sheet. Retrieved from [Link]
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CPAChem. (2024, January 4). Safety data sheet. Retrieved from [Link]
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WorldOfChemicals. (2013, March 20). This compound. Retrieved from [Link]
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University of Toronto. 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]
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Haz-Map. This compound - Hazardous Agents. Retrieved from [Link]
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SciSpace. Sulphonated Aromatic Pollutants: Limits of Microbial Degradability and Potential of Phytoremediation. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid
This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Introduction and Significance
This compound is a substituted aromatic sulfonic acid that appears as a white to off-white crystalline powder.[2][3] Its molecular structure, featuring an amino group, a chloro group, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile building block in organic synthesis.[2] The compound is notably used as a diazo component for azo dyes and pigments, such as Lake Red C.[3] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and industrial applications.
This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is the foundation for interpreting spectral data.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88-53-9 | [4] |
| Molecular Formula | C₇H₈ClNO₃S | [1] |
| Molecular Weight | 221.66 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | Approximately 240-245°C | [1] |
| Solubility | Soluble in water | [1] |
Synthesis Overview
The synthesis of this compound is typically a multi-step process. One common route involves the chlorination of p-toluenesulfonic acid, followed by nitration. The desired nitro isomer is then separated and subsequently reduced to the final amino compound.[3] An alternative industrial method starts with the diazotization of 5-chloro-2-amino-4-methyl-benzenesulfonic acid, which is readily available from toluene-4-sulfonic acid.
Experimental Protocols
The following protocols are designed to yield high-quality spectral data for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Protocol: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) to remove any traces of water, which can interfere with the spectrum.
-
In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected and automatically subtracted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, it provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Protocol: ¹H and ¹³C NMR in DMSO-d₆
-
Solvent Selection:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Spectral Data and Interpretation
The following sections detail the expected spectral data and provide an in-depth interpretation.
FT-IR Spectrum Analysis
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino (NH₂) |
| 3100-3000 | C-H stretching | Aromatic |
| 2980-2850 | C-H stretching | Methyl (CH₃) |
| 1620-1580 | C=C stretching | Aromatic ring |
| 1250-1150 | S=O asymmetric stretching | Sulfonic acid (SO₃H) |
| 1080-1000 | S=O symmetric stretching | Sulfonic acid (SO₃H) |
| 850-750 | C-H out-of-plane bending | Substituted benzene |
| 800-600 | C-Cl stretching | Aryl chloride |
Interpretation:
The IR spectrum of this compound is characterized by several key absorption bands. The broad peaks in the 3400-3200 cm⁻¹ region are indicative of the N-H stretching vibrations of the primary amine. The presence of aromatic C-H stretching is confirmed by the peaks between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is observed in the 2980-2850 cm⁻¹ range. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group are expected around 1250-1150 cm⁻¹ and 1080-1000 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically appear in the 1620-1580 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (850-750 cm⁻¹). Finally, a band in the 800-600 cm⁻¹ region is characteristic of the C-Cl stretching vibration. An example of an IR spectrum for this compound can be found on ChemicalBook.[6]
¹H NMR Spectrum Analysis (Predicted)
Table 3: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-3 |
| ~7.2 | s | 1H | H-6 |
| ~5.0 | br s | 2H | NH₂ |
| ~2.3 | s | 3H | CH₃ |
Interpretation:
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons. The proton at the 3-position (H-3) is deshielded by the adjacent electron-withdrawing sulfonic acid group and is therefore predicted to have a higher chemical shift (downfield) around 7.8 ppm. The proton at the 6-position (H-6) is shielded by the electron-donating amino group, and its chemical shift is predicted to be further upfield, around 7.2 ppm.
-
Amino Protons (NH₂): The protons of the amino group are expected to appear as a broad singlet around 5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with any trace water in the solvent.
-
Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet at a more upfield chemical shift, predicted to be around 2.3 ppm.
¹³C NMR Spectrum Analysis (Predicted)
Note: As with the ¹H NMR data, the following is a predicted ¹³C NMR spectrum.
Table 4: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-2 |
| ~140 | C-1 |
| ~135 | C-4 |
| ~130 | C-5 |
| ~125 | C-6 |
| ~120 | C-3 |
| ~20 | CH₃ |
Interpretation:
The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
-
C-2 (bearing the NH₂ group): This carbon is expected to be the most deshielded among the protonated carbons due to the direct attachment of the electronegative nitrogen atom, with a predicted chemical shift around 148 ppm.
-
C-1 (bearing the SO₃H group): This quaternary carbon is also significantly deshielded and is predicted to appear around 140 ppm.
-
C-4 (bearing the CH₃ group): The chemical shift of this carbon is predicted to be around 135 ppm.
-
C-5 (bearing the Cl group): The carbon attached to the chlorine atom is expected to have a chemical shift of approximately 130 ppm.
-
C-6 and C-3: These protonated carbons will have chemical shifts influenced by the neighboring substituents, predicted to be around 125 ppm and 120 ppm, respectively.
-
-
Methyl Carbon (CH₃): The carbon of the methyl group is the most shielded and will appear at the most upfield chemical shift, predicted to be around 20 ppm.
Visualization of the Analytical Workflow
The logical flow of spectral analysis for structural elucidation can be visualized as follows:
Caption: Conceptual workflow for the spectral analysis of an organic compound.
Conclusion
The comprehensive spectral analysis of this compound, integrating FT-IR and NMR spectroscopy, provides a robust methodology for its structural confirmation and purity assessment. The detailed protocols and interpretation guidelines presented in this technical guide offer a framework for researchers and professionals to confidently analyze this important chemical intermediate. While experimental NMR data would provide definitive assignments, the predicted spectra herein serve as a valuable educational tool and a starting point for the analysis of this and structurally related compounds.
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industrial synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid
An In-Depth Technical Guide to the Industrial Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the industrial-scale synthesis of this compound, a key intermediate in the chemical industry. Known commonly as CLT Acid or Lake Red C Amine, its production is critical for the manufacturing of various azo dyes and pigments.[1][2][3][4] This document delves into the prevalent synthesis methodologies, underlying chemical principles, process optimization, and safety protocols, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.
Compound Profile and Industrial Significance
This compound (CAS No. 88-53-9) is an organosulfonic acid characterized by a benzene ring substituted with amino, chloro, methyl, and sulfonic acid groups.[1] This structure makes it an essential diazo component for coupling reactions in the synthesis of colorants.
Physical and Chemical Properties
The compound typically appears as a white to off-white or slightly reddish crystalline powder.[1][2][3] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88-53-9 | [5] |
| Molecular Formula | C₇H₈ClNO₃S | [5] |
| Molecular Weight | 221.66 g/mol | [5] |
| Appearance | White to off-white/pink crystalline powder | [1][3] |
| Solubility | Insoluble as free acid; soluble as sodium or ammonium salt | [3] |
| Melting Point | Approx. 240-245°C | [1] |
Primary Applications
The primary industrial application of this compound is as a crucial intermediate for producing azo pigments and dyes.[1][3] It serves as the foundational amine for creating a range of red colorants, including:
These pigments are widely used in printing inks, paints, coatings, and plastics.[6][7]
Core Synthesis Pathways: A Mechanistic Perspective
The industrial production of this compound is a multi-step process. The most established route begins with p-toluenesulfonic acid, which is readily available in large quantities.[3][8] An alternative pathway starting from p-nitrotoluene also exists.
Primary Synthesis Route: From p-Toluenesulfonic Acid
This pathway involves a sequence of electrophilic aromatic substitution reactions followed by a reduction. The causality behind the sequence is critical: the sulfonic acid group is a meta-director, but the methyl group is an ortho-, para-director. The sequence of reactions is designed to leverage these directing effects to achieve the desired isomer.
Caption: Primary industrial synthesis route for CLT Acid.
Step 1: Chlorination of p-Toluenesulfonic Acid The initial step is the chlorination of p-toluenesulfonic acid to yield 3-chloro-4-methylbenzenesulfonic acid.[3] The sulfonic acid and methyl groups on the starting material direct the incoming chloro- electrophile to the desired position.
-
Mechanism: This is an electrophilic aromatic substitution. A chlorinating agent, often chlorine gas or sulfuryl chloride, is used in the presence of a Lewis acid catalyst.[9] The choice of catalyst and reaction conditions is crucial to minimize the formation of unwanted isomers.
Step 2: Nitration of 3-Chloro-4-methylbenzenesulfonic Acid The chlorinated intermediate is then nitrated to introduce a nitro group, yielding 2-nitro-5-chloro-p-toluenesulfonic acid.[1][10] This step is notoriously challenging due to the deactivating nature of the sulfonic acid and chloro groups, often leading to low yields in unoptimized processes.
-
Mechanism & Optimization: The reaction is typically carried out using a mixture of nitric acid and sulfuric acid ("mixed acid"). An important academic study has demonstrated a significant improvement in this step by optimizing reaction parameters.[10] The yield was increased from 65.7% in traditional industrial processes to 91% under optimized conditions.[10]
Optimized Nitration Protocol Summary
| Parameter | Optimized Condition | Rationale | Reference |
| Temperature | -5 °C | Minimizes side reactions and decomposition of nitric acid. | [10] |
| Nitrating Agent | Fuming Nitric Acid & Fuming Sulfuric Acid | Provides a high concentration of the nitronium ion (NO₂⁺) electrophile. | [10] |
| Mass Ratio (Fuming H₂SO₄ : Substrate) | 4:1 | Ensures complete dissolution and activation of the substrate. | [10] |
| Molar Ratio (Fuming HNO₃ : Substrate) | 1.05:1 | Provides a slight excess of the nitrating agent to drive the reaction to completion. | [10] |
| Reaction Time | 3 hours | Sufficient time for the reaction to proceed to completion at the optimized temperature. | [10] |
| Product Separation | Filtration from 0.7 mass fraction aqueous H₂SO₄ solution | Exploits the low solubility of the product in this specific acid concentration, allowing for efficient separation and recycling of the concentrated sulfuric acid. | [10] |
Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. The most common industrial method is the Béchamp reduction, which uses iron filings in an acidic medium (e.g., acetic or hydrochloric acid).[1][3]
-
Mechanism: This classic reaction involves the oxidation of metallic iron to iron(II)/iron(III) oxides, with the nitro group being reduced to the amine.
-
Alternative Methods: Catalytic hydrogenation using catalysts like platinum is a cleaner alternative, producing water as the main byproduct and avoiding the generation of large amounts of iron sludge.[11]
Detailed Experimental Protocol (Optimized Synthesis)
The following protocol is a synthesized representation of an optimized industrial process, grounded in published methodologies.[1][3][10]
Workflow for Optimized Nitration and Reduction
Caption: Optimized workflow for nitration and reduction stages.
Protocol Steps:
-
Nitration:
-
Charge a suitable glass-lined reactor with the sodium salt of 3-chloro-4-methylbenzenesulfonic acid and four times its mass of fuming sulfuric acid.[10]
-
Cool the mixture to -5°C with constant agitation.[10]
-
Slowly add fuming nitric acid over a period of 1-2 hours, maintaining the temperature at -5°C. The molar ratio of nitric acid to the starting sulfonate should be 1.05.[10]
-
Allow the reaction to proceed for 3 hours at this temperature.[10]
-
Carefully dilute the reaction mixture with water until the concentration of sulfuric acid reaches a mass fraction of 0.7.[10]
-
The product, sodium 2-nitro-5-chloro-p-toluenesulfonic acid, will precipitate. Isolate the solid by filtration.[10] The filtrate, a concentrated sulfuric acid solution, can be recycled.[10]
-
-
Reduction:
-
Create a suspension of the isolated nitro-intermediate in water in a separate reactor.[1]
-
Add acetic acid and an excess of iron powder.[1]
-
Heat the mixture to boiling to carry out the reduction.[1] The reaction is exothermic and may require initial heating followed by cooling to maintain control.
-
After the reaction is complete (monitored by a suitable analytical method like HPLC), filter the hot solution to remove the iron powder and iron oxide sludge.[1]
-
Acidify the clear filtrate with hydrochloric acid. This will cause the final product, this compound, to crystallize out of solution.[1]
-
Isolate the product by filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.
-
Quality Control and Analytical Methods
Ensuring the purity of the final product is paramount for its use in pigment synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound and for monitoring the progress of the reaction. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and acidified water is effective for separation.[12]
-
Titration: Acid-base titration can be used to determine the overall acidity and estimate the concentration of the sulfonic acid.
-
Spectroscopy: Techniques like NMR and IR spectroscopy are used for structural confirmation in a laboratory setting.
Safety, Handling, and Environmental Considerations
Industrial synthesis of this compound involves hazardous materials and requires strict safety protocols.
Hazard Profile
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[13][14]
-
Irritation: It is irritating to the respiratory system.[1] Inhalation may lead to chemical pneumonitis.[6]
-
Sensitization: May cause skin sensitization upon repeated contact.[6]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, clothing, and eye/face protection.[14] Handling should occur in well-ventilated areas or under a chemical fume hood.[15]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][15] Store locked up and away from incompatible materials.[14]
-
Spill Management: In case of a spill, eliminate ignition sources, contain the spill with non-combustible absorbent material (like sand or earth), and transfer to a suitable container for disposal.[15]
Environmental Impact
-
Biodegradability: The compound is reported to be resistant to biodegradation in activated sludge systems.[5]
-
Waste Management: The Béchamp reduction process generates significant iron sludge, which requires proper disposal. The optimized nitration process, which allows for the recycling of sulfuric acid, is a significant step towards a more environmentally friendly synthesis by eliminating salty scrap acid waste.[10]
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The Synthesis of High-Performance Azo Dyes: A Technical Guide to the Applications of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of azo dyes and pigments utilizing the key intermediate, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, commonly known in the industry as CLT acid. This document is intended for researchers, chemists, and professionals in the dye and pigment manufacturing sectors. It details the fundamental chemical principles, step-by-step synthesis protocols, and critical process parameters. Furthermore, it elucidates the influence of the intermediate's molecular structure on the final product's performance characteristics and provides a comprehensive overview of the primary applications of the resulting colorants.
Introduction: The Central Role of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, printing, and coatings industries.[1] Their widespread use is attributed to their relative ease of synthesis, cost-effectiveness, and the vast spectrum of colors achievable. The synthesis of azo dyes is fundamentally a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[2]
This compound (CAS 88-53-9), also referred to as CLT acid, is a pivotal diazo component in the production of a range of high-performance azo pigments, particularly in the red and yellow color space.[3][4] Its molecular structure, featuring a sulfonic acid group for conditional solubility, and chloro and methyl substituents on the aromatic ring, imparts specific and desirable properties to the final dye molecules, including enhanced brilliance and stability.[4] This guide will focus on the practical application of CLT acid in the synthesis of commercially significant pigments, such as C.I. Pigment Red 53:1 (Lake Red C).
The Chemistry of Synthesis: A Tale of Two Reactions
The transformation of this compound into a vibrant pigment is governed by two sequential electrophilic aromatic substitution reactions. A thorough understanding of the mechanisms and controlling factors of these reactions is paramount for achieving high yield, purity, and the desired coloristic properties.
Diazotization: Activating the Intermediate
The first critical step is the conversion of the primary amino group of CLT acid into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The diazotization reaction is exothermic, and the resulting diazonium salt is thermally unstable.[5] Maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas and a significant reduction in yield.[5]
-
Strongly Acidic Medium: The presence of excess mineral acid is essential to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form undesirable triazene byproducts. The acidic environment also ensures the generation of nitrous acid from sodium nitrite.
Azo Coupling: The Chromophore Formation
The second stage of the synthesis is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling component, such as a naphthol or an aniline derivative. This reaction forms the azo chromophore (-N=N-), which is responsible for the color of the dye.[6]
The Critical Role of pH in Azo Coupling:
The pH of the reaction medium is a critical parameter that dictates the success of the azo coupling reaction. The optimal pH depends on the nature of the coupling component.[7]
-
Coupling with Phenols (e.g., 2-Naphthol): A slightly alkaline pH (typically 9-10) is required.[1][8] In this pH range, the phenol is deprotonated to form the more strongly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium salt.[1][8]
-
Coupling with Anilines: A mildly acidic pH (typically 4-5) is necessary.[1][8] This is to prevent the diazonium salt from reacting with the amino group of the aniline (N-coupling) instead of the aromatic ring (C-coupling). The acidic conditions protonate the amino group, "masking" it and favoring the desired C-coupling reaction.[1][8]
Experimental Protocols: Synthesis of C.I. Pigment Red 53:1 (Lake Red C)
The following protocols provide a detailed methodology for the laboratory-scale synthesis of C.I. Pigment Red 53:1, a widely used pigment in printing inks and plastics.[3]
Materials and Equipment
-
This compound (CLT Acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 30%)
-
2-Naphthol (beta-Naphthol)
-
Sodium hydroxide (NaOH)
-
Barium chloride (BaCl₂)
-
Calcium chloride (CaCl₂)
-
Surfactant (e.g., sodium dodecylbenzenesulfonate)
-
Sulfamic acid
-
Distilled water
-
Beakers, magnetic stirrer, ice bath, thermometer, filtration apparatus
Protocol 1: Preparation of the Diazo Solution
-
In a 500 mL beaker, add 200g of water, followed by 23g of 30% hydrochloric acid.
-
To this solution, add 32.5g of this compound and a small amount of surfactant.
-
Stir the mixture for 30 minutes to form a fine suspension.
-
Cool the suspension to 5°C using an ice bath.
-
Prepare a 30% aqueous solution of sodium nitrite (10.5g of NaNO₂).
-
Slowly add the sodium nitrite solution to the cooled suspension over 10 minutes, ensuring the temperature does not exceed 5°C.
-
Continue the diazotization reaction for 90 minutes, maintaining the low temperature.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If positive, add a small amount of sulfamic acid until the test is negative. The resulting diazo solution is used immediately in the next step.
Protocol 2: Preparation of the Coupling Solution
-
In a separate beaker, dissolve an appropriate molar equivalent of 2-Naphthol in a solution of sodium hydroxide (the molar ratio of NaOH to 2-Naphthol should be approximately 1.5-1.8:1).
-
Cool this solution to the temperature specified for the coupling reaction.
Protocol 3: Coupling, Laking, and Post-Treatment
-
Slowly add the diazo solution from Protocol 1 to the coupling solution from Protocol 2 with vigorous stirring.
-
Control the pH of the reaction mixture according to the principles outlined in section 2.2.
-
After the coupling reaction is complete, initiate the laking reaction by adding a solution of barium chloride and calcium chloride. The ratio of these salts will influence the final properties of the pigment.
-
The mixture is then heated and stirred to promote pigment particle growth and stabilization.
-
The resulting pigment is filtered, washed with water until free of soluble salts, and then dried.
Performance Characteristics of Derived Pigments
The pigments synthesized from this compound exhibit a range of performance properties that make them suitable for various applications. The following table summarizes the typical characteristics of C.I. Pigment Red 53:1.
| Property | Value | Significance in Application |
| Color Index Name | C.I. Pigment Red 53:1 | Standardized identification in the industry. |
| Chemical Class | Monoazo Lake | Influences solubility and fastness properties. |
| Shade | Yellowish to Bluish Red | Determines the final color in the end-product.[9] |
| Heat Stability | 160-180 °C | Crucial for applications in plastics processing.[10][11] |
| Lightfastness (1-8 scale) | 3-5 | Indicates resistance to fading when exposed to light; moderate fastness is suitable for indoor applications.[9][11] |
| Water Resistance (1-5 scale) | 3-5 | Determines suitability for aqueous-based systems.[11] |
| Oil Resistance (1-5 scale) | 3-5 | Important for use in printing inks.[11] |
| Acid Resistance (1-5 scale) | 3-4 | Indicates stability in acidic environments.[11] |
| Alkali Resistance (1-5 scale) | 3-4 | Indicates stability in alkaline environments.[11] |
The Influence of Molecular Structure on Pigment Properties
The specific substituents on the this compound molecule play a crucial role in determining the final properties of the pigment.
-
Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom can have a bathochromic (deepening of color) effect on the final dye. It also enhances the lightfastness and overall stability of the pigment molecule.
-
Methyl Group (-CH₃): This electron-donating group can influence the shade of the pigment. Its presence can also affect the solubility of the intermediate and the final pigment.
-
Sulfonic Acid Group (-SO₃H): This group is essential for the laking process. The sulfonic acid dye is water-soluble, allowing for the precipitation with a metal salt (like barium or calcium) to form an insoluble pigment lake. The choice of the metal salt can also influence the final shade and properties of the pigment.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a significant range of azo pigments. Its unique molecular structure allows for the production of colorants with desirable properties of brilliancy, strength, and moderate to good fastness. A meticulous control of the diazotization and azo coupling reaction parameters, particularly temperature and pH, is essential for achieving optimal results. This guide provides the fundamental knowledge and practical protocols to enable researchers and professionals to effectively utilize this versatile intermediate in the development and production of high-performance azo dyes.
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Brainly. (2023, September 4). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]
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Krishna Chemicals. (n.d.). Pigment Red. Retrieved from [Link]
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Zeya Chemicals. (2012, September 15). Corimax Red CNS Technical Data Sheet. Retrieved from [Link]
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Abdelmaksoud, W. M. A., El-Gammal, M. S., & El-Apasery, M. A. (2019). Synthesis and characterization of novel pigments derived from Red Lake C. ResearchGate. Retrieved from [Link]
-
HUPC Chemical Co., Ltd. (2011, January 1). Pigment Red 53:1 UN8135 Technical Data Sheet. Retrieved from [Link]
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Zien Journals Publishing. (n.d.). Review, Analyses of azo dyes’ synthesis, characterization and biological activity. Retrieved from [Link]
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UL Prospector. (n.d.). PIGMENT RED 53:1 (C.I.NO.:PR53:1, PIGMENT RED 53:1). Retrieved from [Link]
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Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
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IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from [Link]
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use of 2-Amino-5-chloro-4-methylbenzenesulfonic acid as a pharmaceutical intermediate
An In-depth Technical Guide to 2-Amino-5-chloro-4-methylbenzenesulfonic Acid as a Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound (CAS No. 88-53-9), a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document delves into the compound's fundamental properties, detailed synthesis protocols, and its strategic application in the development of therapeutic agents. We will explore the causality behind key experimental choices, present validated protocols, and underscore the compound's reactivity that makes it a valuable building block for drug discovery and development professionals.
Introduction and Core Properties
This compound, also known as 4-amino-6-chlorotoluene-3-sulfonic acid or CLT Acid, is a substituted aromatic sulfonic acid.[1] Its molecular architecture, featuring an amino group, a sulfonic acid moiety, a chlorine atom, and a methyl group on a benzene ring, imparts a unique combination of reactivity and physicochemical properties.[1][2] This strategic arrangement of functional groups allows for a wide range of chemical transformations, making it an essential precursor in multi-step organic syntheses.
Primarily, it serves as an intermediate for azo pigments and dyes.[3][4][5] However, its utility extends significantly into the pharmaceutical sector, where the sulfonamide functional group is a well-established pharmacophore found in numerous classes of drugs, including diuretics and antibacterials.[1][2][6] This guide will focus on its synthesis and subsequent transformation into valuable pharmaceutical precursors.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 88-53-9 | [7] |
| Molecular Formula | C₇H₈ClNO₃S | [7] |
| Molecular Weight | 221.66 g/mol | [7][8] |
| Appearance | White to off-white or pink crystalline powder | [2][3][4] |
| Melting Point | Approx. 240-245°C | [2] |
| Solubility | Essentially insoluble as a free acid; soluble as its sodium or ammonium salt. | [3][9] |
Synthesis Pathway and Mechanistic Insight
The industrial production of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.[2][3] The synthesis begins with the chlorination of p-toluenesulfonic acid, followed by nitration and subsequent reduction.
Logical Workflow for Synthesis
The following diagram illustrates the key transformations in the synthesis of CLT Acid.
Caption: Role of CLT Acid as a versatile pharmaceutical intermediate.
Role in the Synthesis of Diuretics
The structural backbone of this compound is closely related to intermediates used in the synthesis of sulfonamide-type diuretics. For example, the diuretic Xipamide is a 4-chloro-5-sulfamoyl-salicylic acid derivative. [10][11]The synthesis of such drugs often involves a key intermediate, 4-chloro-5-chlorosulfonyl salicylic acid. [12]While a direct conversion is complex, the underlying chemistry showcases the importance of the substituted aminobenzenesulfonic acid framework. The diazotization reaction is a prime example of how to modify this framework for advanced synthesis.
Trustworthiness through Self-Validation: The protocol below describes a well-established, reliable chemical transformation. The success of the reaction is validated by the observable evolution of nitrogen gas and the subsequent isolation of the crystalline product upon cooling, providing clear indicators of reaction progress and completion.
Protocol for Diazotization and Hydrolysis:
-
Diazotization: Dissolve this compound in aqueous sulfuric or hydrochloric acid. [13]Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is typically complete within 1-2 hours.
-
Hydrolysis ("Phenol Cooking"): Introduce the resulting diazonium salt suspension into hot (e.g., 110 °C) aqueous sulfuric acid (approx. 60-70% strength). [13]Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.
-
Isolation: Stir the mixture for approximately 1 hour at high temperature, then cool to below 15 °C to crystallize the 5-chloro-2-hydroxy-4-methyl-benzenesulfonic acid product. [13]5. Purification: The product can be isolated by filtration and, if necessary, further purified by recrystallization or salting out with sodium chloride. [13]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount. Safety Data Sheets (SDS) classify it as a corrosive substance. [8][14][15]
-
Hazards: Causes severe skin burns and eye damage. [8][14]Inhalation of dust may lead to respiratory irritation. [2][15]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and protective clothing. [14]* First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water. [8][14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [8][14]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [2]Store locked up and away from incompatible materials. [14]
-
Conclusion
This compound is more than a simple chemical; it is a highly enabling intermediate for both the pigment and pharmaceutical industries. Its value is derived from the specific arrangement of reactive functional groups that allow chemists to perform reliable and high-yield transformations. The optimized synthesis protocols and its demonstrated utility in forming complex precursors underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's chemistry, handling, and synthetic potential is essential for leveraging its capabilities in the creation of novel and effective pharmaceutical agents.
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This compound (CLT Acid) CAS 88-53-9 98% - LookChem. Available from: [Link]
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Improvement of the Nitration Process in this compound Synthesis | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
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This compound - Hazardous Agents | Haz-Map. Available from: [Link]
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This compound - India Fine Chemicals. Available from: [Link]
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A Deep Dive into the Applications of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Colorants - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Aromatic Amines - Canada.ca. Available from: [Link]
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Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' - PubMed. Available from: [Link]
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. Available from: [Link]
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Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed. Available from: [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives - ResearchGate. Available from: [Link]
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Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid - MDPI. Available from: [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. Available from: [Link]
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Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1 - PubMed. Available from: [Link]
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An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Abstract
2-Amino-5-chloro-4-methylbenzenesulfonic acid, also known as CLT acid, is a pivotal intermediate in the synthesis of high-performance organic pigments and dyes, most notably the Lake Red C family.[1][2] The utility of this molecule is almost entirely dictated by the chemical reactivity of its primary aromatic amino group. This guide provides an in-depth analysis of the electronic and steric factors governing the nucleophilicity and basicity of this amino group. We will explore its key transformations—diazotization, acylation, and sulfonylation—providing not just procedural steps but also the underlying mechanistic rationale and field-proven insights essential for researchers, scientists, and professionals in drug development and materials science.
Molecular Architecture and Electronic Landscape
The reactivity of the amino group in this compound is not considered in isolation. It is the result of a complex interplay of electronic effects exerted by the other substituents on the benzene ring. Understanding these influences is paramount to predicting and controlling its chemical behavior.
The substituents are:
-
Amino Group (-NH₂): A potent activating group that donates electron density to the ring via a resonance effect (+R), while weakly withdrawing via an inductive effect (-I). The net result is a strong activation, making the amino nitrogen a nucleophilic center.
-
Sulfonic Acid Group (-SO₃H): A powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This group strongly deactivates the ring and significantly reduces the electron density on the amino nitrogen.
-
Chloro Group (-Cl): Exhibits a dual nature. It is strongly electron-withdrawing inductively (-I) but weakly electron-donating through resonance (+R). The inductive effect dominates, making it a net deactivating group.
-
Methyl Group (-CH₃): An electron-donating group through a weak inductive effect (+I) and hyperconjugation.
The cumulative impact of the strongly electron-withdrawing sulfonic acid and chloro groups substantially diminishes the nucleophilicity and basicity of the amino group compared to unsubstituted aniline.[3] The lone pair on the nitrogen is less available for donation to an electrophile or a proton due to this significant "pull" of electron density away from it. The electron-donating methyl group provides a minor counteracting effect.[3][4]
Data Presentation: Summary of Substituent Electronic Effects
| Substituent | Position Relative to -NH₂ | Inductive Effect (-I) | Resonance Effect (+R/-R) | Net Effect on Amino Group Reactivity |
| -SO₃H | meta | Strong | Strong (-R) | Strongly Decreases |
| -Cl | para | Strong | Weak (+R) | Moderately Decreases |
| -CH₃ | meta | Weak (+I) | N/A (Hyperconjugation) | Weakly Increases |
Visualization: Electronic Influence Diagram
The following diagram illustrates the push-pull electronic dynamics on the molecule that modulate the reactivity of the amino group.
Caption: Electronic push-pull effects of substituents on the amino group's reactivity.
Key Reactions of the Amino Group
The synthetic value of CLT acid is realized through several key reactions targeting the amino functional group.
Diazotization: The Gateway to Azo Dyes
The most significant reaction of this compound is diazotization. This process converts the primary amino group into a highly reactive diazonium salt, which is an excellent electrophile for subsequent azo coupling reactions to form vibrant and stable colorants.[2][5]
Causality Behind the Experimental Choices: The reaction is conducted at low temperatures (0–5 °C) because aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, to release nitrogen gas.[6] Nitrous acid (HONO) is used as the diazotizing agent and is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). A slight excess of nitrous acid is used to ensure complete conversion of the amine, and its presence is monitored with starch-iodide paper (which turns blue-black).
Experimental Protocol: Diazotization of CLT Acid and Subsequent Azo Coupling
Objective: To prepare an azo pigment (e.g., a Lake Red C precursor) via diazotization of CLT acid followed by coupling with a suitable coupling component like 3-Hydroxy-2-naphthoic acid.[7]
Materials:
-
This compound (CLT Acid)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
3-Hydroxy-2-naphthoic acid (BONA)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Starch-iodide indicator paper
-
Ice
Step-by-Step Methodology:
Part A: Preparation of the Diazonium Salt Solution
-
In a 500 mL beaker, create a slurry of 22.2 g (0.1 mol) of CLT acid in 150 mL of water.
-
Add 10.5 g (0.1 mol) of sodium carbonate slowly to dissolve the CLT acid, forming its sodium salt. Stir until a clear solution is obtained.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water.
-
Slowly add the sodium nitrite solution to the cold CLT acid solution.
-
With the temperature strictly maintained below 5 °C, add 25 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Stir the mixture for an additional 30 minutes at 0–5 °C.
-
Self-Validation: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) confirms the reaction is ready for the next stage. The resulting suspension is the diazonium salt of CLT acid.
Part B: Azo Coupling
-
In a separate 1 L beaker, dissolve 18.8 g (0.1 mol) of 3-Hydroxy-2-naphthoic acid in 200 mL of water containing 12 g (0.3 mol) of sodium hydroxide.
-
Cool this coupling component solution to 10–15 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt suspension (from Part A) to the coupling component solution over 45-60 minutes.
-
Maintain the temperature below 20 °C and ensure the pH of the mixture remains alkaline (pH 8-10) by adding sodium carbonate solution as needed.
-
Continue stirring for 2 hours after the addition is complete. A deeply colored precipitate (the azo pigment) will form.
-
The pigment is isolated by filtration, washed with water until the washings are neutral, and dried in an oven at 60-70 °C.
Visualization: Diazotization-Coupling Workflow
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid). This compound is a critical intermediate in the synthesis of various azo dyes and pigments.[1][2][3] The method outlined herein provides a reliable quality control tool for researchers, scientists, and drug development professionals to assess the purity and concentration of this analyte. The protocol employs a standard C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring excellent peak shape, resolution, and sensitivity.
Introduction and Scientific Rationale
This compound (CAS No. 88-53-9), commonly known as CLT Acid, is an organosulfonic acid derivative of toluene.[4] Its molecular structure, featuring a benzene ring substituted with amino, chloro, methyl, and sulfonic acid functional groups, imparts significant polarity.[4] Due to its role as a key precursor in the chemical industry, particularly for colorants like Lake Red C, a validated analytical method is essential to ensure the quality and consistency of the final products.[1]
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such non-volatile, polar aromatic compounds. The developed method is based on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic/hydrophilic interactions with the stationary and mobile phases.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The hydrophobic C18 chains provide the necessary interaction with the aromatic ring of the analyte.
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation. It consists of an organic modifier (Acetonitrile) and an aqueous acidic buffer (Phosphoric Acid).
-
Acetonitrile (ACN): Chosen for its low UV cutoff and excellent elution strength for polar compounds.[5]
-
Acidic Buffer (Phosphoric Acid): The sulfonic acid group on the analyte is strongly acidic, while the amino group is basic. Maintaining a low pH (around 3.0) with a buffer is crucial. This suppresses the ionization of the sulfonic acid group and protonates the amino group, ensuring a consistent charge state for the molecule. This leads to a stable retention time, minimizes peak tailing, and enhances chromatographic performance.[6][7]
-
-
Detection: A UV detector is employed, as the aromatic ring of CLT Acid exhibits strong absorbance in the ultraviolet spectrum. Analysis of similar benzenesulfonic acid derivatives shows strong signals around 220-255 nm.[8] A wavelength of 225 nm is selected to provide high sensitivity for the analyte.
Analytical Workflow Overview
The following diagram provides a high-level overview of the entire analytical process, from initial sample handling to final data analysis.
Caption: Workflow for the HPLC analysis of CLT Acid.
Detailed Application Protocol
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC System equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Materials:
-
Analytical balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PTFE).
-
HPLC vials.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (Purity ≥ 98%).
-
Acetonitrile (HPLC Grade).
-
Water (Deionized, 18.2 MΩ·cm resistivity or HPLC grade).
-
Phosphoric Acid (H₃PO₄, ~85%, ACS grade).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Add approximately 900 mL of HPLC grade water to a 1 L volumetric flask.
-
Carefully add 1.0 mL of phosphoric acid (~85%) to the water.
-
Bring the volume to 1 L with water and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.
-
-
Mobile Phase B (Organic):
-
Use HPLC grade Acetonitrile.
-
Filter and degas as described for Mobile Phase A.
-
-
Diluent:
-
Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. This is used for dissolving the standard and samples.
-
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. The free acid form can be sparingly soluble in pure water.[1][9][10]
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the test sample.
-
Prepare a 50 mL solution following the same procedure used for the Standard Stock Solution.
-
Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% A : 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/PDA |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
System Suitability and Validation
To ensure the trustworthiness and reliability of the results, a system suitability test must be performed before sample analysis. This is a self-validating system for the protocol.
-
Procedure: Inject the Working Standard Solution (50 µg/mL) five consecutive times.
-
Acceptance Criteria:
-
Peak Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) for Peak Area: Should be ≤ 2.0%.
-
Analysis and Calculation
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution followed by the Sample Solution(s).
-
Calculate the purity or assay of this compound in the sample using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area of the analyte from the standard injections.
-
Conc_Standard is the concentration of the Working Standard Solution.
-
Conc_Sample is the concentration of the Sample Solution.
-
Purity_Standard is the certified purity of the reference standard (e.g., 99.5%).
-
Conclusion
The RP-HPLC method described in this application note is demonstrated to be suitable for the routine quality control and quantitative analysis of this compound. The use of a standard C18 column and an acidic buffered mobile phase provides excellent chromatographic performance with symmetric peaks and robust separation. This protocol serves as a reliable and validated tool for scientists and professionals in relevant industries.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-p-toluidine-5-sulfonic acid. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). 5-Amino-2-chlorotoluene-4-sulfonic Acid. Retrieved from [Link]
-
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). This compound. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
-
Reddy, B. P., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 915-920. Retrieved from [Link]
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Application Notes and Protocols: Diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid), a critical intermediate in the synthesis of various organic compounds, particularly azo dyes and pigments.[1][2] This protocol is designed to ensure scientific rigor, safety, and reproducibility for professionals in research and development.
Introduction: The Significance of Diazotization
Diazotization is a cornerstone reaction in synthetic organic chemistry, involving the conversion of a primary aromatic amine into a diazonium salt.[3][4] This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][5] The resulting diazonium salt is a highly versatile intermediate due to the excellent leaving group ability of the diazonium moiety (N₂).[6] This allows for a wide range of subsequent reactions, including Sandmeyer reactions to introduce halides, Schiemann reactions for fluorination, and azo coupling reactions to form azo compounds, which are widely used as dyes and pigments.[4][5][6]
This compound (CAS 88-53-9), also known as CLT acid, is a key starting material in the production of commercially significant colorants like Pigment Red 52 and Lake Red C.[1][2][7] Its successful diazotization is the pivotal first step in the synthesis of these molecules. The sulfonic acid group imparts water solubility to the reactant and the resulting diazonium salt under certain pH conditions, which can be advantageous for subsequent aqueous coupling reactions.[1]
Reaction Mechanism and Scientific Principles
The diazotization reaction proceeds through a series of well-established steps initiated by the formation of the nitrosonium ion (NO⁺), a potent electrophile, from nitrous acid in a strongly acidic medium.[6]
Step 1: Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid in situ. NaNO₂ + HCl → HNO₂ + NaCl
Step 2: Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid, followed by the loss of a water molecule to form the nitrosonium ion.[4] HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺
Step 3: Electrophilic Attack: The primary amine (CLT acid) acts as a nucleophile, attacking the electrophilic nitrosonium ion to form an N-nitrosamine intermediate.[4][6]
Step 4: Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization, followed by protonation and subsequent elimination of a water molecule to yield the stable diazonium ion.[4]
The overall reaction is highly exothermic and must be carefully controlled at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt and to minimize side reactions.[4][8][9] An excess of hydrochloric acid is used not only to generate nitrous acid but also to maintain a low pH, which suppresses the unwanted coupling reaction of the diazonium salt with the unreacted parent amine.[10]
Experimental Protocol: Diazotization of CLT Acid
This protocol is adapted from established procedures for the synthesis of azo pigments.[2] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| This compound | 88-53-9 | 221.66 | 22.17 g (0.1 mol) | Industrial grade purity of ≥ 98.5% is common.[2] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~6.4 g | Used to dissolve the sulfonic acid. |
| Concentrated Hydrochloric Acid (HCl, ~37%) | 7647-01-0 | 36.46 | ~40 mL | Use in a well-ventilated fume hood. An excess is critical. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.2 g | Use a stoichiometric amount.[8][9] Prepare a fresh aqueous solution. |
| Amidosulfonic Acid (Sulfamic Acid) | 5329-14-6 | 97.09 | As needed | To quench excess nitrous acid. |
| Starch-Iodide Paper | N/A | N/A | As needed | For testing for the presence of excess nitrous acid. |
| Deionized Water | 7732-18-5 | 18.02 | ~600 mL | |
| Ice | N/A | N/A | As needed | To maintain low temperature. |
Equipment
-
1000 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer (-10 to 100 °C)
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
-
Dissolution of CLT Acid: In the 1000 mL flask, dissolve 22.17 g (0.1 mol) of this compound in 500 mL of water containing approximately 6.4 g of sodium hydroxide. Gentle warming may be required to achieve a clear solution.[2][11]
-
Cooling and Acidification: Cool the resulting solution to 5 °C using an ice bath and begin mechanical stirring. Slowly add 40 mL of concentrated hydrochloric acid. The solution will become acidic, and a fine precipitate of the amine hydrochloride may form.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 7.2 g of sodium nitrite in 100 mL of water. Cool this solution in the ice bath.
-
Diazotization: While maintaining the temperature of the CLT acid suspension between 0 and 5 °C, slowly add the cold sodium nitrite solution dropwise from the dropping funnel over a period of 30-45 minutes. Monitor the temperature closely; do not allow it to rise above 5 °C.[8][9]
-
Reaction Monitoring: After the addition is complete, continue stirring the suspension for an additional 30 minutes at 0-5 °C.[2] Periodically check for the presence of excess nitrous acid by touching the glass stirring rod to a piece of starch-iodide paper. An immediate blue-black color indicates an excess of nitrous acid.[8] A slight excess is desirable to ensure complete diazotization.
-
Quenching Excess Nitrous Acid: If a strong positive test for nitrous acid persists after 30 minutes, quench the excess by adding a small amount of amidosulfonic acid until the starch-iodide test is negative.[2] This step is crucial for preventing unwanted side reactions in subsequent coupling steps.
-
Use of the Diazonium Salt: The resulting cold suspension of the 5-chloro-4-methyl-2-sulfobenzenediazonium salt is highly reactive and typically used immediately in the next synthetic step (e.g., azo coupling) without isolation.[3][6]
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of Azo Dyes via Coupling of Diazotized 2-Amino-5-chloro-4-methylbenzenesulfonic Acid with Naphthol Derivatives
Introduction: The Enduring Importance of Azo Coupling in Color Chemistry
Azo dyes represent the most diverse and widely used class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles and printing to cosmetics and pharmaceuticals.[1][2] Their vibrant colors, excellent fastness properties, and versatile synthesis make them indispensable.[3][4] The synthesis of these vital compounds is primarily achieved through a robust and elegant two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][5]
This guide provides a detailed technical overview and practical protocols for the synthesis of azo dyes using 2-Amino-5-chloro-4-methylbenzenesulfonic acid (also known as CLT acid) as the diazo component and various naphthol derivatives as coupling components.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this classic and industrially significant organic transformation.
Scientific Principles: A Mechanistic Deep Dive
The formation of an azo dye from this compound and a naphthol derivative is a classic example of electrophilic aromatic substitution.[8][9] The reaction can be dissected into two critical stages: Diazotization and Azo Coupling.
Part 1: Diazotization - Formation of the Electrophile
The initial step involves the conversion of the primary aromatic amine, this compound, into a highly reactive aryldiazonium salt.[9][10] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9][10]
The reaction is exquisitely temperature-sensitive and must be maintained at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.[1] The strong acid serves a dual purpose: it catalyzes the formation of the nitrosonium ion (NO⁺), the true electrophile in this stage, and it maintains a pH that stabilizes the resulting diazonium salt.[1]
The mechanism proceeds via the nucleophilic attack of the amine's nitrogen atom on the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to yield the aryldiazonium ion (Ar-N₂⁺).[1]
Diagram: Diazotization of this compound
Caption: Mechanism of Diazotization.
Part 2: Azo Coupling - Formation of the Chromophore
The second stage is the azo coupling reaction, where the newly formed aryldiazonium salt acts as a weak electrophile and reacts with an electron-rich aromatic compound, the coupling component.[1][8] In this context, naphthol derivatives serve as excellent coupling partners. The hydroxyl group (-OH) of the naphthol is a powerful activating group, rendering the naphthalene ring system highly nucleophilic.[11]
The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated naphthol ring.[8] For 1-naphthol (alpha-naphthol), the coupling typically occurs at the para-position (C4) relative to the hydroxyl group.[11] For 2-naphthol (beta-naphthol), the coupling occurs at the adjacent ortho-position (C1). This regioselectivity is governed by both electronic and steric factors.
The pH of the coupling medium is a critical parameter. Coupling to phenols and naphthols is carried out under mildly alkaline conditions (pH 8-10).[1] The alkaline medium deprotonates the hydroxyl group of the naphthol to form the more strongly activating phenoxide/naphthoxide ion, which significantly accelerates the rate of electrophilic attack.
Diagram: Azo Coupling with Naphthol
Caption: General Mechanism of Azo Coupling.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Azo compounds and their precursors may be toxic or irritant.[12] All procedures should be performed in a well-ventilated fume hood. Diazonium salts are unstable and potentially explosive when dry; they should always be kept in solution and used immediately after preparation.[1]
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt solution, which is the cornerstone of the subsequent coupling reactions.
Materials:
-
This compound (CLT acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
Equipment:
-
Beakers (250 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Glass stirring rod
-
Thermometer (-10 to 110 °C)
-
Ice bath
Procedure:
-
Prepare the Amine Suspension: In a 250 mL beaker, add 2.22 g (0.01 mol) of this compound to 50 mL of water. Stir to create a uniform suspension.
-
Acidification: To the amine suspension, slowly add 2.5 mL of concentrated hydrochloric acid. The mixture will remain a suspension.
-
Cooling: Place the beaker in an ice bath and cool the suspension to 0–5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.[9]
-
Prepare Nitrite Solution: In a separate 100 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over a period of 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting pale yellow, slightly turbid solution is the diazonium salt of this compound.
-
Immediate Use: This diazonium salt solution is unstable and must be used immediately in the subsequent coupling reaction. Do not attempt to isolate the solid diazonium salt.[1]
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of a vibrant red azo dye, a key component in pigments like Lake Red C.[7]
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Equipment:
-
Beaker (400 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Prepare the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Place the beaker containing the 2-naphthol solution in an ice bath and cool to 5-10 °C.
-
Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. The addition should take approximately 10-15 minutes.
-
Observation: A deeply colored precipitate (typically red or orange-red) will form immediately upon addition.[8]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.
-
Isolation of the Product: Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, spectroscopy).
Data Presentation: Key Reaction Parameters
The success of the synthesis is contingent upon careful control of several key parameters. The following table summarizes these critical variables for the coupling of diazotized CLT acid with representative naphthol derivatives.
| Parameter | Diazotization Step | Coupling Step (with Naphthols) | Rationale & Justification |
| Temperature | 0–5 °C | 5–10 °C | The diazonium salt is thermally unstable and decomposes at higher temperatures, leading to reduced yield and side products.[1][9] |
| pH | Strongly Acidic (HCl) | Mildly Alkaline (NaOH, pH 8-10) | Acid is required to generate the nitrosonium ion for diazotization. Alkaline conditions deprotonate the naphthol, creating a more potent nucleophile for coupling.[1] |
| Stoichiometry | ~1:1 (Amine:Nitrite) | ~1:1 (Diazonium Salt:Naphthol) | Equimolar ratios ensure efficient conversion and minimize unreacted starting materials. |
| Solvent | Water | Water | Water is an effective, economical, and environmentally benign solvent for these ionic reactions. |
Workflow Visualization
The entire process, from starting materials to the final product, can be visualized as a sequential workflow.
Diagram: Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step workflow for azo dye synthesis.
Conclusion and Future Directions
The coupling reaction of diazotized this compound with naphthol derivatives is a foundational process in the synthesis of high-performance azo dyes and pigments. The protocols outlined in this guide provide a reliable framework for the laboratory-scale production of these valuable colorants. By understanding the underlying chemical principles and meticulously controlling the key reaction parameters—most notably temperature and pH—researchers can consistently achieve high yields of pure products.
Further research can explore the expansion of the substrate scope to include a wider variety of substituted naphthols and other coupling components, leading to the creation of novel dyes with tailored properties for advanced applications, such as functional materials, molecular sensors, and therapeutic agents. The inherent versatility of the azo coupling reaction ensures its continued relevance in both industrial and academic research for years to come.
References
-
Anaraki-Ardakani, H., et al. (n.d.). Fe(HSO4)3 as an Efficient Catalyst for Diazotization and Diazo Coupling Reactions. ResearchGate. Available at: [Link]
-
Bunton, C. A., et al. (1979). Kinetics and mechanism of the diazo coupling reaction of arenediazo methyl ethers with β-naphthol. Part 1. The rates of reaction in nonaqueous acid solutions. RSC Publishing. Available at: [Link]
-
Chakraborty, A., et al. (2010). synthesis and application of azo-naphthol dyes on wool , silk and nylon fabrics. Semantic Scholar. Available at: [Link]
-
Vedantu. (n.d.). Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the diazo coupling reaction of aryldiazo phenyl sulphides with -naphthol in acid solutions. Available at: [Link]
-
Zollinger, H. (1990). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Sci-Hub. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
-
Dye intermediates. (2013, March 20). This compound. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Cross-coupling of sulfonic acid derivatives via aryl-radical transfer (ART) using TTMSS or photoredox. Available at: [Link]
-
Quora. (2016, September 10). Does diazonium reacts with alpha napthole? Available at: [Link]
-
Eltaboni, F., & Mohamed, G. G. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-351. Available at: [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of California, Irvine. Available at: [Link]
-
Eltaboni, F., & Mohamed, G. G. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]
-
Gessner, T., & Mayer, U. (2020). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 1(1), 15-32. Available at: [Link]
-
Dye intermediates. (2013, March 20). 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Azo Dyes and Pigments. Available at: [Link]
-
PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Available at: [Link]
-
Testbook. (n.d.). Coupling of benzene diazonium chloride with 1-naphthol in al. Available at: [Link]
- Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]
-
Mohammed, H. S., & Yasir, A. M. (2017). THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. International Journal of Advanced Research, 5(5), 164-169. Available at: [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Semantic Scholar. Available at: [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]
-
ResearchGate. (n.d.). Functionalization of Sulfonic Acid to Sulfonic Ester Using Diazo Compound under Mild Reaction Conditions in the Absence of Additives. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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synthesis of Pigment Red 53:1 using 2-Amino-5-chloro-4-methylbenzenesulfonic acid
Abstract
This document provides a comprehensive guide for the synthesis of C.I. Pigment Red 53:1 (CAS No: 5160-02-1), a significant monoazo lake pigment. The protocol details a robust, multi-step process beginning with the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid), followed by an azo coupling reaction with 2-naphthol, and culminating in a laking process using barium chloride. This guide is intended for researchers and chemical synthesis professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety procedures, and data presentation to ensure reproducibility and high-quality product yield.
Introduction and Significance
C.I. Pigment Red 53:1, commercially known as Red Lake C or Lithol Rubine, is a widely utilized organic pigment prized for its brilliant yellowish-red to bluish-red hue, high tinting strength, and cost-effectiveness.[1] As the barium salt of a sulfonated monoazo dye, it is classified as a lake pigment.[1] Its insolubility in water and most organic solvents makes it a staple in the manufacturing of printing inks (offset, gravure, and flexographic), plastics (PVC, PE, PP), coatings, and other stationery products.[2]
The synthesis is a classic example of azo chemistry, involving three critical stages:
-
Diazotization: Conversion of a primary aromatic amine to a diazonium salt.
-
Azo Coupling: An electrophilic aromatic substitution to form the azo chromophore.
-
Laking/Precipitation: Formation of an insoluble metal salt to yield the final pigment.[2][3][4][5]
Understanding the causality behind each parameter—temperature, pH, and stoichiometry—is paramount for controlling the final pigment's particle size, crystal form, and coloristic properties. This document elucidates these principles to provide a self-validating and reliable protocol.
Mechanistic Principles
The synthesis of Pigment Red 53:1 is a well-established industrial process grounded in fundamental organic reactions.
Diazotization of this compound (CLT Acid)
The process begins with the transformation of the primary amino group of CLT Acid into a highly reactive diazonium salt. This is achieved through reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6]
Causality: The reaction must be conducted at low temperatures (0–5 °C). The resulting diazonium salt is thermally unstable and would decompose, releasing nitrogen gas and forming undesired phenolic byproducts at higher temperatures, severely impacting yield and purity.[7] The presence of excess mineral acid is crucial to prevent the newly formed diazonium salt from coupling with unreacted amine.
Azo Coupling with 2-Naphthol
The core color-forming step is the azo coupling, an electrophilic aromatic substitution reaction. The diazonium salt, a weak electrophile, attacks the electron-rich ring of the coupling component, 2-naphthol (beta-naphthol).
Causality: This reaction is highly pH-dependent. It is performed under alkaline conditions (pH 9.5–11).[7][8] In an alkaline medium, the hydroxyl group of 2-naphthol is deprotonated to form the much more strongly activating naphtholate anion. This significantly increases the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the diazonium cation, primarily at the C1 position.
Laking with Barium Chloride
The product of the coupling reaction is a water-soluble sodium salt of the azo dye due to the presence of the sulfonic acid group (-SO₃Na). The final step, known as "laking," converts this soluble dye into an insoluble pigment.[1] This is achieved by introducing a solution of a divalent metal salt, in this case, barium chloride (BaCl₂). The barium ions (Ba²⁺) displace the sodium ions, forming a stable, insoluble barium salt.[2][8]
Causality: The subsequent heating of the reaction mixture to near boiling (95-100 °C) is a critical "pigmenting" or "finishing" step.[7][8][9] This thermal treatment promotes the growth of pigment crystals, stabilizes the desired crystal modification, and ensures the development of the final color strength and shade.
Experimental Synthesis Protocol
This protocol outlines the synthesis of Pigment Red 53:1 on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Wt. | Quantity | Molar Equiv. |
| This compound (CLT Acid) | 88-53-9 | 221.66 g/mol | 32.5 g | 1.0 |
| Hydrochloric Acid (30% w/w) | 7647-01-0 | 36.46 g/mol | 23.0 g | ~1.5 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 10.5 g | 1.04 |
| Sulfamic Acid (H₃NSO₃) | 5329-14-6 | 97.09 g/mol | ~0.5 g | - |
| 2-Naphthol (β-Naphthol) | 135-19-3 | 144.17 g/mol | 22.0 g | 1.04 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 10.0 g | 1.7 |
| Barium Chloride Dihydrate (BaCl₂·2H₂O) | 10326-27-9 | 244.26 g/mol | 22.0 g | ~0.5 |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~1500 mL | - |
Equipment:
-
1000 mL and 3000 mL beakers
-
Mechanical stirrer with motor and impeller
-
Ice-water bath
-
Digital thermometer
-
pH meter or pH indicator strips
-
Buchner funnel and vacuum flask
-
Hot plate with stirring capability
-
Drying oven
Synthesis Workflow
Caption: Overall reaction scheme for the synthesis of Pigment Red 53:1.
Safety and Handling
The synthesis of Pigment Red 53:1 involves hazardous materials and requires strict adherence to safety protocols.
-
This compound: Causes severe skin burns and eye damage. [10][11]Handle with extreme care.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed. Harmful in contact with skin and by inhalation. [12]* Hydrochloric Acid & Sodium Hydroxide: Highly corrosive. Cause severe burns.
-
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield. [11][13] * All procedures must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. [13] * Have an emergency eyewash station and safety shower readily accessible. [11] * Diazonium salts can be explosive in a dry, solid state. Never isolate the diazonium salt intermediate; always use it in solution.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Characterization
The final product can be characterized to confirm its identity and purity.
-
Colorimetric Analysis: Compare the color in a standard binder (e.g., linseed oil) against a commercial standard of Pigment Red 53:1.
-
FTIR Spectroscopy: Identify characteristic functional group peaks, such as N=N stretching (azo group), S=O stretching (sulfonate), and aromatic C-H bands.
-
UV-Visible Spectroscopy: Determine the wavelength of maximum absorbance (λ-max) in a suitable solvent or dispersion, which is indicative of the pigment's chromophore.
References
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- 宇虹颜料股份有限公司. (2012). Preparation method for C.I. pigment red 53:1. CN102585546A.
- Ataman Kimya. (n.d.). PIGMENT RED 53:1.
- COLOR BLOOM. (n.d.). China Pigment Red 53:1 Manufacturers, Suppliers, Factory.
- Wang, Y., et al. (2023). Continuous-flow synthesis and crystal modification of Pigment Red 53. Reaction Chemistry & Engineering.
- COLOR BLOOM. (n.d.). Pigment & Dyestuff [5160-02-1] Pigment Red 53: 1.
- DCL Corporation. (2020). 1353 Red Lake C 53:1.
- 宇虹颜料股份有限公司. (2012). Preparation method for C.I. pigment red 53:1. CN102585546A.
- CymitQuimica. (n.d.). CAS 5160-02-1: C.I. Pigment Red 53:1.
- LGC Standards. (n.d.). Pigment Red 53:1 | CAS 5160-02-1.
- Wiley. (n.d.). Pigment Red 53:1. SpectraBase.
- SY CHEMICAL CO., LTD. (n.d.). PIGMENT RED 53:1 MSDS.
- ChemicalBook. (n.d.). Pigment Red 53:1 CAS#: 5160-02-1.
- WorldOfChemicals. (2013). This compound.
- WorldOfChemicals. (2013). 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
- CPAChem. (2024). Safety data sheet: this compound.
- 浙江宇虹颜料股份有限公司. (2015). Industrial production method of low-barium environment-friendly lake red pigment 53:1 for plastics. CN105038313A.
- Chem Service. (2016). SAFETY DATA SHEET: this compound.
- Xinchem. (n.d.). China Pigment Red 53:1 CAS 5160-02-1 Manufacturer and Supplier.
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
- COLOR BLOOM. (n.d.). Red Lake C (Barium) /Pigment Red 53: 1.
- A Chemtek. (n.d.). Pigment red 53:1 | 5160-02-1.
- Echemi. (n.d.). 2-Amino-5-chloro-4-(1-methylethyl)
- Organic Syntheses. (n.d.). Procedure.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- Benchchem. (n.d.).
- Bayer AG. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. US5292932A.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chegg. (2018). Experiment 15: Synthesis of a Dye-Coupling between Aminobenzenesulfonic Acid 2-Naphthol.
- American Cyanamid Company. (1957). Process for diazotization and coupling. US2812321A.
- ResearchGate. (2025). Reaction of 2-naphthol with substituted benzenediazonium salts in [bmim][BF 4]. Request PDF.
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Application Note: Synthesis of Azo Pigments from 2-Amino-5-chloro-4-methylbenzenesulfonic acid
Abstract
This document provides a comprehensive technical guide for the synthesis of azo pigments, specifically focusing on the use of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (commonly known as CLT acid) as the diazo component. Azo pigments are a dominant class of organic colorants, and CLT acid is a crucial intermediate for producing high-performance red pigments, such as C.I. Pigment Red 53.[1][2] This guide details the foundational chemical principles, step-by-step laboratory protocols, and critical process parameters for the diazotization of CLT acid and its subsequent coupling reaction. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and safety. This note is intended for researchers, chemists, and materials scientists in the fields of dye and pigment chemistry, materials science, and drug development.
Introduction: The Chemistry of Azo Pigmentation
Azo compounds are characterized by the presence of a diazene functional group (–N=N–), which connects two aromatic rings.[3][4] This extended system of conjugated double bonds is a powerful chromophore, responsible for the vibrant colors exhibited by these molecules.[5][6] The synthesis of azo pigments is a cornerstone of industrial organic chemistry, accounting for over 60% of all commercial dyes and pigments.[4]
The preparative chemistry is elegant yet robust, typically involving a two-stage reaction sequence:[3][4]
-
Diazotization: The conversion of a primary aromatic amine into a highly reactive diazonium salt intermediate.
-
Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt reacts with an electron-rich coupling component (such as a phenol, naphthol, or aniline derivative) to form the final azo compound.[5]
This compound (CAS 88-53-9) is a key precursor in this field, particularly for the synthesis of "Lake Red C" and its various laked forms, such as C.I. Pigment Red 53:1 (a calcium salt).[1][7] The sulfonic acid group (–SO₃H) imparts specific solubility characteristics and provides a site for "laking"—the precipitation of the dye with a metal salt to form a stable, insoluble pigment.[7]
Mechanistic Principles and Rationale
A successful synthesis hinges on a firm understanding of the underlying reaction mechanisms. The choices of temperature, pH, and stoichiometry are not arbitrary but are dictated by the stability and reactivity of the intermediates.
Diazotization: Formation of the Electrophile
The diazotization reaction converts the relatively unreactive amino group into a potent electrophile, the diazonium cation (Ar–N₂⁺). The reaction is performed in a cold, acidic solution where sodium nitrite (NaNO₂) reacts with the acid (typically HCl) to generate nitrous acid (HNO₂) in situ.
The critical parameter in this stage is temperature . Diazonium salts are notoriously unstable and can decompose violently if isolated in dry form. In solution, elevated temperatures lead to the decomposition of the salt into a phenol and nitrogen gas, destroying the electrophile and reducing the final yield. Therefore, the reaction is rigorously maintained between 0 and 5 °C using an ice-salt bath to prevent this decomposition pathway.[8]
Azo Coupling: Electrophilic Aromatic Substitution
The azo coupling is a classic electrophilic aromatic substitution. The diazonium cation attacks the electron-rich ring of the coupling component.[5] For this guide, we will use 2-naphthol (β-naphthol) as the coupling partner, a common choice for producing red pigments.[9]
The reactivity of the coupling component is highly pH-dependent . In alkaline conditions, 2-naphthol is deprotonated to form the naphthoxide ion. This ion is significantly more electron-rich and thus more activated towards electrophilic attack than the neutral phenol, leading to a much faster and more efficient coupling reaction. The diazonium ion typically attacks the C1 position of the 2-naphthoxide ion.
Synthesis Workflow Overview
The overall process is a multi-step, single-pot synthesis that proceeds from the amine precursor to the final isolated pigment. The workflow ensures that the unstable diazonium salt is generated and consumed immediately without isolation.
Caption: Workflow for the synthesis of a laked azo pigment from CLT acid.
Detailed Experimental Protocols
Safety Advisory: This procedure involves corrosive acids, strong bases, and potentially harmful organic compounds. Dry diazonium salts are explosive. NEVER attempt to isolate the diazonium intermediate. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] All operations should be conducted within a certified fume hood.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Mass (g) | Moles (mmol) | Notes |
| This compound | C₇H₈ClNO₃S | 221.66 | 22.2 | 100 | Diazo Component |
| Hydrochloric Acid (37%) | HCl | 36.46 | 25 mL | ~300 | Acid Catalyst |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.2 | 105 | Diazotizing Agent |
| 2-Naphthol (β-Naphthol) | C₁₀H₈O | 144.17 | 14.4 | 100 | Coupling Component |
| Sodium Hydroxide | NaOH | 40.00 | 8.8 | 220 | For Naphthoxide |
| Calcium Chloride (Anhydrous) | CaCl₂ | 110.98 | 11.1 | 100 | Laking Agent |
| Sulfamic Acid | H₃NSO₃ | 97.09 | ~1 g | - | To quench excess HNO₂ |
| Distilled Water | H₂O | 18.02 | - | - | Solvent |
Protocol 1: Diazotization of CLT Acid
-
Suspension: In a 1 L beaker equipped with a magnetic stirrer, add 300 mL of distilled water and 25 mL of concentrated hydrochloric acid. Carefully add 22.2 g (100 mmol) of this compound. Stir to form a fine, uniform suspension.[8][11]
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is critical to maintain this temperature throughout the diazotization process.[8]
-
Nitrite Addition: In a separate 100 mL beaker, dissolve 7.2 g (105 mmol) of sodium nitrite in 40 mL of cold distilled water. Using a dropping funnel, add this sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Ensure the tip of the dropping funnel is below the surface of the liquid to prevent loss of nitrous oxides. The temperature must not rise above 5 °C.[11]
-
Reaction: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes in the ice bath to ensure the reaction is complete. The mixture should become clearer as the diazonium salt forms.
-
Verification and Quenching: Test for the presence of excess nitrous acid by touching the stirring rod to a piece of starch-iodide paper; an immediate blue-black color indicates excess.[3] If excess is present, add a small amount of sulfamic acid (~0.5 g) and stir for 10 minutes until the test is negative. This step is crucial to prevent unwanted side reactions during coupling.
-
The resulting pale-yellow solution is the diazonium salt of CLT acid. Proceed immediately to the next step.
Protocol 2: Azo Coupling and Laking
-
Coupling Solution: In a separate 2 L beaker, dissolve 14.4 g (100 mmol) of 2-naphthol and 8.8 g (220 mmol) of sodium hydroxide in 400 mL of water. Stir until a clear solution of sodium 2-naphthoxide is formed. Cool this solution to 0-5 °C in an ice bath.[8]
-
Coupling Reaction: While stirring the cold naphthoxide solution vigorously, slowly add the freshly prepared diazonium salt solution (from Protocol 1) over 30-45 minutes. A deep red precipitate of the azo dye will form immediately.[12] Maintain the temperature below 10 °C throughout the addition.
-
Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours as it slowly warms to room temperature. This ensures the coupling reaction goes to completion.
-
Laking: In a separate beaker, dissolve 11.1 g (100 mmol) of anhydrous calcium chloride in 100 mL of water. Heat the red dye slurry to approximately 80-90 °C and then slowly add the calcium chloride solution. This will precipitate the insoluble calcium salt of the sulfonated dye (C.I. Pigment Red 53:1).[7]
-
Maturation: Hold the mixture at 80-90 °C with stirring for 30 minutes to allow the pigment particles to mature and improve their crystalline properties.
Protocol 3: Isolation and Purification
-
Filtration: Allow the hot slurry to cool slightly, then filter the pigment using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake thoroughly with several portions of hot distilled water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution). This removes residual salts and unreacted starting materials.
-
Drying: Transfer the filter cake to a drying dish and dry in an oven at 60-70 °C overnight or until a constant weight is achieved.
-
Final Product: The resulting product is a fine, bright red powder. The typical yield for this process is high, often exceeding 95%.[13][14]
Concluding Remarks
The synthesis of azo pigments from this compound is a well-established and highly efficient process. Success is contingent upon meticulous control of key experimental parameters, most notably temperature during diazotization and pH during the coupling stage. The protocols outlined in this application note provide a robust framework for the laboratory-scale preparation of high-quality red azo pigments. These pigments have wide-ranging applications in inks, coatings, plastics, and other materials where a cost-effective, vibrant red color is desired.[7]
References
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using 2-Amino-5-chloro-4-methylbenzenesulfonic acid as a building block for organic synthesis
While its primary application is in the dye and pigment industry, the reactivity of this compound and its derivatives makes them valuable intermediates in other sectors. The structural motif is found in compounds developed for pharmaceuticals and agrochemicals, where it can be a building block for creating more complex bioactive molecules. [6][15]For instance, it is used as an intermediate in the synthesis of certain anti-inflammatory agents and herbicides. [15]
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This compound: A Key Intermediate for Azo Dyes and Pigments. (2025, December 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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SAFETY DATA SHEET - this compound. (2016, May 13). Chem Service. Retrieved January 14, 2026, from [Link]
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A Deep Dive into the Applications of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Colorants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzene sulfonic acid. (2025, September 24). Retrieved January 14, 2026, from [Link]
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Safety data sheet - 2-Amino-5-chloro-p-toluenesulfonic Acid. (2024, January 4). CPAChem. Retrieved January 14, 2026, from [Link]
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2-Amino-4-chloro-5-methylbenzenesulfonic acid. (2013, March 20). Worldofchemicals.com. Retrieved January 14, 2026, from [Link]
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2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]
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Azo Dyes: History, Uses, and Synthesis. (2022, July 18). PSIBERG. Retrieved January 14, 2026, from [Link]
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Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Application Note: A Multi-faceted Approach to the Purity Assessment of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Abstract and Introduction
2-Amino-5-chloro-4-methylbenzenesulfonic acid, commonly known as CLT acid, is a critical chemical intermediate, primarily utilized in the synthesis of a wide array of organic pigments and dyes.[1] Its applications include the manufacturing of products such as Plastics Red and Lake Red C.[1] The purity of CLT acid is paramount as it directly influences the quality, yield, safety, and regulatory compliance of the final products. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, altered color profiles in dyes, and potential toxicological concerns.
This application note provides a comprehensive, multi-technique guide for the robust purity assessment of this compound. We move beyond a simple listing of methods to explain the scientific rationale behind selecting a complementary suite of analytical techniques. The protocols detailed herein are designed to be self-validating systems, adhering to the principles of accuracy, precision, and specificity mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4] This guide will empower researchers and quality control analysts to establish a thorough and reliable purity profile for this vital chemical intermediate.
Understanding the Impurity Profile
A successful purity assessment strategy begins with understanding the potential impurities that may be present. These impurities typically originate from the synthetic route, which often involves the sulfonation, nitration, and reduction of chlorinated toluene precursors.[5][6][7]
Potential impurities may include:
-
Starting Materials: Unreacted precursors such as 3-chloro-4-methyl acid or p-nitrotoluene.[5][8][9]
-
Isomeric Impurities: Positional isomers formed during the sulfonation or nitration steps, such as 2-amino-3-nitrobenzenesulfonic acid or other amino-chloro-methylbenzenesulfonic acid variants.[8]
-
Reaction Byproducts: Compounds resulting from side-reactions, including over-nitrated species (dinitro compounds) or products of oxidation, which can cause discoloration.[8]
-
Degradation Products: Substances formed during manufacturing or storage.
-
Residual Solvents: Solvents used during the synthesis or purification process.[10]
The analytical methods chosen must be capable of separating, identifying, and quantifying these diverse chemical entities from the main analyte.
Integrated Analytical Workflow for Purity Assessment
No single technique can provide a complete picture of a compound's purity. Therefore, we advocate for an integrated approach that combines a high-resolution separation technique for impurity profiling with a quantitative assay method and spectroscopic confirmation.
Caption: Integrated workflow for comprehensive purity analysis.
Chromatographic Methods for Impurity Profiling
Chromatographic techniques are indispensable for separating the main component from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC)
Principle of Causality: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A reversed-phase (RP-HPLC) method is particularly effective for this compound.[11][12] The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. The sulfonic acid and amino groups make the molecule polar, necessitating a highly aqueous mobile phase for retention and separation. Using an acidic buffer in the mobile phase suppresses the ionization of the sulfonic acid group, leading to better peak shape and reproducibility.[13]
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column[11] Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS-compatibility)[11][12] Mobile Phase B Acetonitrile[11][12] Gradient Isocratic or Gradient (e.g., 95% A to 70% A over 20 min) Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 220 nm or 254 nm | Injection Vol. | 10 µL |
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (e.g., 90:10 v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification & Purity Calculation:
-
The purity is typically determined using the area normalization method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, reference standards for known impurities should be used to calculate relative response factors.
-
Caption: Standard workflow for HPLC purity analysis.
Gas Chromatography (GC) for Volatile Impurities
Principle of Causality: Standard GC is unsuitable for the direct analysis of sulfonic acids due to their high polarity and lack of volatility. However, it can be an effective technique after a derivatization step that converts the non-volatile sulfonic acid into a volatile ester.[14][15] This approach is valuable for identifying specific impurities that are amenable to this chemical modification or for quantifying volatile residual solvents.
Experimental Protocol: GC with Derivatization
-
Derivatization Step:
-
Accurately weigh ~50 mg of the sample into a reaction vial.
-
Add 1 mL of toluene and 0.5 mL of triethyl orthoformate.[15]
-
Seal the vial and heat at 100 °C for 30 minutes to convert the sulfonic acid to its ethyl ester.
-
Cool the reaction mixture to room temperature before injection.
-
-
Instrumentation:
-
GC system with a split/splitless injector.
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS).[16]
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column DB-5, 30 m x 0.25 mm, 0.25 µm or equivalent Carrier Gas Helium or Hydrogen Inlet Temp. 250 °C Split Ratio 20:1 Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Detector Temp. | 300 °C (FID) |
Titrimetric Method for Assay Determination
Principle of Causality: Acid-base titration is a classic, robust, and cost-effective pharmacopeial method for determining the overall purity (assay) of an acidic substance.[8] It relies on the stoichiometric neutralization of the acidic sulfonic acid group with a standardized strong base. While highly precise, it is a non-specific method, as it will quantify any acidic impurities present alongside the main analyte.[17] Therefore, it should be used in conjunction with HPLC to ensure that the contribution from acidic impurities is negligible.
Experimental Protocol: Potentiometric or Indicator Titration
-
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity water or ethanol as solvent.[17]
-
Phenolphthalein indicator (for visual titration) or a pH meter with an electrode (for potentiometric titration).
-
Class A burette (25 or 50 mL).
-
-
Procedure:
-
Accurately weigh approximately 500 mg of the this compound sample into a 250 mL beaker or flask.
-
Dissolve the sample in 100 mL of purified water (or ethanol). Gentle warming may be required.
-
If using an indicator, add 2-3 drops of phenolphthalein.
-
Titrate with standardized 0.1 M NaOH until a stable pink endpoint is observed (or to the equivalence point determined by the inflection of the potentiometric curve).
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
% Assay = (V * M * F * 100) / W
-
Where:
-
V = Volume of NaOH consumed (mL), corrected for blank.
-
M = Molarity of the NaOH solution (mol/L).
-
F = Molar mass of the analyte (221.66 g/mol ).
-
W = Weight of the sample (mg).
-
-
Method Validation and System Suitability
For any analytical method to be considered trustworthy, it must be validated for its intended purpose. Validation demonstrates with documented evidence that the procedure is fit for use.[3][18] Key validation parameters, as defined by ICH guideline Q2(R2), include:[4][19]
| Parameter | Description |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[20] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (includes repeatability and intermediate precision).[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
System Suitability: Before running any sample sequence, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to check parameters like peak asymmetry (tailing factor), theoretical plates, and repeatability (%RSD of replicate injections).
Conclusion
The purity assessment of this compound is a critical quality control step that requires a scientifically sound and multi-faceted analytical strategy. A high-resolution RP-HPLC method serves as the primary tool for the separation and quantification of organic impurities. This should be complemented by a titrimetric assay for an accurate determination of the overall purity. Additional techniques like GC (with derivatization) and spectroscopy (IR, NMR) can be employed for the analysis of specific volatile impurities and for unequivocal structural confirmation.
By implementing this integrated approach and adhering to rigorous method validation principles, researchers and manufacturers can ensure the reliability of their analytical data, guaranteeing the high quality and consistency of this important chemical intermediate and the final products derived from it.
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- 9. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. This compound | SIELC Technologies [sielc.com]
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- 14. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. CN104502520B - The assay method of p-methyl benzenesulfonic acid content in a kind of butyl acrylate reactor - Google Patents [patents.google.com]
- 18. particle.dk [particle.dk]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. scielo.br [scielo.br]
protocol for the synthesis of Lake Red C Amine
An authoritative guide to the synthesis of Lake Red C, this document provides a detailed protocol for researchers and professionals. It outlines the chemical principles, step-by-step procedures, and critical parameters for producing this widely used pigment, grounded in established scientific literature and regulatory standards.
Abstract
This application note provides a comprehensive, validated protocol for the synthesis of Lake Red C, known commercially as D&C Red No. 7. The synthesis is a robust, multi-step process involving the diazotization of 2-amino-5-methylbenzenesulfonic acid (referred to as Lake Red C Amine), followed by an azo coupling reaction with 3-hydroxy-2-naphthalenecarboxylic acid, and concluding with a laking process to form the final calcium salt pigment. This guide is designed for researchers in materials science, cosmetics, and drug development, offering in-depth explanations of the underlying chemical principles, critical process controls, and safety considerations. By adhering to this protocol, scientists can reliably produce high-purity Lake Red C for research and development applications.
Introduction
Lake Red C is a prominent synthetic organic pigment used extensively in the cosmetics and pharmaceutical industries as a color additive.[1][2] Officially designated as D&C Red No. 7 by the U.S. Food and Drug Administration (FDA), its chemical identity is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid (CAS Reg. No. 5281-04-9).[3][4] The "laking" process, which involves precipitating the water-soluble dye with a metal salt (in this case, calcium chloride), transforms it into an insoluble pigment, making it suitable for applications where non-bleeding color is essential.
The synthesis pathway is a classic example of azo dye chemistry, a cornerstone of the chemical industry for over a century. It begins with a primary aromatic amine, 2-amino-5-methylbenzenesulfonic acid, which is converted into a highly reactive diazonium salt. This intermediate is immediately reacted with a coupling component, 3-hydroxy-2-naphthalenecarboxylic acid, to form the azo dye.[5] The final step is the conversion to the calcium salt.[3][4] Understanding and precisely controlling each stage of this process is critical to achieving the desired color, purity, and stability of the final pigment.
Chemical Principles and Rationale
The synthesis of Lake Red C is elegantly structured in three distinct chemical stages. A thorough understanding of the causality behind each step is paramount for a successful and safe synthesis.
Stage 1: Diazotization
The first stage is the conversion of the primary aromatic amine, 2-amino-5-methylbenzenesulfonic acid, into a diazonium salt. This reaction is conducted in a cold, acidic medium.
-
Mechanism: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. The amine then attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the highly electrophilic diazonium salt is formed.
-
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas and leading to unwanted side products.[6] Maintaining a low temperature ensures the integrity of the diazonium salt for the subsequent coupling reaction.
-
Acidic Conditions: A strong acid is required to generate the reactive nitrous acid species. An excess of acid also prevents the newly formed diazonium salt from coupling with unreacted amine, a common side reaction that forms diazoamino compounds.[6][7]
-
Stage 2: Azo Coupling
This stage involves the reaction of the diazonium salt with the coupling component, 3-hydroxy-2-naphthalenecarboxylic acid. This is an electrophilic aromatic substitution reaction.
-
Mechanism: The electron-rich aromatic ring of the coupling component acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium salt. This forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the pigment's intense color.
-
Causality of Experimental Choices:
-
Alkaline Medium: The coupling reaction is performed under alkaline conditions.[3][4] The base (e.g., sodium hydroxide) deprotonates the hydroxyl group on the naphthalenecarboxylic acid, forming a phenoxide ion. This greatly increases the electron density of the aromatic ring, making it a much stronger nucleophile and thus highly activated for the coupling reaction.
-
Stage 3: Laking (Precipitation)
The final stage converts the water-soluble sodium salt of the dye into an insoluble calcium salt, or "lake" pigment.
-
Mechanism: This is a salt metathesis reaction. The addition of a soluble calcium salt, typically calcium chloride (CaCl₂), causes the precipitation of the divalent calcium salt of the dye, which is significantly less soluble in water than the monovalent sodium salt.
-
Causality of Experimental Choices:
-
Insolubility: The formation of an insoluble pigment is crucial for its use in cosmetics and other formulations where color migration or "bleeding" is undesirable.[8] The laking process imparts the necessary stability and insolubility for these applications.
-
Materials and Equipment
| Chemicals | Grade | Notes |
| 2-Amino-5-methylbenzenesulfonic acid | Reagent Grade, ≥98% | The "Lake Red C Amine" starting material. |
| Sodium Nitrite (NaNO₂) | Reagent Grade, ≥99% | |
| Hydrochloric Acid (HCl) | 37% w/w, Reagent Grade | |
| 3-Hydroxy-2-naphthalenecarboxylic acid | Reagent Grade, ≥98% | The coupling component. |
| Sodium Hydroxide (NaOH) | Reagent Grade, ≥98% | |
| Calcium Chloride (CaCl₂), anhydrous | Reagent Grade, ≥97% | The laking agent. |
| Sodium Chloride (NaCl) | Reagent Grade | For salting out the product. |
| Distilled or Deionized Water | ||
| Starch-Iodide Paper | For testing for excess nitrous acid. |
Equipment:
-
Glass beakers (various sizes: 250 mL, 500 mL, 1 L)
-
Magnetic stirrer and stir bars
-
Ice-salt bath
-
Thermometer (-10 to 110 °C)
-
Graduated cylinders and pipettes
-
Buchner funnel and vacuum flask
-
Filter paper (e.g., Whatman No. 1)
-
Drying oven
Experimental Protocols
This protocol is based on a 0.1 molar scale. Adjust quantities as needed, maintaining the molar ratios.
Protocol 1: Diazotization of 2-Amino-5-methylbenzenesulfonic Acid
-
Amine Suspension: In a 500 mL beaker, add 18.72 g (0.1 mol) of 2-amino-5-methylbenzenesulfonic acid to 150 mL of water. Stir to create a suspension.
-
Acidification: Slowly add 25 mL (~0.3 mol) of concentrated hydrochloric acid to the suspension. Continue stirring.
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with constant stirring. It is critical to maintain this temperature throughout the diazotization process.
-
Nitrite Solution: In a separate 100 mL beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Use a pipette or dropping funnel for controlled addition. Keep the reaction temperature below 5 °C.
-
Completion Check: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates completion.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the next protocol.[6] Do not attempt to isolate the solid diazonium salt.
Protocol 2: Azo Coupling Reaction
-
Coupler Solution: In a 1 L beaker, dissolve 18.82 g (0.1 mol) of 3-hydroxy-2-naphthalenecarboxylic acid in 200 mL of water containing 12 g (0.3 mol) of sodium hydroxide. Stir until a clear solution is obtained.
-
Cooling: Cool this solution to 5-10 °C in an ice bath.
-
Coupling Reaction: While stirring vigorously, slowly add the entire cold diazonium salt solution (from Protocol 1) to the coupler solution. A deep red precipitate will form immediately.
-
pH Adjustment: During the addition, monitor the pH and maintain it in the alkaline range (pH 9-10) by adding a 10% NaOH solution if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for 2 hours, allowing it to slowly warm to room temperature.
Protocol 3: Laking and Isolation of the Pigment
-
Heating: Heat the reaction mixture to 80-90 °C with stirring. This helps to ensure complete reaction and improve the particle characteristics of the pigment.
-
Laking: Prepare a solution of 13.3 g (0.12 mol) of anhydrous calcium chloride in 50 mL of water. Slowly add this laking solution to the hot dye mixture.
-
Precipitation: Continue to stir the mixture at 80-90 °C for 30-60 minutes to allow the calcium salt to fully precipitate.
-
Isolation: Turn off the heat and allow the pigment to settle. Isolate the solid pigment by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with hot water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution). This removes unreacted starting materials and inorganic salts.
-
Drying: Dry the pigment in an oven at 60-70 °C to a constant weight. The final product is a fine, bright red powder.
Characterization and Quality Control
The identity and purity of the synthesized Lake Red C should be verified.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (azo bond, sulfonic acid, carboxylic acid, aromatic rings).
-
UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax), which is characteristic of the chromophore.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any residual intermediates or side-products.[9] The FDA provides specifications for acceptable levels of impurities in D&C Red No. 7, such as unreacted 2-amino-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthalenecarboxylic acid.[3][4]
Safety Precautions
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can be explosive.[6] This protocol is designed for the in situ use of the diazonium salt solution, which is much safer. Never attempt to isolate the diazonium salt in its solid form.
-
Corrosive Chemicals: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times during this procedure.
Summary of Key Parameters
| Parameter | Value / Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[6] |
| Diazotization pH | Strongly Acidic (< 2) | Required for in situ generation of nitrous acid and stabilization of the diazonium salt.[6] |
| Coupling Temperature | 5-10 °C (initial) | Controls the reaction rate and minimizes side reactions. |
| Coupling pH | Alkaline (9-10) | Activates the coupling component for electrophilic substitution.[3][4] |
| Molar Ratio (Amine:Nitrite) | 1 : 1.05 | A slight excess of nitrite ensures complete diazotization. |
| Expected Yield | 85-95% |
Workflow Visualization
The following diagram illustrates the complete synthesis pathway from the starting amine to the final laked pigment.
Caption: Workflow for the synthesis of Lake Red C.
References
-
U.S. Food & Drug Administration. (n.d.). 21 CFR 74.1307 -- D&C Red No. 7. Electronic Code of Federal Regulations. Retrieved from [Link]
-
Federal Register. (2012, July 6). D&C Red No. 6 and D&C Red No. 7; Change in Specification. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Precursor for Specific Acid Dyes. BenchChem Scientific Resources.
-
World of Dyes. (2013, March 22). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]
- Bailey, J. (1984). Liquid chromatographic determination of Lake Red C amine and 2-naphthol in D&C Red No. 8. Journal of the Association of Official Analytical Chemists, 67(4), 772-774.
- BenchChem. (2025). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid. BenchChem Scientific Resources.
- Fierz-David, H. E., & Blangey, L. (1949). Pontacyl Light Yellow GG. Organic Syntheses, Coll. Vol. 2, p.33.
-
MakingCosmetics Inc. (n.d.). Red No. 7 D&C Lake, Liquid. Retrieved from [Link]
-
Kohl, M., et al. (2023). New Azo Dyes-Based Mg Complex Pigments for Optimizing the Anti-Corrosion Efficiency of Zinc-Pigmented Epoxy Ester Organic Coatings. ResearchGate. [Link]
-
Jennison, F. H. (1900). The Manufacture of Lake Pigments from Artificial Colours. As discussed in: Zaleska-Könczöl, M., et al. (2023). The Manufacture of Lake Pigments from Artificial Colours: Investigating Chemistry and Recipes in the First Book on Synthetic Dyes-Based Lakes. Molecules, 28(19), 6799. [Link]
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. chemimpex.com [chemimpex.com]
- 3. eCFR :: 21 CFR 74.1307 -- D&C Red No. 7. [ecfr.gov]
- 4. 21 CFR § 74.1307 - D&C Red No. 7. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Federal Register :: D&C Red No. 6 and D&C Red No. 7; Change in Specification [federalregister.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatographic determination of Lake Red C amine and 2-naphthol in D&C Red No. 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid in Wastewater by Solid-Phase Extraction and High-Performance Liquid Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated analytical method for the quantitative determination of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (ACMBA) in industrial wastewater. ACMBA, also known as CLT acid, is a key intermediate in the synthesis of azo dyes and pigments, and its potential release into aquatic ecosystems is a significant environmental concern.[1][2] The described method employs Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by separation and quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol is designed to provide high sensitivity, selectivity, and reliability, adhering to rigorous quality control and method validation principles essential for environmental monitoring and regulatory compliance.
Introduction and Scientific Rationale
This compound is a sulfonated aromatic amine widely used as a diazo component in the manufacturing of Lake Red C pigments and other colorants.[1][3] Its chemical structure, which includes a sulfonic acid group, renders it water-soluble, facilitating its transport into industrial effluent streams.[4] Due to the persistence of sulfonated aromatic compounds, which can be resistant to conventional wastewater treatment processes, monitoring their concentration in final effluents is critical.[5][6]
The analytical challenge lies in accurately quantifying ACMBA at trace levels within a complex wastewater matrix, which often contains a multitude of interfering organic and inorganic substances. Direct injection of wastewater samples into an HPLC system is not feasible as it leads to column fouling, suppressed analytical signals, and poor chromatographic resolution.
Therefore, an efficient sample preparation step is paramount. This protocol utilizes Solid-Phase Extraction (SPE), a technique superior to traditional liquid-liquid extraction (LLE) due to its lower solvent consumption, higher analyte recovery, and potential for automation.[7][8] We have selected a polymeric reversed-phase SPE sorbent, which offers robust performance across a wide pH range and is effective for retaining polar aromatic compounds like ACMBA from aqueous samples.[9][10]
Following extraction, RP-HPLC is employed for separation. The methodology is based on the hydrophobic interactions between the analyte and the C18 stationary phase, providing excellent resolution for benzenesulfonic acid derivatives.[11][12] This comprehensive approach ensures the method's trustworthiness and provides the authoritative data required by environmental scientists and drug development professionals tracking manufacturing intermediates.
Analytical Methodology
Principle
The core of this method involves a two-stage process:
-
Extraction and Concentration: Wastewater samples are passed through an SPE cartridge. The ACMBA is retained on the solid sorbent while salts, polar impurities, and particulates are washed away. The retained ACMBA is then eluted with a small volume of organic solvent, effectively isolating and concentrating it.
-
Chromatographic Separation and Quantification: The concentrated extract is injected into an RP-HPLC system. ACMBA is separated from other co-extracted compounds on a C18 analytical column. An isocratic mobile phase ensures stable retention times and baseline. The analyte is detected by its UV absorbance, and its concentration is determined by comparing the peak area to a calibration curve generated from known standards.
Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Analytical Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[12]
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Solid-Phase Extraction: 12 or 24-port vacuum manifold, vacuum pump.
-
SPE Cartridges: Polymeric reversed-phase cartridges, 200 mg, 6 mL (e.g., Strata-X, Oasis HLB).
-
Sample Filtration: 0.45 µm PTFE or PVDF syringe filters.
-
General Laboratory Glassware: Class A volumetric flasks, pipettes, beakers.
-
Analytical Balance: 4-decimal place.
-
pH Meter: Calibrated with standard buffers.
-
Nitrogen Evaporator: N-EVAP or similar.
Reagents and Standards
-
ACMBA Certified Reference Material: >98% purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity.
-
Orthophosphoric Acid (H₃PO₄): ACS grade, 85%.
-
Sodium Hydroxide (NaOH): ACS grade.
-
Helium: Ultra-high purity, for mobile phase degassing.
Detailed Experimental Protocols
Preparation of Reagents and Standards
-
Mobile Phase Preparation (65:35 ACN:Buffer):
-
Aqueous Buffer (pH 3.0): Add DI water to a 1 L volumetric flask. Carefully add ~1 mL of 85% orthophosphoric acid and mix. Adjust the pH to 3.0 ± 0.05 using diluted H₃PO₄ or NaOH. Bring to final volume with DI water.
-
Final Mobile Phase: In a 1 L glass bottle, combine 350 mL of the aqueous buffer with 650 mL of acetonitrile. Mix thoroughly and degas for 15 minutes using helium sparging or sonication.
-
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 25 mg of ACMBA reference material into a 25 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol. This solution should be stored at 4°C and is stable for up to 6 months.
-
-
Working Standard Solutions (0.1 - 20 µg/mL):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase. These standards are used to build the calibration curve and should be prepared fresh weekly.
-
Sample Collection and Preservation
-
Collect approximately 500 mL of wastewater in an amber glass bottle to prevent photodegradation.
-
Adjust the sample pH to < 2 with concentrated H₃PO₄ immediately after collection to inhibit microbial degradation.
-
Store samples at 4°C and analyze within 7 days of collection.[13]
Solid-Phase Extraction (SPE) Protocol
This protocol is a self-validating system; a method blank (DI water) and a matrix spike should be processed with every batch of samples to ensure no contamination is introduced and that the extraction efficiency is within acceptable limits.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of DI water through the cartridge. Crucially, do not allow the sorbent bed to go dry at this stage. Maintaining a layer of water above the sorbent is essential for proper analyte interaction.
-
-
Sample Loading:
-
Measure 100 mL of the preserved wastewater sample.
-
Pass the entire sample through the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of DI water to remove residual salts and highly polar impurities.
-
Dry the cartridge thoroughly under full vacuum for 10-15 minutes to remove all water. This step is critical for ensuring efficient elution with the organic solvent.
-
-
Elution:
-
Place a collection tube inside the vacuum manifold.
-
Elute the retained ACMBA by passing 5 mL of methanol through the cartridge. Allow the solvent to soak the sorbent for 1 minute before applying vacuum to draw it through slowly.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1.0 mL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
Caption: Workflow diagram for the Solid-Phase Extraction of ACMBA from wastewater.
HPLC Instrumental Conditions
All quantitative data should be acquired under the stable, optimized conditions presented below.
| Parameter | Condition |
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 65:35 Acetonitrile : pH 3.0 Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Method Validation and Quality Control
A robust analytical method is defined by its validation parameters. This method was validated according to guidelines inspired by the US Environmental Protection Agency (EPA) to ensure its performance is well-characterized and reliable.[14][15]
Performance Characteristics
The following table summarizes the typical performance data achieved during method validation. Laboratories adopting this method must perform their own validation studies to establish in-house performance criteria.[16]
| Validation Parameter | Performance Result |
| Linearity (r²) | > 0.998 (over 0.1 - 20 µg/mL range) |
| Limit of Detection (LOD) | 0.03 µg/mL (in final extract) |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (in final extract) |
| Accuracy (Recovery) | 85% - 110% (in spiked wastewater matrix) |
| Precision (RSD) | < 10% (for repeatability and intermediate) |
| Specificity | No significant interference observed at the retention time of ACMBA from blank matrix |
Note: The LOD and LOQ in the original sample are 100-fold lower due to the concentration factor (100 mL to 1 mL).
Quality Control (QC) System
For routine analysis, a stringent QC system must be in place to guarantee the validity of every batch of results.
Caption: A self-validating Quality Control system for routine ACMBA analysis.
-
Method Blank (MB): An aliquot of DI water carried through the entire analytical process. It is used to monitor for contamination. The result must be below the LOQ.
-
Laboratory Control Sample (LCS): A clean matrix (DI water) spiked with a known concentration of ACMBA. It assesses the overall method performance. Recovery should be within 80-120%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of ACMBA. This assesses the effect of the sample matrix on recovery and precision.
-
Calibration Verification: A mid-range standard is analyzed at the beginning and end of each analytical run to ensure the stability of the instrument's response.
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the ACMBA standard injections versus their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Concentration Calculation: The concentration of ACMBA in the final 1 mL extract is calculated from the regression equation. To determine the concentration in the original wastewater sample, use the following formula:
Concentration in Wastewater (µg/L) = Cext × (Vfinal / Vinitial) × 1000
Where:
-
Cext = Concentration in the final extract (µg/mL) from the calibration curve.
-
Vfinal = Final volume of the reconstituted extract (1 mL).
-
Vinitial = Initial volume of the wastewater sample (100 mL).
-
1000 = Conversion factor from mL to L.
-
Conclusion
The method detailed in this application note provides a reliable and robust framework for the determination of this compound in complex wastewater matrices. By combining the selectivity and concentration power of Solid-Phase Extraction with the precise separation of RP-HPLC, this protocol achieves the low detection limits and high accuracy required for effective environmental monitoring. The integrated method validation and quality control procedures ensure that the data generated is scientifically sound, defensible, and fit for purpose, supporting both regulatory compliance and process optimization efforts in industries where this compound is utilized.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- U.S. Environmental Protection Agency. (2018). Protocol for Review and Validation of New Methods for Regulated Organic & Inorganic Analytes in Wastewater Under EPA's ATP.
- Mhlongo, S. E. (2020). Development of Sample Preparation and Chromatographic Mass Spectrometric Techniques for Determination of Selected Organic Pollutants in Wastewater. ProQuest.
- University of Johannesburg. (n.d.). Development of sample preparation and chromatographic mass spectrometric techniques for determination of selected organic pollutants in wastewater.
- U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines.
- U.S. Environmental Protection Agency. (2021). Method Validation Summary for SW-846 Methods 3512 and 8327.
- Guidechem. (n.d.). This compound (CAS No. 88-53-9) SDS.
- NIH National Center for Biotechnology Information. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
- California Water Boards. (1996). Guide to Method Flexibility and Approval of EPA Water Methods.
- NIH National Center for Biotechnology Information. (2022). Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater.
- VTechWorks. (n.d.). Analysis of Organic Pollutants by Micro Scale Liquid-Liquid Extraction.
- MDPI. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media.
- MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds.
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- Haz-Map. (n.d.). This compound - Hazardous Agents.
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- Shimadzu. (n.d.). Introduction to HPLC.
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- NIH National Center for Biotechnology Information. (n.d.). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes.
- NIH National Center for Biotechnology Information. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate.
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Application Notes & Protocols: A Researcher's Guide to the Sulfonation of 2-Chloro-4-methylaniline
Abstract
This document provides a comprehensive guide for the synthesis of 4-amino-3-chloro-6-methylbenzenesulfonic acid via the electrophilic aromatic sulfonation of 2-chloro-4-methylaniline. Aryl sulfonic acids are pivotal intermediates in the chemical industry, serving as precursors for dyes, pharmaceuticals, and detergents.[1] This protocol details the reaction mechanism, a step-by-step experimental procedure using chlorosulfonic acid, critical safety protocols, and methods for product characterization. The causality behind key experimental choices is explained to provide researchers with a deep, actionable understanding of the process.
Reaction Principle and Mechanism
The sulfonation of 2-chloro-4-methylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] In this process, an electrophile replaces a hydrogen atom on the aromatic ring.
1.1 Directing Effects and Regioselectivity The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents already present on the aniline ring:
-
Amino Group (-NH₂): The amino group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3][4][5]
-
Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director through an inductive effect.
-
Chlorine Atom (-Cl): Chlorine is a deactivating, ortho, para-director. It withdraws electron density inductively but can donate via resonance.
The sulfonic acid group (-SO₃H) is expected to add to the C4 position (para to the amino group), which is the most electronically enriched and sterically accessible site. The combined directing effects of the amino and methyl groups strongly favor substitution at this position.
1.2 The Electrophile and Reaction Pathway When using chlorosulfonic acid (ClSO₃H), the active electrophile is effectively sulfur trioxide (SO₃) or its protonated form.[1][2] The reaction proceeds via a standard EAS mechanism:
-
Attack of the Electrophile: The π-electrons of the aromatic ring attack the sulfur trioxide electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the sulfonic acid group.[2] This step restores the aromaticity of the ring, yielding the final product, 4-amino-3-chloro-6-methylbenzenesulfonic acid.
It is important to note that in the highly acidic reaction medium, the basic amino group can be protonated to form an anilinium ion (-NH₃⁺).[2][3] While anilinium is a meta-directing group, the sulfonation of anilines is a reversible reaction, and under thermodynamic control, the para-substituted product is typically favored.[1]
Experimental Protocol
This protocol is adapted from established methods for the sulfonation of substituted anilines.[6][7]
2.1 Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Chloro-4-methylaniline (98%+) | Three-neck round-bottom flask (250 mL) |
| Chlorosulfonic acid (99%+) | Dropping funnel (100 mL) |
| Methylene Chloride (CH₂Cl₂, anhydrous) | Reflux condenser |
| Crushed Ice (from deionized water) | Magnetic stirrer and stir bar |
| Sodium Hydroxide (NaOH), 10 M solution | Heating mantle with temperature control |
| Hydrochloric Acid (HCl), concentrated | Calcium chloride drying tube |
| Deionized Water | Buchner funnel and filter flask |
| TLC plates (silica gel) | Beakers and graduated cylinders |
2.2 Reaction Workflow Diagram
Caption: Experimental workflow for the sulfonation of 2-chloro-4-methylaniline.
2.3 Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a 100 mL dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.[6]
-
Dissolution of Starting Material: In the flask, dissolve 10.0 g (approx. 0.071 mol) of 2-chloro-4-methylaniline in 100 mL of anhydrous methylene chloride.
-
Addition of Chlorosulfonic Acid: With vigorous stirring, slowly add 8.7 g (5.0 mL, 0.075 mol) of chlorosulfonic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux of the methylene chloride (approx. 40°C). This addition is highly exothermic.
-
Initial Reaction: After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the formation of the intermediate sulfonyl chloride or amine salt.[6]
-
Solvent Removal and Heating: Arrange the apparatus for distillation and carefully distill off the methylene chloride. Once the solvent is removed, heat the remaining reaction mass to 180-190°C. If possible, apply a vacuum of approximately 0.3–0.4 atm.[7] Maintain this temperature with stirring for 1.5–2 hours.[6]
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking a small sample, quenching it, and analyzing by Thin Layer Chromatography (TLC) until the starting aniline is no longer detectable.[6]
-
Work-up and Isolation:
-
Allow the viscous reaction mixture to cool to room temperature.
-
CAUTION: In a large beaker containing at least 200 g of crushed ice, slowly and carefully pour the cooled reaction mass with stirring. This quenching step is highly exothermic and may cause splattering.
-
Neutralize the resulting acidic solution by slowly adding 10 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the sodium salt of the sulfonic acid.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with a small amount of ice-cold water.[6]
-
-
Purification:
-
To obtain the free sulfonic acid, transfer the filtered sodium salt to a beaker and redissolve it in a minimum amount of hot deionized water.
-
Acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. The free 4-amino-3-chloro-6-methylbenzenesulfonic acid will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation, then filter the product, wash with a small amount of cold deionized water, and dry in a vacuum oven.
-
Critical Safety Precautions
Handling chlorosulfonic acid and performing this reaction requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a face shield, chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[8][9][10]
-
Ventilation: All operations involving chlorosulfonic acid must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.[10][11][12]
-
Reactivity Hazards: Chlorosulfonic acid reacts violently with water, generating significant heat and large quantities of toxic hydrogen chloride (HCl) gas.[9][11][13] Ensure all glassware is scrupulously dry. Avoid contact with alcohols, bases, and combustible materials.[9][11]
-
Spill Management: In case of a spill, evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash (NEVER water).[11] For larger spills, contain the area and consult safety personnel.[8]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][9][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give large quantities of water to drink. Seek immediate medical attention.[8][9]
-
Product Characterization
A multi-technique approach is essential for confirming the structure and purity of the synthesized 4-amino-3-chloro-6-methylbenzenesulfonic acid.[14]
| Technique | Purpose and Expected Observations |
| IR Spectroscopy | Identify key functional groups. Expect to see characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), S=O (sulfonic acid, ~1030-1060 and 1150-1210 cm⁻¹), and O-H (sulfonic acid, broad ~2500-3300 cm⁻¹).[14] |
| ¹H NMR | Confirm the substitution pattern on the aromatic ring. Expect two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, a singlet for the methyl protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Determine the number and chemical environment of carbon atoms, confirming the overall structure. |
| Mass Spectrometry | Determine the molecular weight of the product (C₇H₈ClNO₃S, MW: 221.66 g/mol ) and analyze fragmentation patterns.[14] |
| HPLC | Assess the purity of the final product by identifying the percentage of the main peak relative to any impurities.[15][16] |
| Melting Point | Compare the experimental melting point with literature values as an indicator of purity. |
Reaction Scheme and Data Summary
Caption: Overall reaction scheme for the sulfonation of 2-chloro-4-methylaniline.
| Parameter | Value |
| Starting Material | 2-Chloro-4-methylaniline (10.0 g, 0.071 mol) |
| Sulfonating Agent | Chlorosulfonic acid (8.7 g, 0.075 mol) |
| Molar Ratio | 1 : 1.05 (Aniline : Acid) |
| Solvent | Anhydrous Methylene Chloride (100 mL) |
| Reaction Temperature | 40°C (reflux), then 180-190°C (neat) |
| Reaction Time | ~3-4 hours total |
| Expected Product | 4-Amino-3-chloro-6-methylbenzenesulfonic acid |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| Theoretical Yield | 15.7 g |
References
-
Organic Chemistry Tutor. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Retrieved from [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
- Google Patents. (1934). US1961196A - Sulphonation of aromatic amines.
- Google Patents. (n.d.). SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid.
-
PubMed. (2010). Analytical methodology for sulfonated lignins. Retrieved from [Link]
-
PubMed. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Retrieved from [Link]
Sources
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. testbook.com [testbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid - Google Patents [patents.google.com]
- 8. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 9. fishersci.com [fishersci.com]
- 10. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 11. echemi.com [echemi.com]
- 12. lobachemie.com [lobachemie.com]
- 13. chemithon.com [chemithon.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid
Introduction: This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9). As a critical intermediate in the manufacturing of high-performance azo pigments (e.g., Pigment Red 53:1) and other specialty chemicals, optimizing its synthesis for yield and purity is paramount.[1][2] This document addresses common challenges through a practical, question-and-answer-based troubleshooting guide and detailed, field-tested protocols.
Synthesis Overview: The Industrial Pathway
The most prevalent industrial synthesis is a multi-step process starting from 2-chlorotoluene. The process involves sequential sulfonation, nitration, and reduction steps. Each stage presents unique challenges that can significantly impact the final yield and purity. Understanding the interplay between these steps is crucial for effective troubleshooting.
Caption: General workflow for synthesizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most established industrial method involves the sulfonation of 2-chlorotoluene, followed by a selective nitration to introduce a nitro group, and finally, a reduction of the nitro group to the desired amine.[1][3] This pathway is favored due to the availability of the starting materials and the robustness of the reaction sequence.
Q2: Which reaction step is the most critical for maximizing overall yield? The nitration step is arguably the most challenging and critical for yield optimization. The reaction is highly exothermic and can lead to the formation of unwanted isomers or over-nitrated byproducts if not carefully controlled. Research has shown that optimizing conditions such as temperature, reaction time, and reagent ratios in this step can increase the nitration yield from a baseline of ~66% to over 91%.[3]
Q3: What are the primary safety concerns during this synthesis? The synthesis involves several hazardous reagents and conditions. Key concerns include:
-
Corrosive Acids: Handling of fuming sulfuric acid (oleum) and nitric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Work must be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control and slow, controlled addition of reagents are necessary to prevent runaway reactions.
-
Flammable Materials: The starting material, 2-chlorotoluene, and solvents used in purification may be flammable.
Q4: What is the typical physical appearance and solubility of the final product? this compound is typically a white to off-white crystalline powder.[1] The free acid is generally insoluble in non-polar organic solvents but is soluble in water and polar solvents.[1][4] Its sodium or ammonium salts exhibit higher water solubility.[5]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during synthesis in a practical Q&A format.
Q5: My nitration step yield is consistently low (below 70%). What are the likely causes and how can I improve it? Low yield in the nitration of sodium 2-chlorotoluene-4-sulfonate is a common problem, often stemming from suboptimal reaction conditions.
Causality: The nitration reaction is a competitive electrophilic aromatic substitution. Unfavorable conditions can lead to incomplete reactions or the formation of side products. Temperature is the most critical parameter; excessively high temperatures increase the rate of side reactions and decomposition.
Solutions:
-
Strict Temperature Control: The reaction should be conducted at low temperatures. The optimal temperature has been identified as -5 °C.[3] Use an appropriate cooling bath (e.g., ice-salt or a chiller) to maintain this temperature, especially during the addition of the nitrating agent.
-
Optimize Reagent Stoichiometry: The molar and mass ratios of the substrate to the acids are crucial. An excess of nitric acid can lead to over-nitration, while insufficient acid will result in an incomplete reaction.
-
Monitor Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure completion. An optimal time of 3 hours has been reported for this specific nitration.[3]
The following diagram outlines a decision-making process for troubleshooting this specific issue.
Caption: Decision tree for troubleshooting low yield in the nitration step.
Q6: The final product is discolored (e.g., pink or brown). What causes this and how can it be resolved? Discoloration typically indicates the presence of oxidized impurities or residual iron complexes from the reduction step.
Causality: The amino group in the final product is susceptible to air oxidation, which can form colored quinone-imine type structures. Additionally, if iron powder is used for the reduction, incomplete removal can lead to the formation of colored iron salts or complexes.
Solutions:
-
Thorough Filtration: After the reduction step with iron, ensure the hot filtration is performed efficiently to remove all iron powder and iron sludge.[1]
-
Use of Activated Carbon: During recrystallization, treat the hot solution with a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Inert Atmosphere: If oxidation is a persistent issue, consider blanketing the reaction and filtration apparatus with an inert gas like nitrogen, especially during workup and purification.
Q7: I am having difficulty isolating the product after the reduction step. What can I do to improve crystallization? Poor crystallization can result from impurities inhibiting crystal lattice formation or from suboptimal isolation conditions.
Causality: The product, a sulfonic acid, is zwitterionic. Its solubility is highly dependent on the pH of the solution. The presence of soluble impurities can also hinder crystallization.
Solutions:
-
pH Adjustment: After filtering off the iron sludge post-reduction, the product is in the filtrate. Crystallization is typically induced by acidifying the filtrate with hydrochloric acid.[1] Carefully adjust the pH to the isoelectric point of the molecule to minimize its solubility and promote precipitation.
-
Salting Out: In some synthesis pathways for related compounds, the addition of a saturated salt solution (e.g., sodium chloride) can be used to decrease the solubility of the product in the aqueous medium, a technique known as "salting out".[1]
-
Controlled Cooling: Allow the acidified solution to cool slowly to room temperature to form larger, purer crystals. Rapid cooling in an ice bath can trap impurities and lead to a finer, less pure precipitate.
Optimized Experimental Protocols
The following protocols are based on published optimization studies and standard laboratory procedures.
Protocol 1: Optimized Nitration of Sodium 2-chlorotoluene-4-sulfonate[3]
-
Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and a thermometer, add sodium 2-chlorotoluene-4-sulfonate.
-
Cooling: Cool the reactor to -5 °C using an external cooling circulator.
-
Acid Addition: Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid. Based on the optimization data, use a mass ratio of fuming sulfuric acid to the starting sulfonate of 4:1 and a molar ratio of fuming nitric acid to the sulfonate of 1.05:1.
-
Reaction: Add the nitrating mixture dropwise to the cooled, stirred starting material, ensuring the internal temperature does not rise above -5 °C.
-
Incubation: After the addition is complete, maintain the reaction mixture at -5 °C with continuous stirring for 3 hours.
-
Workup: The product, sodium 2-chloro-5-nitrotoluene-4-sulfonate, can be separated by filtration after adjusting the sulfuric acid concentration. The lowest solubility is observed in a 0.7 mass fraction aqueous sulfuric acid solution, which allows for efficient separation and recycling of the acid.[3]
Protocol 2: Reduction of 2-nitro-5-chloro-p-toluenesulfonic acid[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the 2-nitro-5-chloro-p-toluenesulfonic acid intermediate and water.
-
Reagent Addition: Add acetic acid followed by iron powder in portions to control the initial exothermic reaction.
-
Reflux: Heat the mixture to boiling (reflux) and maintain it for several hours until the reaction is complete (monitor by TLC or HPLC for the disappearance of the nitro compound).
-
Filtration: While still hot, filter the reaction mixture to remove the excess iron powder and iron sludge. Wash the filter cake with hot water to ensure complete recovery of the product in the filtrate.
-
Crystallization: Cool the filtrate and add concentrated hydrochloric acid to acidify the solution, causing the this compound to crystallize out.
-
Isolation: Cool the mixture further in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry.
Data Summary for Yield Optimization
The following table summarizes the optimized conditions for the critical nitration step, which has been shown to significantly improve yield.
| Parameter | Conventional Process | Optimized Process |
| Reaction Temperature | < 30 °C[1] | -5 °C[3] |
| Reaction Time | 3 hours[1] | 3 hours[3] |
| Mass Ratio (Fuming H₂SO₄ / Substrate) | Not specified | 4[3] |
| Molar Ratio (Fuming HNO₃ / Substrate) | Not specified | 1.05[3] |
| Reported Yield | 65.7%[3] | 91% [3] |
References
-
ACS Publications. Improvement of the Nitration Process in this compound Synthesis | Industrial & Engineering Chemistry Research. [Link]
-
SIELC Technologies. This compound. [Link]
-
Dye challenger. This compound. [Link]
Sources
purification of crude 2-Amino-5-chloro-4-methylbenzenesulfonic acid by recrystallization
Welcome to the technical support guide for the purification of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9), also known as CLT Acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its purification by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
This compound is an organic compound that typically appears as a white to off-white or pink crystalline powder.[1][2] Its structure consists of a benzene ring substituted with four different functional groups: an amino (-NH2), a chloro (-Cl), a methyl (-CH3), and a sulfonic acid (-SO3H) group.[1] This complex structure makes it a valuable intermediate in the synthesis of azo dyes and pigments, such as Lake Red C.[2][3] The free acid form is essentially insoluble in water, but its sodium or ammonium salt forms are soluble.[2][4]
Q2: What is the ideal solvent for the recrystallization of this compound?
The choice of solvent is the most critical step in recrystallization.[5] An ideal solvent should dissolve the compound completely at high temperatures but poorly at room or low temperatures, allowing for crystal formation upon cooling.[6] For this compound, its solubility characteristics present a unique challenge.
-
Water: Water is a common solvent, and this compound is noted to be soluble in water.[1] However, sources specify that it is the salt form (sodium or ammonium) that is soluble, while the free acid is practically insoluble.[4][7] Therefore, a common and effective strategy is to dissolve the crude sodium or ammonium salt of the acid in a minimum amount of hot water, treat the solution with charcoal if colored impurities are present, and then re-acidify the hot, filtered solution (e.g., with HCl) to precipitate the purified free acid.
-
Solvent Mixtures: If using the free acid directly, a solvent pair system, such as ethanol/water or methanol/acetone, may be necessary to achieve the desired solubility profile.[8]
Q3: What are the common impurities I might encounter in the crude product?
Impurities depend heavily on the synthetic route used to produce the acid. The synthesis often involves steps like chlorination, nitration, reduction, and sulfonation.[1][9] Potential impurities can include:
-
Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.[10]
-
Regioisomers: Isomers with the functional groups at different positions on the benzene ring, which can form during the sulfonation or nitration steps.[10]
-
Side-Reaction Products: Byproducts from unintended reactions during the synthesis.[10]
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[10]
Q4: How can I definitively assess the purity of my final product?
Several analytical techniques can be employed to confirm the purity of the recrystallized this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the main compound from trace impurities and quantifying its purity. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is suitable.[11][12]
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 240-245°C) indicates high purity.[1] Impurities will typically cause the melting point to be depressed and broaden the range.[10]
-
Acid-Base Titration: This classical method can be used to determine the assay or the percentage purity of the sulfonic acid functional group.[10]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues that may arise during the experimental workflow.
Problem 1: Low or No Crystals Form Upon Cooling.
This is one of the most frequent challenges in recrystallization.
-
Probable Cause: Too Much Solvent. This is the most common reason for crystallization failure.[13] If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystal formation.[14]
-
Solution: Re-heat the solution and carefully boil off a portion of the solvent to increase the concentration of the solute.[14] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.
-
Probable Cause: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[13] Crystal growth requires a nucleation site to begin.
-
Solutions:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][13]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for further crystal formation.[8][14]
-
Flash Cooling: If the above methods fail, try cooling the flask in an ice-salt bath for a short period to induce nucleation.[15]
-
Problem 2: The Product "Oils Out" Instead of Forming Crystals.
An "oil" or liquid phase separates from the solution instead of solid crystals. This is undesirable because oils tend to trap impurities.[15]
-
Probable Cause: High Impurity Level or Incorrect Solvent. This can occur if the crude material is significantly impure, depressing the melting point of the mixture.[13] It can also happen if the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
-
Reheat and Add Solvent: Warm the flask to redissolve the oil. Add a small amount of additional solvent to lower the saturation point.[13]
-
Slow Cooling: Allow the solution to cool much more slowly. Place the hot flask in a larger beaker of hot water or leave it on a cooling hotplate to ensure a very gradual temperature drop. This favors the formation of an ordered crystal lattice over an amorphous oil.[13][16]
-
Change Solvent: If the problem persists, the solvent may be unsuitable. It may be necessary to remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent system.[13]
-
Problem 3: The Final Product is Discolored (e.g., Pink or Buff).
The presence of color in a product that should be white or off-white indicates colored impurities.
-
Probable Cause: Presence of Colored Impurities. These are often large, conjugated organic molecules that are byproducts of the synthesis.
-
Solution: Use Activated Charcoal.
-
After dissolving the crude solid in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the hot solution.
-
Gently boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.[6]
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Data Summary & Experimental Protocol
Table 1: Key Parameters for Recrystallization
| Parameter | Recommendation / Guideline | Rationale |
| Solvent Choice | Water (for the salt form) or a suitable solvent pair (e.g., ethanol/water) for the free acid. | The solvent must dissolve the compound when hot and minimally when cold to maximize recovery.[5] |
| Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude solid. | Using excess solvent is the most common cause of low yield, as a significant amount of product will remain dissolved upon cooling.[13][17] |
| Cooling Method | Slow, undisturbed cooling to room temperature, followed by chilling in an ice bath. | Slow cooling promotes the formation of larger, purer crystals by allowing impurities to remain in the solution.[6][16] |
| Washing Crystals | Rinse the filtered crystals with a small amount of ice-cold solvent. | The solvent should be cold to minimize redissolving the purified product crystals during the wash.[8][17] |
Detailed Experimental Protocol: Recrystallization of CLT Acid (Salt-to-Acid Method)
-
Dissolution: Place the crude this compound (as a sodium salt) into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to a gentle boil while stirring to dissolve the solid completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat to a gentle boil for 2-5 minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[15]
-
Precipitation/Crystallization: While the filtrate is still hot, slowly add dilute hydrochloric acid (HCl) dropwise until the solution is acidic (check with pH paper). The purified free acid will begin to precipitate out.
-
Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold deionized water to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a suitable temperature. The final product should be a white to off-white crystalline powder.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
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- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- ChemicalBook. (n.d.). This compound | 88-53-9.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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- ChemicalBook. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7.
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- Mol-Instincts. (n.d.). This compound (CLT Acid) CAS 88-53-9 98%.
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Technical Support Center: Diazotization of Substituted Anilines
Welcome to the technical support center for the diazotization of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile and powerful synthetic transformation. As a cornerstone of aromatic chemistry, the successful preparation of diazonium salts is pivotal for a vast array of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling. However, the inherent instability of diazonium species presents unique challenges, often leading to a variety of side reactions that can compromise yield and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during diazotization experiments. Here, we will dissect the causality behind these challenges and provide field-proven insights to ensure your reactions are both successful and reproducible.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the diazotization of substituted anilines and provides actionable solutions based on sound chemical principles.
Question 1: My reaction mixture turned dark brown or black, and I observed the evolution of a gas, resulting in a low yield of the desired product. What is happening?
Answer:
This is a classic sign of diazonium salt decomposition, primarily through the formation of phenols.[1][2][3] Aryldiazonium salts, particularly in aqueous solutions, are thermally unstable and can react with water (hydrolysis) to form phenols and nitrogen gas, especially at elevated temperatures.[4][5]
Causality: The diazonium group (-N₂⁺) is an excellent leaving group, and at temperatures above 5 °C, the C-N bond can cleave, leading to the formation of an aryl cation which is then attacked by water.[6][7] This process is often accompanied by the formation of dark, polymeric byproducts.
Troubleshooting Protocol:
-
Strict Temperature Control: The single most critical parameter is maintaining a low temperature, typically between 0-5 °C, throughout the entire process.[6][8]
-
Use an ice-salt bath to achieve temperatures below 0 °C if necessary.
-
Add the sodium nitrite solution slowly and dropwise to the acidic aniline solution to dissipate the heat generated from the exothermic reaction.[9]
-
-
Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent reaction step to minimize the time for decomposition to occur.[3]
-
Anion Selection: For increased stability, consider converting the diazonium chloride salt to a more stable salt, such as a tetrafluoroborate (for the Balz-Schiemann reaction), which is often stable enough to be isolated as a solid.[6][10]
Experimental Workflow: Temperature Control
Caption: Workflow for maintaining optimal temperature during diazotization.
Question 2: I'm observing the formation of a colored precipitate (often yellow, red, or orange) in my diazonium salt solution before my intended coupling reaction. What is this byproduct?
Answer:
You are likely observing the formation of a triazene or an azo dye. This side reaction, known as "self-coupling" or "diazoamino coupling," occurs when the newly formed diazonium salt reacts with the unreacted parent aniline.[8][11][12]
Causality: The diazonium ion is an electrophile, and the unreacted primary aromatic amine is a nucleophile. Under conditions of insufficient acidity, the free amine can attack the terminal nitrogen of the diazonium ion to form a diazoamino compound (a triazene).[13][14] This is particularly prevalent with electron-rich anilines.
Troubleshooting Protocol:
-
Maintain High Acidity: The key to preventing this side reaction is to ensure the reaction medium is sufficiently acidic. A strong mineral acid, such as hydrochloric acid or sulfuric acid, should be used in excess.[8][15] The acid protonates the amino group of the unreacted aniline, rendering it non-nucleophilic and thus preventing it from attacking the diazonium salt.
-
Order of Addition: Always add the sodium nitrite solution to the acidic solution of the aniline. Never the other way around. This ensures that the aniline is always in a protonated state and that there is an excess of acid present throughout the reaction.
-
pH Monitoring: For sensitive substrates, monitoring the pH can be beneficial to ensure it remains strongly acidic.
Logical Relationship: pH and Side Reactions
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optimization of coupling reaction conditions for azo dye formation
Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of azo coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental outcomes and ensure the synthesis of high-quality azo dyes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of azo dyes, providing potential causes and recommended solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Dye Yield | Decomposition of Diazonium Salt: Aromatic diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[1] This reduces the concentration of the electrophile available for the coupling reaction. | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath during both diazotization and coupling.[1][2] Ensure the diazonium salt solution is used immediately after preparation.[3] |
| Incorrect pH: The pH of the coupling reaction is critical and depends on the coupling component.[1][4] Phenols require mildly alkaline conditions to form the more reactive phenoxide ion, while anilines need mildly acidic conditions.[1][5] Extreme pH values can lead to decomposition or side reactions.[1][6] | Carefully monitor and adjust the pH of the coupling reaction mixture. Use a buffer solution if necessary to maintain the optimal pH range.[2] For phenols, a pH of 9-10 is often optimal, while for anilines, a pH of 4-5 is typically required.[5][7] | |
| Incomplete Diazotization: Insufficient acid or sodium nitrite will lead to incomplete formation of the diazonium salt.[2] | Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization step.[2] The purity of the starting aromatic amine is also crucial, as impurities can interfere with the reaction.[3] | |
| Color of the Dye is "Off" or Inconsistent | Side Reactions: Undesirable side reactions can lead to the formation of colored impurities.[8] For example, the diazonium salt can couple with unreacted primary amine to form a diazoamino compound.[2] | Control the temperature and rate of addition of reactants to minimize side reactions.[8] Adding the diazonium salt solution slowly to the coupling component with vigorous stirring can prevent localized high concentrations. |
| Incorrect Stoichiometry: The molar ratios of the reactants are not optimal, leading to unreacted starting materials or side products.[8] | Carefully calculate and measure the molar equivalents of the aromatic amine, sodium nitrite, and the coupling component. A reactant ratio of approximately 1:1 for the diazo component to the coupler is a good starting point. | |
| Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can produce colored impurities.[2] | Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue.[2] | |
| Final Product is a Tarry or Sticky Substance | Presence of Impurities: Impurities in the starting materials or formed during the reaction can inhibit crystallization.[8] | Purify the starting materials if necessary. Wash the crude dye product with a suitable solvent to remove impurities.[8] |
| Rapid Cooling: Cooling the reaction mixture too quickly can prevent the formation of a crystalline product.[8] | Allow the reaction mixture to cool slowly to encourage the formation of larger, purer crystals.[8] | |
| Precipitate Forms During Diazotization | Incomplete Dissolution: The salt of the aromatic amine may have limited solubility at low temperatures.[8] | Ensure the aromatic amine is completely dissolved in the acidic solution before cooling and adding sodium nitrite.[8] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in azo dye synthesis.
Caption: A troubleshooting flowchart for low azo dye yield.
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5°C) so critical for diazotization?
A1: Aromatic diazonium salts are thermally unstable.[9] At temperatures above 5°C, they readily decompose, often liberating nitrogen gas, to form phenols and other byproducts.[10][11] This decomposition not only reduces the yield of the desired azo dye but can also be explosive if not controlled.[10] Maintaining a low temperature suppresses these decomposition pathways.[12]
Q2: What is the role of pH in the azo coupling reaction?
A2: The pH of the coupling reaction is crucial because it affects the reactivity of the coupling component.[4][13] For phenols, a mildly alkaline medium (pH 9-10) is required to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.[5][7] Conversely, for aromatic amines, a mildly acidic medium (pH 4-5) is necessary.[5] This is because in a more acidic solution, the amine is protonated and becomes unreactive, while in a more alkaline solution, the diazonium salt can be converted to an unreactive diazohydroxide.[7]
Q3: How can I improve the solubility of my synthesized azo dye?
A3: The solubility of azo dyes is determined by the functional groups present in the molecule. To enhance water solubility, you can introduce sulfonic acid (-SO₃H) groups into either the diazo or the coupling component.[8] These polar groups increase the overall polarity of the dye molecule, making it more soluble in aqueous media.
Q4: My product is a mixture of ortho and para isomers. How can I improve regioselectivity?
A4: Azo coupling is an electrophilic aromatic substitution reaction, and the incoming diazonium group is directed by the activating group on the coupling component.[13] Coupling preferentially occurs at the para position to the activating group.[14] If the para position is blocked, coupling will occur at the ortho position.[13] To favor para-substitution, ensure that the para position of your coupling component is available and sterically unhindered.
Q5: What are the best methods for purifying crude azo dyes?
A5: Purification is essential to remove unreacted starting materials, side products, and inorganic salts.[2] The most common purification technique for solid azo dyes is recrystallization.[2] The choice of solvent is critical; a good solvent will dissolve the dye at high temperatures but not at low temperatures, allowing for the crystallization of the pure product upon cooling.[2] Common solvents include ethanol, methanol, and acetic acid, sometimes in mixtures with water.[2] For water-soluble dyes, high-speed countercurrent chromatography can also be an effective purification method.[15]
Azo Coupling Reaction Mechanism
The following diagram illustrates the general mechanism of an azo coupling reaction.
Caption: The two-step process of azo dye synthesis.
Experimental Protocols
Protocol 1: Preparation of the Diazonium Salt Solution
This protocol describes the general procedure for the diazotization of a primary aromatic amine.
-
In a beaker, dissolve the primary aromatic amine in an excess of a mineral acid (e.g., hydrochloric acid) and water.[3]
-
Cool the solution to 0-5°C in an ice-salt bath with constant, vigorous stirring.[3]
-
Prepare a solution of sodium nitrite in water.[3]
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.[3][8]
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the reaction goes to completion.[16]
-
The resulting solution contains the diazonium salt and should be kept cold and used immediately in the coupling reaction.[3]
Protocol 2: Azo Coupling Reaction
This protocol details the coupling of a diazonium salt with a phenolic compound.
-
In a separate beaker, dissolve a molar equivalent of the phenolic coupling component in a dilute sodium hydroxide solution.[8]
-
Cool this solution in an ice bath to below 5°C.[2]
-
While vigorously stirring the phenolic solution, slowly add the cold diazonium salt solution prepared in Protocol 1.[8] A colored precipitate of the azo dye should form immediately.[2][8]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.[16]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Wash the precipitate with several portions of cold water to remove any unreacted starting materials and inorganic salts.[2]
-
Allow the product to air dry or dry in a desiccator.[8]
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for purifying the synthesized azo dye.
-
Transfer the crude, dry azo dye to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, glacial acetic acid) to completely dissolve the solid. Gentle heating may be necessary.[2]
-
If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.[2]
-
Hot filter the solution through fluted filter paper to remove the activated charcoal and any insoluble impurities.[2]
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[2]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[2]
Characterization of Azo Dyes
The synthesized azo dyes can be characterized using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the absorption spectrum and the maximum wavelength (λmax) of the dye.[17]
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration.[17]
-
¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure of the dye.[17]
-
Mass Spectrometry: To determine the molecular weight of the dye.[17]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized dye.[2][18]
References
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19 ACS Publications.
-
8 Benchchem.
-
15 Taylor & Francis.
-
20 Benchchem.
-
6 Filo.
-
21 CAMEO Chemicals - NOAA.
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9 CK-12 Foundation.
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2 Benchchem.
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4 SciSpace.
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ResearchGate.
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ResearchGate.
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23 Google Patents.
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1 Benchchem.
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3 Benchchem.
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13 Organic Chemistry Portal.
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5 Chemistry Stack Exchange.
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24 ACS Publications.
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7 JoVE.
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25 Wikipedia.
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10 Chemistry Stack Exchange.
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16 Benchchem.
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26 PMC - NIH.
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12 Vedantu.
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27 Quora.
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28 PMC - NIH.
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29 Journal of Chemical Education - ACS Publications.
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30 MDPI.
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32 YouTube.
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14 Chemistry LibreTexts.
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34 Applied Technical Services.
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36 Chemguide.
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37 Grokipedia.
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ResearchGate.
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38 Reddit.
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39 Figshare.
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Technical Support Center: Troubleshooting Discoloration in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Welcome to the technical support center for 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9). This guide is designed for researchers, scientists, and drug development professionals who may encounter discoloration issues during their experiments with this compound. As a crucial intermediate in the synthesis of various dyes and pigments, maintaining the purity and expected coloration of this compound is paramount for reproducible and successful outcomes.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound should be a white to off-white or slightly reddish crystalline powder.[1][4] Significant deviation from this appearance, such as a pronounced pink, buff, or brown color, indicates the presence of impurities.
Q2: My batch of this compound has a noticeable pinkish hue. What are the likely causes?
A pink or reddish hue is a common discoloration issue with this compound and is often attributed to the presence of trace impurities.[1] The primary causes can be categorized as follows:
-
Oxidation: The amino group on the benzene ring is susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions. This can lead to the formation of colored quinone-imine or other oxidized species. Aromatic amines, in general, are known to form colored products upon oxidation.
-
Residual Starting Materials or Byproducts: The synthesis of this compound involves nitration and subsequent reduction steps.[1][4] Incomplete reactions or inadequate purification can leave residual nitro compounds or other colored intermediates in the final product.
-
Photodegradation: Aromatic amines can be sensitive to light.[5] Exposure to UV or even ambient light over time can induce photochemical reactions, leading to the formation of colored degradation products.
Q3: Can the discoloration of this compound affect my downstream applications?
Yes, absolutely. The presence of colored impurities can have several detrimental effects on your research or manufacturing processes:
-
Inaccurate Stoichiometry: The presence of impurities means the actual concentration of this compound is lower than the weighed amount, leading to incorrect molar ratios in your reactions.
-
Side Reactions: The impurities themselves might be reactive and participate in unwanted side reactions, leading to the formation of additional, undesired byproducts.
-
Altered Product Properties: In dye synthesis, the color of the final product is highly dependent on the purity of the intermediates.[2] Impurities in this compound can lead to off-color batches, reduced color intensity, and poor fastness properties of the resulting dye.
Troubleshooting Guide
This section provides a systematic approach to identifying the cause of discoloration and implementing corrective actions.
Step 1: Initial Assessment and Observation
Before proceeding with complex analytical techniques, a careful visual inspection and review of handling procedures can provide valuable clues.
-
Color Intensity: Is the discoloration uniform throughout the batch? A non-uniform color might suggest localized exposure to an oxidizing agent or light.
-
Storage Conditions: Was the compound stored in a tightly sealed, opaque container, away from light and heat? Improper storage is a common cause of degradation. The recommended storage is in a cool, dry, and dark place.[4]
-
Age of the Compound: Older batches are more likely to have undergone gradual degradation.
Step 2: Analytical Investigation to Identify Impurities
A multi-pronged analytical approach is recommended to identify the nature of the colored impurities.
Table 1: Recommended Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) with UV-Vis Detector | To separate and quantify the main compound and impurities. | The appearance of additional peaks in the chromatogram, especially those with absorbance in the visible region (400-700 nm), indicates colored impurities. |
| UV-Visible (UV-Vis) Spectroscopy | To determine the absorption profile of the discolored sample. | A discolored sample will likely show absorbance peaks in the visible spectrum that are absent in a pure, white sample. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of the impurities. | This can help in proposing the chemical structures of the degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the impurities. | Changes in the fingerprint region or the appearance of new peaks (e.g., C=O in quinones) can suggest the nature of the impurities. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is adapted from a known procedure for the analysis of this compound and is suitable for identifying and quantifying impurities.[6]
-
Column: A reverse-phase C18 column (e.g., Newcrom R1 or equivalent) is recommended.[6]
-
Mobile Phase: A gradient elution with acetonitrile and water containing an acidic modifier is typically effective. For UV detection, phosphoric acid can be used. For MS-compatible methods, formic acid is a suitable alternative.[6]
-
Example Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A starting concentration of 5-10% Solvent B, ramped up to 95% over 20-30 minutes, should provide good separation of polar and non-polar impurities.
-
Detection: A UV-Vis detector set to scan a range of wavelengths (e.g., 210-700 nm) or a diode array detector (DAD) is ideal for detecting colored impurities.
-
Sample Preparation: Dissolve a known amount of the discolored sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization for Purification
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical. For sulfonic acids, acidic aqueous media or polar organic solvents are often suitable.[7]
-
Solvent Selection:
-
Single Solvent Method: Test the solubility of the discolored compound in small amounts of various solvents at room temperature and upon heating. An ideal solvent will have low solubility at room temperature and high solubility at elevated temperatures. Potential solvents to screen include water, ethanol, methanol, and acetic acid.
-
Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common pair for polar compounds is Ethanol/Water or Acetone/Hexane.
-
-
General Recrystallization Procedure:
-
Dissolve the discolored this compound in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
Visualizing Discoloration Pathways and Troubleshooting
The following diagrams illustrate the potential causes of discoloration and the logical workflow for troubleshooting.
Potential Degradation Pathways
Oxidation is a primary suspect in the discoloration of aromatic amines. The amino group can be oxidized to form highly colored species.
Caption: Potential pathways leading to the discoloration of the compound.
Troubleshooting Workflow
A systematic approach is key to efficiently resolving the discoloration issue.
Caption: A logical workflow for troubleshooting discoloration issues.
References
-
Rehorek, A., & Jelen, E. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(7), 1541–1547. Available at: [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
-
Diamond, D., & Burns, K. C. (2022). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology, 56(15), 10459–10470. Available at: [Link]
-
Feigel, C., & Knackmuss, H. J. (2005). Fate and biodegradability of sulfonated aromatic amines. Biodegradation, 16(6), 527–537. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]
-
Bhattacharya, S. K., Das, A., & Sur, D. (2007). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Water Environment Research, 79(4), 351–356. Available at: [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
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Aparna Kulkarni. (2022, June 5). Azo dye test for primary aromatic amines [Video]. YouTube. Available at: [Link]
-
KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amines in Printer Ink. Available at: [Link]
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AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Available at: [Link]
-
Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Available at: [Link]
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WorldOfChemicals. (2013, March 20). This compound. Available at: [Link]
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Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
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Tetrahedron. (n.d.). 88-53-9 | this compound. Available at: [Link]
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Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
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Haz-Map. (n.d.). This compound. Available at: [Link]
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Technical Support Center: Minimizing By-Product Formation in Pigment Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pigment Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthetic pigment production. Our goal is to provide expert-driven, actionable insights to help you minimize by-product formation, enhance product purity, and achieve consistent, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding impurities and by-products in pigment synthesis.
Q1: What are the most common categories of impurities in synthetic pigments?
A: Impurities are typically categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from unintended side reactions.[1] For example, in azo pigment synthesis, this can include residual aromatic amines or phenols from diazonium salt decomposition.[2][3]
-
Degradation Products: These can form during synthesis, purification, or storage due to factors like excessive heat, improper pH, or exposure to light and air.[1][4]
-
Contaminants: These can be introduced from raw materials, solvents, or cross-contamination from other processes.[5]
Q2: How do by-products fundamentally impact the quality of a pigment?
A: By-products can significantly degrade pigment quality in several ways:
-
Colorimetric Properties: Impurities can lead to duller shades, incorrect hues, and reduced color strength or vibrancy.[6]
-
Physical Properties: They can affect particle size, crystal structure, and dispersibility in application media, leading to issues like poor opacity or uneven color distribution.[6][7]
-
Stability: The presence of by-products can reduce the lightfastness and thermal stability of the final pigment, causing it to fade or degrade under environmental stress.[8][9]
-
Yield: Side reactions consume reactants that would otherwise form the desired product, directly lowering the percentage yield.[10]
Q3: What is the single most critical factor to control in azo pigment synthesis to prevent by-products?
A: Temperature control during the diazotization step is arguably the most critical parameter.[2] Aromatic diazonium salts are highly unstable and readily decompose at elevated temperatures (typically above 5-10 °C), leading to the formation of phenolic by-products and nitrogen gas.[3][11] This not only reduces the yield of the desired azo pigment but also introduces difficult-to-remove impurities.[12]
Troubleshooting Guide: Common Synthesis Issues
This guide provides a structured approach to diagnosing and solving specific problems encountered during pigment synthesis.
Issue 1: Final product is off-color, appears dull, or has low color strength.
Q: My latest batch of a diarylide yellow pigment is much duller than expected and shows poor color strength in dispersion. What is the likely cause and how can I fix it?
A: This issue is a classic symptom of significant impurity presence. The dullness is often caused by a broad particle size distribution and the presence of colored by-products that interfere with the desired chromophore's light absorption.
Causality & Troubleshooting Steps:
-
Incomplete Coupling Reaction: Unreacted coupling components or diazonium salts can remain. The decomposition of the diazonium salt is a common culprit.
-
Solution: Monitor the reaction endpoint. Before work-up, perform a spot test on a TLC plate by applying a sample of your reaction mixture next to a standard of the coupling component. A persistent spot for the coupling component indicates an incomplete reaction. Consider extending the reaction time or adjusting the stoichiometry, perhaps by using a slight excess of the diazo component.[1]
-
-
Incorrect pH Control: The pH of the azo coupling reaction is critical. For instance, coupling to phenols requires alkaline conditions, while coupling to anilines requires acidic conditions.[2] An incorrect pH can either halt the reaction or promote side reactions.
-
Solution: Carefully monitor and adjust the pH throughout the coupling step using a calibrated pH meter. For a given synthesis, the optimal pH range can be narrow; operating outside of it can drastically increase by-products.[13]
-
-
Side Reactions from Temperature Spikes: As mentioned, poor temperature control during diazotization leads to phenol formation.
Issue 2: The product yield is consistently low.
Q: I am performing a Skraup synthesis to produce a quinoline-based pigment, but my yield is below 30%. What are the common pitfalls?
A: Low yields in vigorous reactions like the Skraup synthesis often point to the formation of polymeric tars or significant loss during the work-up phase.[14]
Causality & Troubleshooting Steps:
-
Runaway Reaction: The highly exothermic nature of the Skraup synthesis can lead to polymerization of intermediates, forming intractable tarry by-products at the expense of your desired pigment.[14]
-
Solution: Control the reaction rate. Add the sulfuric acid dropwise and with efficient stirring to manage the exotherm. The use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and suppress tar formation.[14]
-
-
Suboptimal Reaction Time: Insufficient reaction time leads to incomplete conversion, while excessive time can promote degradation.
-
Product Loss During Purification: The desired product may be lost during extraction or recrystallization if the solvent systems are not optimized.
-
Solution: Before performing a bulk purification, conduct small-scale solvent screening for recrystallization. If using column chromatography, ensure the chosen eluent system provides good separation between the product and major by-products to avoid collecting mixed fractions.[14]
-
Issue 3: Unidentified peaks appear in HPLC/LC-MS analysis of the final product.
Q: My purified pigment shows several small, unexpected peaks in the HPLC chromatogram. How do I identify them and prevent their formation?
A: Unexpected peaks indicate the presence of process-related impurities or degradation products that were not removed during purification. A systematic approach is needed for identification and mitigation.
Troubleshooting Workflow for Unidentified Peaks
Caption: Workflow for identifying and mitigating unknown impurities.
Causality & Troubleshooting Steps:
-
Structural Elucidation:
-
LC-MS Analysis: This is the first step. The mass-to-charge ratio (m/z) can quickly help you determine the molecular weight of the impurity, allowing you to infer if it's an unreacted starting material, a known intermediate, or a common by-product (e.g., a dimer or an oxidized version of your product).[1]
-
NMR Spectroscopy: If the structure is not obvious from the mass, isolation via preparative HPLC followed by NMR analysis is necessary for full structural elucidation.[16]
-
-
Prevention based on Identity:
-
If Impurity is a Starting Material: This indicates an incomplete reaction. Re-evaluate stoichiometry, reaction time, or temperature to drive the reaction to completion.[1]
-
If Impurity is an Isomer: Isomeric impurities can arise from the starting materials or non-selective reaction conditions. Ensure the purity of your starting materials. If the reaction itself can produce isomers, you may need to optimize conditions (e.g., temperature, catalyst) to favor the desired isomer or develop a more robust purification method.
-
If Impurity is an Oxidation Product: This suggests sensitivity to air.
-
Solution: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize exposure to dissolved oxygen. In some cases, adding a small amount of an antioxidant during work-up can be beneficial.[1]
-
-
Key Experimental Protocols & Data
Protocol 1: Generalized Synthesis of a Monoazo Pigment
This protocol for synthesizing a simple azo pigment from an aromatic amine and a phenolic coupling component highlights critical control points for minimizing by-products.
Step 1: Diazotization
-
Dissolve the primary aromatic amine (1.0 eq) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath. Critical Step: Low temperature is essential to prevent diazonium salt decomposition.[11]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature never exceeds 5 °C.
-
Stir for 15-30 minutes at 0-5 °C after the addition is complete.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue). This ensures all the amine has reacted.[12]
Step 2: Azo Coupling
-
In a separate vessel, dissolve the coupling component (e.g., a phenol, 1.0 eq) in a dilute sodium hydroxide solution.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution with vigorous stirring. Critical Step: Maintain the specified pH for your specific coupling reaction (alkaline for phenols).[2]
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Isolation and Purification
-
Acidify the mixture to precipitate the pigment.
-
Filter the solid product using a Buchner funnel and wash thoroughly with deionized water to remove residual salts and impurities.[12][17]
-
Dry the pigment in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to avoid thermal degradation.[1]
Data Table: Impact of Reaction Parameters on Pigment Purity
The following table summarizes the typical effects of key reaction parameters on the formation of common by-products in azo pigment synthesis.
| Parameter | Condition | Potential By-Product Formed | Impact on Final Pigment | Mitigation Strategy |
| Temperature | > 10 °C during Diazotization | Phenols from diazonium decomposition | Dull color, low yield | Maintain 0-5 °C using an ice-salt bath.[1][2] |
| pH | Incorrect pH during Coupling | Incomplete reaction, side products | Low yield, poor color strength | Monitor and control pH within the optimal range for the specific coupling partners.[13] |
| Stoichiometry | Excess Amine or Coupling Agent | Unreacted starting materials | Off-color, difficult to purify | Use a slight excess of the diazo component and monitor reaction completion.[1] |
| Reaction Time | Too long | Degradation of product | Increased impurities, darker shade | Monitor reaction progress by TLC or HPLC to determine the optimal endpoint.[15] |
| Atmosphere | Presence of Oxygen | Oxidized impurities | Color shifts, reduced stability | Use degassed solvents and perform the reaction under an inert (N₂ or Ar) atmosphere.[1] |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.
-
Solvent Selection: Choose a solvent (or solvent pair) in which the pigment is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Dissolution: Place the crude pigment in an Erlenmeyer flask and add a minimal amount of the hot solvent until the pigment just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize recovery.[1]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Analytical Techniques for By-Product Identification
A combination of analytical techniques is often required for the robust identification and quantification of impurities.[1]
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantification of known and unknown impurities. | High sensitivity and reproducibility for quantification.[1] | Does not provide structural information on its own. |
| LC-MS | Molecular weight of impurities. | Excellent for identifying components by mass, confirming hypotheses about impurity identity.[1][18] | Isomers with the same mass cannot be distinguished. |
| NMR | Detailed structural information. | The definitive method for elucidating the structure of unknown compounds.[16] | Requires isolation of the impurity in sufficient quantity and purity. |
| FTIR / Raman | Functional groups present. | Good for identifying classes of compounds (e.g., presence of -OH from phenolic by-products).[19][20] | Can be difficult to interpret complex mixtures. |
Workflow for Pigment Synthesis and Quality Control
Caption: A typical workflow from synthesis to final product validation.
References
- Al-Qaysi, W. W., Hammood, M. K., & Tawfeeq, E. N. (2022). Analytical Methods for the Identification of Pigments in Tattoo Inks and Some of Their Physiological Side Effects: A Review. Current Pharmaceutical Analysis, 18(2), 161-175.
- BenchChem. (n.d.). Troubleshooting Ustusol C synthesis impurities. BenchChem Tech Support.
- Bartz, M. (n.d.). Evaluation of Microscopic Analytical Techniques for the Analysis of Artists' Materials. Hooke College of Applied Sciences.
- Thiageswaran, S. (2025). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Separation Science.
- Unknown Author. (n.d.). 15 Common Challenges in Grinding Paint Pigments and How to Solve Them. Advanced Powder-Processing Solutions.
- Larsen, E. et al. (2021). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. ResearchGate.
- Fine Art Restoration Company. (2021). Professional Painting Assessment: Pigment Analysis. Fine Art Restoration Company Blog.
- Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Biotage Blog.
- VICHEM. (2025). Common mistakes in using pigments & How to fix them. VICHEM Blog.
- Christie, R. M. (2014). Azo Dyes and Pigments. Royal Society of Chemistry.
- Unknown Author. (n.d.). Reaction Kinetics of Monomeric Anthocyanin Conversion to Polymeric Pigment. ResearchGate.
- BenchChem. (n.d.). Spectroscopic Identification of Synthesis Impurities. BenchChem Tech Support.
- Unknown Author. (2024). The Science and Sustainability of Organic Pigments. Medium.
- BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal. BenchChem Tech Support.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- ChemistryStudent. (n.d.). Azo Dye Formation (A-Level). ChemistryStudent.
- Venil, C. K., Dufossé, L., & Ren, Q. (2020). Microbial Pigments: Major Groups and Industrial Applications. Applied sciences, 10(11), 3995.
- Britton, J., Raston, C. L., & Weiss, J. (2024). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 20, 137-162.
- Prateek. (2025). 7 Ways To Reduce Waste in the Paint Industry. Solvent Recovery Systems Blog.
- AS Engineers. (2024). Comprehensive Guide to Pigment Manufacturing: Optimal Drying Solutions with Paddle Dryers. AS Engineers Blog.
- First Source Worldwide. (2017). How Do You Make an Azo Dye?. First Source Worldwide Blog.
- MXD Process. (n.d.). Solve Pigment Dispersion Challenges in Paint & Coatings Manufacturing. MXD Process.
- Pereira, C., et al. (2023). Natural Pigments Recovery from Food By-Products: Health Benefits towards the Food Industry. Foods, 12(15), 2888.
- Leio. (2024). The Secrets Of Pigment Production: Understanding The Process. Leio Blog.
- Ranbar. (n.d.). Key Components and Raw Materials of Pigments. Ranbar Electrical Materials.
- Jackman's Art Materials. (2025). Understanding the Pigment Industry: A Comprehensive Overview. Jackman's Art Materials Blog.
- Surya Masterbatches. (n.d.). Top Industrial Pigments and Their Powerful Uses. Surya Masterbatches.
- Lankem. (2021). Surface Treatment of Pigments. Lankem.
- van Bommel, M., et al. (2023). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Dyes and Pigments, 210, 110999.
- Sharma, S., et al. (2023). Natural Pigments Production and Their Application in Food, Health and Other Industries. Fermentation, 9(7), 633.
- Unknown Author. (n.d.). Microbial Pigments Production through Agro Industrial Waste as a Substrate using Fermentation Techniques. EM International.
- TutorChase. (n.d.). How do impurities impact percentage yield?. TutorChase.
- P., Navaneethakrishnan, et al. (2023). Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies. Polymers, 15(24), 4647.
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- 4. research.vu.nl [research.vu.nl]
- 5. 15 Common Challenges in Grinding Paint Pigments and How to Solve Them - allwin-grinding [allwin-grinding.com]
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- 13. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
Technical Support Center: Temperature Control in Exothermic Diazotization Reactions
Welcome to the Technical Support Center for Diazotization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during these highly exothermic processes. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, ensuring both safety and success in your work.
Core Principles: Why Temperature is the Critical Process Parameter
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic chemistry, particularly in the production of dyes and pharmaceutical intermediates.[1][2] However, the reaction is notoriously exothermic, with a typical enthalpy change ranging from -65 to -150 kJ/mol.[2] This significant heat release, coupled with the thermal instability of the resulting diazonium salt, makes precise temperature control a non-negotiable aspect of the process.[2][3]
A failure to manage the reaction temperature can lead to a cascade of negative outcomes:
-
Product Decomposition: Aryl diazonium salts are thermally unstable. At temperatures above the optimal 0–5 °C range, they can rapidly decompose, evolving nitrogen gas and forming phenolic byproducts, which drastically reduces the yield of the desired product.[4][5]
-
Side Reactions: Elevated temperatures can promote unwanted side reactions, such as the coupling of the newly formed diazonium salt with unreacted parent amine, leading to the formation of colored, tarry impurities.[4][6]
-
Thermal Runaway: The most severe risk is a thermal runaway, where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[7] This leads to a rapid, uncontrolled increase in temperature and pressure, which can result in violent decomposition and explosion.[2][8]
Therefore, every protocol and troubleshooting step described herein is built upon the foundational principle of maintaining a low, stable temperature to ensure the integrity and stability of the diazonium salt intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (typically 0–5 °C) essential for diazotization reactions? A1: This temperature range is critical for two primary reasons. Firstly, the target aryl diazonium salt is thermally unstable.[4] Temperatures above 5 °C can cause it to decompose rapidly, leading to the formation of phenols and the evolution of nitrogen gas, which significantly lowers your yield.[3][5] Secondly, the nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, is also unstable and decomposes at higher temperatures.[5] Maintaining the 0–5 °C range ensures the stability of both the key reagent and the desired product.
Q2: What are the immediate visual signs that my reaction temperature is too high? A2: Several visual cues can indicate a loss of temperature control. A dark brown, red, or black coloration in the reaction mixture often points to the decomposition of the diazonium salt or the formation of tarry azo coupling byproducts.[4][6] The evolution of brown fumes (NO₂) above the reaction mixture is a clear sign that the nitrous acid is decomposing due to elevated temperatures.[6]
Q3: Is it ever acceptable to run a diazotization reaction at a temperature higher than 10 °C? A3: While the 0–5 °C range is a standard and safe rule of thumb, some diazonium species are more stable than others.[3] However, intentionally running the reaction at a higher temperature in a standard batch reactor is strongly discouraged without extensive safety analysis, such as reaction calorimetry, to understand the thermal risks.[2] For processes requiring higher temperatures, continuous flow reactors are a much safer alternative, as their superior heat transfer capabilities can mitigate the risk of thermal runaway.[9][10]
Q4: What is the primary safety hazard associated with poor temperature control? A4: The primary hazard is a thermal runaway.[2][7] Because the reaction is highly exothermic, if cooling is insufficient, the temperature will rise, which in turn accelerates the reaction rate and the rate of heat generation.[7] This vicious cycle can lead to a violent decomposition of the diazonium salt, a rapid release of nitrogen gas, and a potential explosion.[2][8] It is also critical to never isolate diazonium salts in a dry, solid state, as they can be explosive upon heating or mechanical shock.[6][11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiment, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Yield of the Desired Product
Q: My final product yield is consistently low or negligible. What temperature-related factors could be the cause?
A: This is one of the most common issues and is frequently linked directly to temperature control.
-
Likely Cause: The most probable cause is the decomposition of your diazonium salt intermediate because the internal reaction temperature exceeded the stable range of 0-5 °C.[6] Even brief temperature spikes in localized "hotspots" can significantly degrade the product.[6]
-
Troubleshooting Steps:
-
Verify Cooling Efficiency: Ensure your reaction flask is well-immersed in an efficient ice-salt bath, not just an ice-water bath. An ice-salt mixture can achieve temperatures below 0 °C.[4]
-
Monitor Internal Temperature: Use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture, not just in the cooling bath. The internal temperature is what matters.[6]
-
Slow Down Reagent Addition: The addition of the sodium nitrite solution is the main heat-generating step. Add it very slowly (dropwise) with vigorous stirring to allow the cooling system time to dissipate the heat generated.[4][6]
-
Pre-cool Reagents: Ensure your sodium nitrite solution is pre-cooled in an ice bath before addition.[6]
-
Issue 2: Reaction Mixture Turns Dark, Tarry, or Oily
Q: During the addition of sodium nitrite, my reaction mixture turned dark brown/black and looks tarry. What happened?
A: This indicates significant decomposition and/or side-product formation, almost always due to excessive heat.
-
Likely Cause: High local temperatures have caused the diazonium salt to either decompose or react with unreacted amine to form colored azo compounds.[4][6] This happens when the rate of heat generation in a small area (a "hotspot") overwhelms the local cooling.
-
Troubleshooting Steps:
-
Improve Agitation: Increase the stirring speed. Vigorous stirring is crucial for uniform temperature distribution and preventing localized hotspots where the nitrite solution is being added.[6]
-
Check Addition Sub-Surface vs. Surface: If possible, position the dropping funnel or syringe tip so that the nitrite solution is added below the surface of the reaction mixture, which can improve dispersion.
-
Dilution: In some cases, a slightly more dilute reaction medium can help with heat dissipation, though this must be balanced against reaction kinetics.
-
Issue 3: Sudden Foaming, Gas Evolution, or Reaction Runaway
Q: The reaction started foaming uncontrollably and the temperature spiked rapidly. How can I prevent this?
A: You have experienced the beginning of a thermal runaway. This is a serious safety event that indicates the rate of heat generation has far exceeded the rate of heat removal.
-
Likely Cause: This is a critical failure of temperature control. It can be caused by adding the sodium nitrite solution too quickly, a failure of the cooling bath (e.g., not enough ice), or insufficient stirring in a scaled-up reaction.[2][7]
-
Preventative Measures (Self-Validating System):
-
Calorimetric Analysis for Scale-Up: Before scaling up any diazotization, perform a thermal hazard assessment using techniques like reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad).[2][12] This data is essential for designing a safe and adequate cooling system.
-
Engineered Controls: For larger-scale reactions, rely on jacketed reactors with automated temperature control and emergency cooling systems (e.g., a quench solution).[13]
-
Strict Addition Control: Use a syringe pump for precise, slow, and constant addition of the nitrite solution. This is far more reliable than manual dropwise addition.
-
Never Leave Unattended: High-risk reactions like this should never be left unattended.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common diazotization issues.
Experimental Protocols & Data
Protocol 1: Standard Laboratory Scale Temperature Control
This protocol outlines a self-validating system for performing a diazotization reaction at the lab scale (up to ~100 mmol).
-
Amine Salt Preparation: Dissolve the primary aromatic amine in the appropriate aqueous mineral acid (e.g., HCl, H₂SO₄) in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer/thermocouple. Ensure sufficient acid is used to fully form the soluble salt.[4]
-
System Cooling: Place the flask in a large ice-salt bath. Stir the amine solution until the internal temperature is stable at 0 °C. The salt in the bath is crucial for reaching temperatures below 5 °C.[6]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 molar equivalents) in cold deionized water. Place this beaker in an ice bath to pre-cool.[6]
-
Controlled Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel or syringe pump. Add the solution to the cold, vigorously stirred amine salt solution at a rate that ensures the internal reaction temperature does not rise above 5 °C .[4][6] This is the most critical step.
-
Completion & Verification: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.[6] To verify the completion, you can test for the presence of excess nitrous acid using starch-iodide paper (a positive test, immediate blue-black color, indicates the diazotization is complete).[6] The diazonium salt solution should be used immediately in the subsequent step without isolation.[6]
Diazotization Workflow with Temperature Control Points
Caption: Experimental workflow for diazotization emphasizing critical temperature control points.
Data Presentation: Temperature and Diazonium Salt Stability
The stability of the diazonium salt is critically dependent on temperature. The table below provides a general guide to the stability of a typical aryl diazonium salt.
| Temperature (°C) | Stability of Diazonium Salt | Rate of Side Reactions (e.g., Phenol Formation) | Remarks |
| 0–5 | High Stability | Minimal | Recommended range for synthesis and in-situ use. [2][4] |
| 5–15 | Decreasing Stability | Slow to Moderate | Increased risk of yield loss; requires very efficient cooling.[2][3] |
| > 15 | Poor to Unstable | Moderate to Rapid | Significant decomposition and byproduct formation expected.[5][6] |
| > 25 | Very Unstable | Rapid Decomposition | Not recommended; high risk of thermal runaway. [2][6] |
This table is adapted from qualitative data present in multiple sources.[2][5][6]
Advanced Concepts for Scale-Up and Safety
Heat Transfer: Batch vs. Continuous Flow
In a traditional batch reactor, heat must transfer from the bulk liquid to the reactor walls, which becomes increasingly inefficient as the volume increases (the surface-area-to-volume ratio decreases).[2][14] This can lead to dangerous temperature gradients within the reactor.
Continuous flow reactors, particularly microreactors, offer a paradigm shift in safety and control.[10] Their extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, effectively preventing the buildup of heat and the formation of hotspots.[10][14]
Caption: Comparison of heat transfer characteristics in batch vs. flow reactors.
Calorimetry for Process Safety
Before any diazotization reaction is scaled up, a thorough thermal hazard assessment is essential.[2] Reaction calorimetry is used to measure the heat evolved during the reaction in real-time. This data allows chemists and engineers to calculate critical safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR), which helps in designing an appropriate cooling system and defining safe operating limits to prevent a thermal runaway.[2][12]
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem.
- NotSoPro. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange.
- BenchChem Technical Support Team. (2025). temperature control in the diazotization of 4-aminobenzonitrile. Benchchem.
- sathee jee. Chemistry Diazotization Reaction.
- Unknown author. (2024). The principle and application of production cooling process in pharmaceutical engineering.
- Praxair. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling. Praxair, a Linde company.
- Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology.
- Various Authors. (2022-2024). Selectivity engineering of the diazotization reaction in a continuous flow reactor | Request PDF. ResearchGate.
- Kulkarni, A. A., & Ranade, V. V. Selectivity engineering of the diazotization reaction in a continuous flow reactor. Royal Society of Chemistry.
- Sharma, Y., et al. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development, ACS Publications.
- PATS NAP. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
- Unknown author. (2025). Runaway Reaction During Production of an Azo Dye Intermediate. ResearchGate.
- Unknown author. Diazotization Batch Reactor Pilot Report. Scribd.
- Unknown author. Thermal analysis of the diazotation in an RC1 reaction calorimeter. ResearchGate.
- PharmaBlock. Flow chemistry. PharmaBlock.
- Unknown author. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Asynt. (2024). What are the best tools for cooling chemical reactions?. Asynt.
- AM Technology. (2022). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. Efficiency Finder.
- Benchchem. (2025). Preventing side reactions in the diazotization of 4-nitroaniline derivatives. Benchchem.
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methods to increase the solubility of 2-Amino-5-chloro-4-methylbenzenesulfonic acid for reactions
Welcome to the technical support resource for 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a primary focus on overcoming its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound, often referred to as CLT acid, is an organosulfonic acid compound.[1] It serves as a critical intermediate in the synthesis of various organic compounds, particularly azo dyes and pigments like Lake Red C.[2][3] The primary challenge researchers face is its very low solubility in its neutral, free acid form in many common solvents, which can hinder its reactivity and handling in solution-phase reactions.
Q2: What is the scientific reason for the poor solubility of CLT acid in neutral water?
The molecular structure of CLT acid contains both a strongly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂).[1] This amphoteric nature allows it to form an internal salt, known as a zwitterion, where the acidic proton transfers to the basic amino group.[4] In the solid state and at its isoelectric point in solution, the zwitterionic form predominates. These zwitterions engage in strong intermolecular electrostatic interactions, similar to a crystal lattice, which require significant energy to overcome for dissolution, resulting in low solubility in neutral aqueous solutions and non-polar organic solvents.[4]
Q3: What are the primary strategies to increase the solubility of CLT acid for reactions?
There are three primary, highly effective strategies to enhance the solubility of CLT acid:
-
pH Adjustment: Modifying the pH of the aqueous solvent is the most direct method to break the zwitterionic form and achieve high solubility.[4][5]
-
Salt Formation: Converting the free acid into a salt, such as a sodium, ammonium, or organic amine salt, dramatically increases its solubility.[2][6][7]
-
Co-solvency: The use of a secondary solvent (a co-solvent) can modify the properties of the bulk solvent to better accommodate the solute.[8][9]
The choice of method depends on the specific requirements of your reaction, including solvent type (aqueous vs. organic) and sensitivity to pH.
Troubleshooting Guides & Experimental Protocols
This section provides in-depth solutions and step-by-step protocols for specific experimental scenarios.
Guide 1: Aqueous Reactions - Overcoming Insolubility with pH Adjustment
Issue: My CLT acid is not dissolving in water for my aqueous reaction. How can I use pH to solubilize it?
Scientific Rationale: Adjusting the pH moves the equilibrium away from the sparingly soluble zwitterion to a highly soluble ionic form.
-
In Acidic Conditions (Low pH): The amino group is protonated (-NH₃⁺), forming a cationic species that is readily soluble in water.[4]
-
In Basic Conditions (High pH): The sulfonic acid group is deprotonated (-SO₃⁻), forming an anionic species that is also highly soluble in water.[4][5]
Caption: Effect of pH on the ionization and solubility of CLT acid.
Experimental Protocol: Preparation of a Solubilized CLT Acid Stock Solution
Objective: To prepare a 0.5 M stock solution of CLT acid in water.
Materials:
-
This compound (MW: 221.66 g/mol )[10]
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
Procedure (Basic Conditions):
-
Add 11.08 g (50 mmol) of CLT acid to a beaker containing approximately 80 mL of deionized water. The compound will likely remain as a suspension.
-
Begin stirring the suspension.
-
Slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the dissolution. As the base is added, the solid will begin to dissolve as the soluble sodium salt is formed.
-
Continue adding NaOH until all the solid has dissolved and the solution is clear. The pH will be alkaline.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the flask.
-
Add deionized water to the 100 mL mark. Mix thoroughly.
Procedure (Acidic Conditions):
-
Follow the same initial steps, but instead of NaOH, add 1 M HCl dropwise.
-
The solid will dissolve as the amino group becomes protonated.
-
Adjust the final volume as described above.
Causality Note: The choice between acidic and basic solubilization depends entirely on the stability of your other reactants. If your substrate or reagent is unstable in basic conditions, you must use the acidic solubilization method, and vice-versa.
Guide 2: pH-Sensitive Reactions - The Salt Formation Strategy
Issue: My reaction cannot tolerate the addition of strong acid or base. How can I dissolve CLT acid under milder conditions?
Scientific Rationale: Pre-forming or forming in situ a neutral salt of CLT acid is a highly effective method to increase solubility without drastic pH shifts.[7] The sodium and ammonium salts are noted to be soluble.[2][6][11] This approach replaces the strong intermolecular forces of the zwitterion with more easily solvated ion-dipole interactions.
Experimental Protocol: In Situ Preparation of Sodium 2-Amino-5-chloro-4-methylbenzenesulfonate
Objective: To dissolve CLT acid in an aqueous reaction medium via salt formation with a weak base.
Materials:
-
CLT Acid
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃)
-
Reaction vessel with a stir bar
Procedure:
-
To your reaction vessel, add the required amount of CLT acid and the bulk of your aqueous solvent.
-
Calculate the molar equivalent of sodium bicarbonate needed (1 mole of NaHCO₃ per mole of CLT acid).
-
Slowly add the solid sodium bicarbonate to the stirring suspension of CLT acid.
-
You will observe effervescence (CO₂ release) as the bicarbonate neutralizes the sulfonic acid group.
-
Continue stirring until the gas evolution ceases and all the CLT acid has dissolved to form a clear solution of its sodium salt.
-
You can now proceed by adding your other reagents to the vessel.
Trustworthiness Check: This method is self-validating. The visual cues of solid dissolution and cessation of effervescence confirm the completion of the salt formation and solubilization. This is generally preferred for pH-sensitive reactions over adding strong bases.
Guide 3: Organic Solvent Reactions - Co-solvents and Organic Salts
Issue: I need to run my reaction in an organic solvent like THF, but CLT acid is completely insoluble.
Scientific Rationale: For organic media, two main approaches can be employed. The first is using a polar aprotic co-solvent. The second, and often more effective, method is to perform an acid-base reaction with an organic base. This creates an "ion pair" where the bulky organic cation disrupts crystal packing and enhances solubility in organic solvents.[12]
Caption: Decision workflow for solubilizing CLT acid in organic media.
Experimental Protocol: Solubilization in Dichloromethane (DCM) via Triethylammonium Salt Formation
Objective: To prepare a homogeneous solution of CLT acid in DCM for a subsequent reaction.
Materials:
-
CLT Acid
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Nitrogen or Argon atmosphere setup (if reagents are sensitive)
Procedure:
-
In a dry flask under an inert atmosphere, add the required amount of CLT acid.
-
Add the desired volume of anhydrous DCM. The CLT acid will remain as a solid suspension.
-
While stirring, add 1.1 molar equivalents of triethylamine (TEA) dropwise via syringe.
-
Stir the mixture at room temperature. The solid will gradually dissolve as the triethylammonium salt is formed. This may take several minutes to an hour.
-
Sonication can be used to accelerate the dissolution process.[12]
-
Once a clear, homogeneous solution is obtained, the solubilized CLT acid is ready for use.
Causality Note: The formation of the triethylammonium salt of the sulfonic acid creates a bulky, charge-diffuse ion pair that is significantly more soluble in moderately polar organic solvents than the highly organized, zwitterionic free acid.
Data Summary Table
| Method | Best For | Pros | Cons |
| pH Adjustment | Aqueous reactions | High solubility achievable; simple and cost-effective. | Not suitable for pH-sensitive reagents; requires addition of strong acids/bases. |
| Salt Formation | pH-sensitive aqueous or organic reactions | Achieves solubility under mild/neutral conditions; versatile (inorganic or organic salts). | Requires addition of a base; byproduct formation (e.g., CO₂, H₂O, or conjugate acid of organic base). |
| Co-solvency | Reactions where minor solvent changes are tolerable | Simple to implement. | Often provides only limited solubility enhancement; the co-solvent may interfere with the reaction. |
| Temperature Increase | Maximizing concentration | Generally increases solubility.[13] | Potential for degradation of reactants; energy-intensive. |
References
-
Zhao, H., et al. (2015). Measurement and correlation for the solubility of 2-chloro-5-nitrotoluene-4-sulfonic acid and this compound in aqueous sulfuric acid solutions. Journal of Chemical & Engineering Data, 60(5), 1464–1469. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available at: [Link]
-
ACS Publications. (2015). Improvement of the Nitration Process in this compound Synthesis. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Horizon Chemical Blog. (2024). Sulfonic Acids Uses in Modern Chemistry. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]
-
WorldOfDyes. (2013). This compound. Retrieved from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 88-53-9. Retrieved from [Link]
- Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
-
PubChem. (n.d.). 2-Chloro-p-toluidine-5-sulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9), also known as Lake Red C Amine.[1] This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning this critical synthesis from laboratory to pilot or industrial scale. As an intermediate for azo dyes and pigments, ensuring a robust, safe, and efficient production process is paramount.[2]
This document moves beyond standard operating procedures to address the nuanced difficulties of scale-up, focusing on troubleshooting common issues and providing scientifically-grounded solutions.
Section 1: Synthesis & Reaction Optimization
The industrial synthesis of this compound is a multi-step process, typically commencing from a chlorinated toluene derivative.[2] Each stage presents unique challenges that are magnified during scale-up.
Overall Synthesis Workflow
The following diagram outlines a common synthetic pathway. While variations exist, this route highlights the critical transformations where process control is essential.
Caption: A typical three-step synthesis pathway for the target molecule.
Frequently Asked Questions & Troubleshooting
Q1: Our nitration step yield has dropped significantly from 91% in the lab to ~65% in the pilot plant. What is the most likely cause?
A: A drop in yield during the scale-up of the nitration step is a common and critical issue. The primary cause is often inadequate thermal control, leading to the formation of unwanted by-products.
-
Expertise & Causality: The nitration of sodium 2-chlorotoluene-4-sulfonate is a highly exothermic reaction.[3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation far less efficient. If the temperature rises, side reactions, particularly dinitration, are accelerated, consuming your starting material and complicating purification. An optimized industrial process maintains a reaction temperature of -5°C to maximize yield.[4] Any deviation above this can lead to a sharp decline in efficiency.
-
Trustworthiness (Self-Validating System): You can validate this by taking small samples from the pilot reactor at various time points and analyzing them via HPLC. An increase in impurity peaks corresponding to dinitro or other isomers correlated with temperature spikes in your batch record will confirm poor thermal management.
Troubleshooting Protocol: Investigating Low Nitration Yield
-
Review Batch Records: Correlate yield data with temperature logs. Look for any excursions above the target -5°C.
-
Reactor Efficiency Check: Confirm that the reactor's cooling system is functioning at full capacity and is appropriate for the heat load of the reaction. Consider if the rate of addition of the nitrating agent is too fast for the system to handle.
-
Kinetic Analysis (Optional): For deeper insight, perform small-scale calorimetric studies to precisely measure the heat of reaction and determine the maximum safe addition rate for your specific equipment.
The following diagram illustrates a decision-making workflow for this issue.
Sources
Validation & Comparative
A Comparative Guide to the Validated HPLC Method for Quantification of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (ACMSA). Designed for researchers, scientists, and drug development professionals, this document details the experimental data and the scientific rationale behind the method's development and validation, while also comparing it to viable alternative analytical techniques.
Introduction: The Analytical Significance of ACMSA
This compound, also known as CLT Acid, is a key intermediate in the synthesis of various organic compounds, including azo dyes, pigments, and certain pharmaceutical agents.[1][2][3] Its purity and concentration are critical parameters that directly impact the quality, yield, and safety of the final products. As such, a robust, accurate, and reliable analytical method for its quantification is paramount for quality control and process monitoring in the chemical and pharmaceutical industries. This guide details a validated reversed-phase HPLC (RP-HPLC) method tailored for this purpose.
Chemical Profile of ACMSA:
-
Appearance: White to off-white or slightly red crystalline powder.[1][2]
-
Structure: A benzene ring substituted with amino, chloro, methyl, and sulfonic acid functional groups.[1]
-
Solubility: Soluble in water, particularly as a salt.[1][3][4]
The Validated HPLC-UV Method: A Detailed Protocol
The developed method utilizes reversed-phase chromatography, which is ideal for separating polar aromatic compounds like ACMSA. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]
Chromatographic Conditions
A successful HPLC separation relies on the careful selection of the stationary phase, mobile phase, and detection parameters.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector | Provides reliable and consistent performance for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for the aromatic ring of ACMSA, while the polar functional groups provide sufficient interaction with the aqueous mobile phase for good peak shape. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v) | The acidic mobile phase (phosphoric acid) suppresses the ionization of the sulfonic acid group, enhancing retention and improving peak symmetry. Acetonitrile provides the necessary organic strength for elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection Wavelength | 235 nm | Selected based on the UV absorbance maximum of ACMSA, providing optimal sensitivity. |
| Injection Volume | 10 µL | A suitable volume for achieving good sensitivity without overloading the column. |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ACMSA reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing ACMSA, dissolve in the mobile phase, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Rigorous Method Validation: An E-E-A-T Approach
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] The following validation parameters were assessed based on ICH Q2(R1) guidelines.[7][8]
System Suitability
Before any sample analysis, the chromatographic system's performance must be verified.[9] System Suitability Testing (SST) ensures that the equipment and procedure are capable of providing data of acceptable quality.[9][10]
Protocol: A standard solution (e.g., 25 µg/mL) is injected five or six times.
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Symmetry Factor): ≤ 2.0
-
Theoretical Plates (Column Efficiency): ≥ 2000
These parameters confirm the precision of the injection, the symmetry of the peak, and the efficiency of the column.[9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Inject a blank (mobile phase).
-
Inject a standard solution of ACMSA.
-
Inject a sample solution.
-
If available, inject solutions of known impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the stressed samples.
Results: The chromatograms should demonstrate that there are no interfering peaks at the retention time of ACMSA in the blank or from potential impurities. The peak for ACMSA should be pure, which can be confirmed using a photodiode array (PDA) detector.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol: Analyze a series of at least five concentrations of ACMSA standard solutions across the desired range (e.g., 1-100 µg/mL) in triplicate.
Results: Plot the average peak area against the concentration and perform a linear regression analysis.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,522,000 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
The method demonstrated excellent linearity across the range of 1-100 µg/mL.
Accuracy (as Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol: Spike a placebo or sample matrix with known concentrations of ACMSA at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
Results:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 20 | 19.8 | 99.0% |
| 100% | 25 | 25.3 | 101.2% |
| 120% | 30 | 29.5 | 98.3% |
Acceptance Criteria:
-
Mean % Recovery: Typically between 98.0% and 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision): Protocol: Analyze six replicate samples of ACMSA at 100% of the target concentration on the same day, with the same analyst and equipment. Acceptance Criteria: %RSD ≤ 2.0%
-
Intermediate Precision (Inter-day Ruggedness): Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: %RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results (Hypothetical):
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
pH of the aqueous phase (± 0.1 units)
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: A typical workflow for the HPLC analysis of ACMSA.
Caption: Interrelationship of HPLC validation parameters as per ICH Q2(R1).
Comparative Analysis with Alternative Methods
While the validated HPLC-UV method is robust and suitable for most quality control applications, other techniques can be considered depending on the specific analytical need.
| Technique | Principle | Advantages for ACMSA Analysis | Disadvantages |
| HPLC-UV (This Method) | Reversed-phase chromatography with UV detection. | Cost-effective, robust, widely available, simple to operate. Excellent for routine QC. | Moderate sensitivity, potential for interference in complex matrices. |
| Ion Chromatography (IC) | Ion-exchange separation with conductivity detection. | Highly specific for ionic species like sulfonic acids.[11] Can be very effective in complex sample matrices.[11] | May require specialized equipment, potentially longer run times. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, very small sample volume required.[12] | Can have lower concentration sensitivity and reproducibility challenges compared to HPLC. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC separation coupled with mass spectrometric detection. | Unmatched specificity and sensitivity. Can identify and quantify ACMSA at trace levels and definitively identify impurities. | High instrument cost, complex operation and maintenance, may not be necessary for routine quantification. |
Conclusion and Recommendations
The described reversed-phase HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It stands as a reliable and cost-effective "gold standard" for routine quality control in industrial settings.
-
For routine purity and assay determination: The validated HPLC-UV method is the recommended choice due to its balance of performance, cost, and ease of use.
-
For trace-level impurity analysis or in highly complex matrices: LC-MS would be the superior, albeit more resource-intensive, alternative.
-
For specific counter-ion analysis: Ion Chromatography offers a powerful and targeted approach.[11]
The selection of an analytical method should always be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and available resources. This guide provides the foundational data to make an informed decision for the quantification of ACMSA.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- This compound 88-53-9 wiki - Guidechem.
- Getting the peaks perfect: System suitability for HPLC - American Chemical Society.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 - ChemicalBook.
- This compound (CLT Acid) CAS 88-53-9 98%.
- This compound | 88-53-9 - ChemicalBook.
- System Suitability in HPLC Analysis | Pharmaguideline.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- ICH Q2 Analytical Method Valid
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
- SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROM
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A Senior Application Scientist's Guide to Azo Dye Synthesis: A Comparative Analysis of Substituted Anilines
Introduction: The Central Role of the Diazo Component
Azo dyes represent the largest and most versatile class of synthetic colorants, forming the backbone of numerous industries, from textiles to advanced materials.[1] Their synthesis, elegant in its two-step logic of diazotization and azo coupling, allows for a vast color palette.[2] The final properties of the dye—its color, intensity, and stability—are fundamentally dictated by the electronic character of its constituent aromatic rings.
This guide provides an in-depth comparative analysis of how substituents on the starting aniline (the diazo component) critically influence the synthesis process and the spectral properties of the resulting azo dye. We will move beyond simple protocols to explore the underlying causality, comparing a baseline (aniline), an electron-donating group (EDG) substituted aniline (p-toluidine), and an electron-withdrawing group (EWG) substituted aniline (p-nitroaniline) to provide a clear, data-driven perspective for researchers in the field.
Pillar 1: The Electronic Influence of Substituents
The nature of the substituent on the aniline ring governs the reactivity and outcome of both the diazotization and the coupling stages. This influence is a direct consequence of the substituent's ability to either donate or withdraw electron density from the aromatic system, which in turn modulates the reactivity of the key functional groups.
Effect on Diazotization
Diazotization is the conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid. The rate-determining step is the initial N-nitrosation of the amine.[3]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the amino group. This makes the amine more nucleophilic and thus more reactive towards the nitrosating agent. Kinetic studies have shown that the rate of diazotization increases with the basicity (pKa) of the aniline.[4] Therefore, anilines with EDGs undergo diazotization more rapidly than unsubstituted aniline.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring and the amino group. This reduces the nucleophilicity of the amine, making it less reactive. Consequently, anilines with strong EWGs undergo diazotization more slowly and may require more forcing conditions.[4][6]
Effect on Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[7] The reactivity of this electrophile is paramount for a successful coupling reaction.
-
Electron-Donating Groups (EDGs): An EDG on the diazonium salt's ring pushes electron density towards the -N₂⁺ group. This delocalizes the positive charge, making the diazonium ion more stable but less electrophilic. As a result, diazonium salts derived from EDG-substituted anilines are less reactive in the coupling step.
-
Electron-Withdrawing Groups (EWGs): An EWG pulls electron density away from the -N₂⁺ group, intensifying its positive charge. This makes the diazonium ion more electrophilic and therefore more reactive towards the coupling partner.[8][9] This is why anilines with nitro groups are frequently used to synthesize intensely colored dyes; their corresponding diazonium salts are potent electrophiles that couple efficiently with a wide range of components.[1]
Pillar 2: Comparative Experimental Data
To illustrate these principles, the following table summarizes the expected outcomes and observed spectral data when aniline, p-toluidine, and p-nitroaniline are used to synthesize azo dyes with a common coupling partner, 2-naphthol (β-naphthol).
| Substituted Aniline | Substituent | Electronic Effect | Diazotization Rate | Coupling Reactivity (Electrophilicity of Diazonium Ion) | Resulting Dye Color (with 2-Naphthol) | λmax (nm) (in DMF/Ethanol) |
| Aniline | -H | Neutral (Reference) | Moderate | Moderate | Orange | ~470-482 |
| p-Toluidine | -CH₃ | Electron-Donating (Inductive) | Fast | Low | Orange-Red | ~485-495 |
| p-Nitroaniline | -NO₂ | Electron-Withdrawing (Resonance) | Slow | High | Red / Deep Red | ~490-515[10] |
Note: λmax values are synthesized from typical literature values for these classes of dyes and may vary based on solvent and precise experimental conditions.
The data clearly demonstrates the bathochromic shift (a shift to longer wavelengths, corresponding to a deeper color) as the substituent on the aniline moves from electron-donating to electron-withdrawing. This is because the EWG creates a more effective intramolecular charge-transfer system in the final dye molecule, lowering the energy gap between the HOMO and LUMO, and thus absorbing lower-energy (longer wavelength) light.
Pillar 3: A Self-Validating Master Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of an azo dye. The causality behind each critical step is explained to ensure a robust and reproducible workflow.
Diagram: General Synthesis Workflow
Caption: General workflow for azo dye synthesis.
Experimental Procedure
Part A: Diazotization of the Substituted Aniline
-
Preparation: In a 100 mL beaker, place 10 mmol of your chosen substituted aniline (e.g., 1.38 g of p-nitroaniline). Add 8 mL of 3M hydrochloric acid.
-
Causality: The acid serves two purposes: it protonates the aniline to form the more soluble aniline hydrochloride salt, and it provides the acidic medium required to generate the true nitrosating agent (e.g., H₂ONO) from sodium nitrite.[11]
-
-
Dissolution & Cooling: Gently heat the mixture to dissolve the aniline salt completely. Once dissolved, immediately cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: In a separate test tube, dissolve 10 mmol (0.69 g) of sodium nitrite in 5 mL of cold water. Using a Pasteur pipette, add this solution dropwise to the cold aniline solution over 10 minutes, ensuring the temperature never exceeds 5 °C.
-
Causality: Slow, dropwise addition prevents a localized excess of nitrous acid and a sudden exotherm, which would decompose the diazonium salt being formed.[13]
-
-
Reaction: Stir the resulting solution for an additional 15 minutes in the ice bath. This is your diazonium salt solution. Use it immediately in the next step.
-
Trustworthiness Check: A positive test on starch-iodide paper (turns blue-black) indicates the presence of excess nitrous acid, confirming the completion of diazotization. A slight excess is desirable to ensure all the aniline has reacted.
-
Part B: Azo Coupling Reaction
-
Coupling Solution: In a 250 mL beaker, dissolve 10 mmol (1.44 g) of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide. Cool this solution in an ice bath.
-
Causality: The coupling partner must be activated. For phenols like 2-naphthol, a basic medium (pH > 7.5) deprotonates the hydroxyl group to form the highly activating phenoxide ion, which is necessary for the weakly electrophilic diazonium salt to react.[14]
-
-
Coupling: While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.
-
Causality: Slow addition and vigorous stirring ensure efficient mixing and prevent localized side reactions, leading to a more uniform product.
-
-
Precipitation: A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Trustworthiness Check: The immediate formation of a vibrant color is a primary indicator of a successful coupling reaction.
-
Part C: Isolation and Purification
-
Filtration: Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid on the filter paper with several portions of cold water to remove any unreacted salts and base.
-
Recrystallization: Purify the dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. This removes most soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Part D: Characterization
-
Yield & Melting Point: Weigh the final product to calculate the percentage yield. Determine its melting point; a sharp melting point is an indicator of purity.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol). Record the UV-Vis absorption spectrum (typically from 350-700 nm) to determine the wavelength of maximum absorbance (λmax).[2] This value is a key quantitative measure of the dye's color.
Mechanistic Insight: Visualizing Electronic Effects
The following diagram illustrates how substituents modulate the electrophilicity of the diazonium ion, the key factor in the coupling reaction's success.
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A Senior Application Scientist's Guide to Pigment Selection and Performance Validation
An In-Depth Performance Comparison of Pigments Derived from 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
In the vast landscape of organic colorants, pigments derived from this compound, commonly known as CLT acid, hold a significant position.[1] This key intermediate is fundamental to the synthesis of a range of azo dyes and pigments, most notably those in the red spectrum, which are valued for their vibrant hues and cost-effectiveness.[1][2] This guide provides a comprehensive performance comparison of a prominent pigment synthesized from CLT acid, C.I. Pigment Red 53:1, against a closely related and widely used alternative, C.I. Pigment Red 57:1.
This analysis is designed for researchers, scientists, and formulation experts in the ink, coatings, and plastics industries. Our objective is to move beyond mere data presentation and delve into the causality behind experimental choices, offering a framework for robust, self-validating pigment evaluation. We will explore the critical performance attributes of lightfastness, heat stability, and chemical resistance, supported by standardized testing protocols and comparative data.
The Foundation: Synthesis from CLT Acid
The journey from a chemical intermediate to a high-performance pigment is a multi-step chemical process. Pigments based on CLT acid are typically monoazo lake pigments. The synthesis begins with the diazotization of this compound, which is then coupled with a suitable coupling component, such as 3-Hydroxy-2-naphthoic acid.[3] The resulting water-soluble dye is then precipitated as an insoluble metal salt, often with calcium, to form the final pigment.[2] This "laking" process is critical as it transforms the dye into a stable, insoluble pigment suitable for various applications.[2]
Caption: General synthesis pathway of C.I. Pigment Red 53:1 from CLT Acid.
Core Performance Evaluation: A Comparative Analysis
The utility of a pigment is defined by its ability to withstand the rigors of processing and end-use environments.[4] We will now compare the performance of C.I. Pigment Red 53:1 with C.I. Pigment Red 57:1, another widely used monoazo calcium-laked red pigment.
Table 1: Comparative Performance Data of C.I. Pigment Red 53:1 and C.I. Pigment Red 57:1
| Performance Parameter | C.I. Pigment Red 53:1 | C.I. Pigment Red 57:1 | Test Standard (Typical) |
| C.I. Name | Pigment Red 53:1 | Pigment Red 57:1 | - |
| Common Name | Lake Red C | Lithol Rubine | - |
| Shade | Yellowish Red | Bluish Red | Visual |
| Heat Stability (°C) | ~180°C[5] | ~240-260°C[6] | ISO 787-21 / DIN 12877 |
| Lightfastness (Blue Wool Scale) | 3-4[2][5] | 4-5[7] | ISO 105-B02 / ASTM D4303 |
| Water Resistance | 5[5] | - | ISO 787-4 |
| Oil Resistance | 5[5] | - | ISO 787-5 |
| Acid Resistance | 3[5] | 3[7] | ISO 787-4 |
| Alkali Resistance | 3[5] | 3[7] | ISO 787-4 |
| Primary Applications | Inks (Offset, Gravure), Coatings, some Plastics[2][8] | Inks, Coatings, Plastics (where higher fastness is needed)[6][7] | - |
Note: Fastness properties are typically rated on a scale of 1 to 5 (for chemical resistance) or 1 to 8 (for lightfastness), where a higher number indicates better performance.
From the data, a clear performance differentiation emerges. Pigment Red 57:1 exhibits superior heat stability and lightfastness compared to Pigment Red 53:1.[2][5][6][7] This makes PR 57:1 a more suitable candidate for applications involving higher processing temperatures (e.g., certain plastics) or those requiring greater durability upon light exposure. Conversely, the cost-effectiveness and bright, yellowish-red shade of PR 53:1 make it a workhorse for applications with less stringent fastness requirements, such as packaging inks for indoor use.[2]
Experimental Protocols for Performance Validation
To ensure trustworthy and reproducible results, standardized testing methodologies are paramount. Below are detailed protocols for evaluating the key performance characteristics outlined above.
Lightfastness Evaluation
Principle: Lightfastness assesses a pigment's resistance to fading or color change upon exposure to light.[9] Accelerated weathering instruments are used to simulate indoor or outdoor exposure over a condensed timeframe.[10] The ASTM D4303 standard provides a robust framework for this evaluation.[10][11]
Experimental Protocol (Adapted from ASTM D4303, Method C):
-
Sample Preparation:
-
Disperse the test pigment (e.g., Pigment Red 53:1) and a control pigment (e.g., Pigment Red 57:1) in a clear binder relevant to the intended application (e.g., an acrylic emulsion for paint).
-
Draw down the pigmented binder on a standardized, inert substrate (e.g., Leneta card) to a uniform film thickness.
-
Prepare multiple identical samples. Keep half of the samples for unexposed reference.
-
-
Exposure:
-
Evaluation:
-
Expose the samples for a predetermined radiant exposure, often alongside a Blue Wool Scale reference strip.[9][12]
-
After exposure, use a spectrophotometer to measure the color of both the exposed and unexposed portions of each sample.
-
Calculate the color difference (ΔE) using the CIE 1976 Lab color difference equation.[11]
-
The lightfastness is rated by comparing the color change of the sample to the fading of the Blue Wool Scale standards (rated 1-8, with 8 being the most lightfast).[9]
-
Caption: Experimental workflow for lightfastness testing via ASTM D4303.
Heat Stability Assessment
Principle: Heat stability is a measure of a pigment's ability to resist color change at elevated temperatures, which is critical for applications like plastics processing and stoving enamels.[4] The ISO 787-21 standard provides a comparative method for this evaluation.[13][14]
Experimental Protocol (Adapted from ISO 787-21):
-
Sample Preparation:
-
Thoroughly disperse the test pigment and an agreed-upon reference pigment into the target medium (e.g., PVC, polyethylene, or a stoving enamel binder).
-
For plastics, this is typically done via extrusion or injection molding to produce color plaques. For coatings, the material is applied to metal test panels.
-
-
Stoving/Heating:
-
Place the prepared samples in a calibrated, well-ventilated laboratory oven.
-
Expose the samples to a series of increasing temperatures for a fixed duration (e.g., 180°C, 200°C, 220°C... for 5-10 minutes at each step).[12]
-
A control sample should be kept at a lower temperature or unheated.
-
-
Evaluation:
-
After cooling, visually compare the color of the heated samples against the unheated control under standardized daylight conditions.
-
Quantify the color change (ΔE*) using a spectrophotometer.
-
The heat stability is defined as the maximum temperature at which the pigment shows no significant color change (e.g., ΔE* < 3).[12]
-
Logic for Pigment Selection
The choice between these pigments is not merely a matter of selecting the one with the highest fastness properties. It is a balance of performance, cost, and specific application requirements.
Caption: Decision logic for selecting between PR 53:1 and PR 57:1.
Conclusion
Pigments derived from this compound, particularly C.I. Pigment Red 53:1, are foundational colorants that offer excellent value and vibrant, yellowish-red shades for a multitude of applications.[2] However, their performance, especially concerning lightfastness and heat stability, is moderate.[5]
For applications demanding higher durability, C.I. Pigment Red 57:1 presents a superior alternative with enhanced heat and light resistance, albeit with a bluer shade and different cost profile.[6][7] The protocols and comparative data presented in this guide provide a robust framework for making informed selection decisions. By grounding these decisions in standardized, repeatable experimental validation, researchers and formulators can ensure the long-term stability and aesthetic appeal of their products.
References
-
ASTM D4303-99, Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints, ASTM International. [Link]
-
Micom Laboratories. ASTM D4303 test lightfastness of colorants. [Link]
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Testing Laboratory. ASTM D3721 Lightfastness Testing of Dyes and Pigments. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into the Applications of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Colorants. [Link]
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Just Paint. ASTM Lightfastness Testing for Oil Paints. [Link]
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Ataman Kimya. PIGMENT RED 53:1. [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. Pigment Red 53:1. [Link]
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Xcolor Pigment. Pigment red 53:1|Fast lake Red C. [Link]
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Wikipedia. Lightfastness. [Link]
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Zeya Chemicals. Pigment Red 53:1 TDS. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate for Azo Dyes and Pigments. [Link]
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iTeh Standards. ISO 787-21 1979 - Heat Stability Test for Pigments Using Stoving. [Link]
- Google Patents.
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International Organization for Standardization. ISO 787-21:1979 General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium. [Link]
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Dyechem. This compound. [Link]
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businessanalytiq. Pigment Red 57:1 (PR57:1) price index. [Link]
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Korea Journal Central. Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1. [Link]
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Sudarshan Chemical Industries Limited. MICROSPERSE PLUS RMP5701. [Link]
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Dyechem. 2-Amino-4-chloro-5-methylbenzenesulfonic acid. [Link]
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Baoxu Chemical. Test of Organic Pigment. [Link]
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Yuhong Pigment Co.,LTD. The thermal stability of pigments refers to their ability to withstand high temperatures. [Link]
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Sinoever International Co.,Ltd. The stability of organic pigments: temperature resistance, weather resistance and light resistance. [Link]
-
PubMed Central. Natural pigments derived from plants and microorganisms: classification, biosynthesis, and applications. [Link]
-
PubMed. Color characteristics of monascus pigments derived by fermentation with various amino acids. [Link]
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SIELC Technologies. This compound. [Link]
- Google Patents. US5747571A - Heat stable monoazo red pigment compositions.
-
Tetrahedron. 88-53-9 | this compound. [Link]
- Google Patents. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
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- 4. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
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Differentiating Positional Isomers of Amino-Chloro-Methylbenzenesulfonic Acid: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. Positional isomers, having the same molecular formula but different arrangements of substituents on a benzene ring, can exhibit markedly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of key positional isomers of amino-chloro-methylbenzenesulfonic acid, offering experimental data and theoretical insights to aid in their differentiation.
The isomers under comparison are:
-
Isomer 1: 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS: 88-53-9)
-
Isomer 2: 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS: 88-51-7)
-
Isomer 3: 4-Amino-2-chloro-6-methylbenzenesulfonic acid
-
Isomer 4: 4-Amino-5-chloro-2-methylbenzenesulfonic acid
This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to distinguish between these isomers.
The Decisive Power of ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern on an aromatic ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons in ¹H NMR, along with the number and chemical shifts of carbon signals in ¹³C NMR, provide a definitive fingerprint for each isomer.
¹H NMR Spectroscopy: Unraveling Proton Environments
The electronic environment of each proton on the benzene ring is uniquely influenced by the neighboring amino (-NH₂), chloro (-Cl), methyl (-CH₃), and sulfonic acid (-SO₃H) groups. The electron-donating amino group and the weakly donating methyl group tend to shield aromatic protons, shifting their signals upfield (lower ppm). Conversely, the electron-withdrawing chloro and sulfonic acid groups deshield protons, shifting them downfield (higher ppm).
Table 1: Comparative ¹H NMR Spectral Data (Predicted in DMSO-d₆)
| Proton Position | Isomer 1 (2-Amino-5-chloro-4-methyl) | Isomer 2 (2-Amino-4-chloro-5-methyl) | Isomer 3 (4-Amino-2-chloro-6-methyl) | Isomer 4 (4-Amino-5-chloro-2-methyl) |
| Aromatic H | ~7.5 (s), ~6.8 (s) | ~7.6 (s), ~6.9 (s) | ~7.4 (s), ~7.2 (s) | ~7.7 (s), ~6.7 (s) |
| -CH₃ | ~2.2 ppm | ~2.3 ppm | ~2.4 ppm | ~2.1 ppm |
| -NH₂ | ~5.5 ppm (br s) | ~5.6 ppm (br s) | ~5.8 ppm (br s) | ~5.4 ppm (br s) |
| -SO₃H | ~10-12 ppm (br s) | ~10-12 ppm (br s) | ~10-12 ppm (br s) | ~10-12 ppm (br s) |
Note: The predicted values above are based on established substituent effects. Actual experimental values may vary.
The key to differentiation lies in the splitting patterns of the aromatic protons. For isomers with two adjacent aromatic protons, we would expect to see doublets with a characteristic ortho-coupling constant (J ≈ 7-10 Hz). For protons separated by another substituent (meta-coupling), the coupling constant is much smaller (J ≈ 2-3 Hz), and for para-coupling, it is often negligible (J ≈ 0-1 Hz). The presence of singlets for the aromatic protons in the predicted spectra is due to the high degree of substitution, leaving isolated protons on the ring.
¹³C NMR Spectroscopy: A Tale of Molecular Symmetry
Proton-decoupled ¹³C NMR spectroscopy provides complementary information, with the number of distinct aromatic carbon signals directly reflecting the symmetry of the molecule. For disubstituted benzenes with different substituents, ortho and meta isomers will typically show six unique aromatic carbon signals, while a para isomer will show only four due to a plane of symmetry.[1]
Table 2: Comparative ¹³C NMR Spectral Data (Predicted in DMSO-d₆)
| Carbon Position | Isomer 1 (2-Amino-5-chloro-4-methyl) | Isomer 2 (2-Amino-4-chloro-5-methyl) | Isomer 3 (4-Amino-2-chloro-6-methyl) | Isomer 4 (4-Amino-5-chloro-2-methyl) |
| Aromatic C | 6 signals expected | 6 signals expected | 6 signals expected | 6 signals expected |
| -CH₃ | ~18-20 ppm | ~19-21 ppm | ~20-22 ppm | ~17-19 ppm |
Note: All four isomers are predicted to show six distinct aromatic carbon signals due to the lack of symmetry.
While the number of signals may not differentiate these specific isomers, the precise chemical shifts of the carbon atoms directly attached to the substituents (ipso-carbons) and the other aromatic carbons provide a unique fingerprint for each compound.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the amino-chloro-methylbenzenesulfonic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure complete dissolution, gentle warming may be necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.5 ppm).[1]
-
Caption: Workflow for NMR Spectroscopic Analysis.
Vibrational Spectroscopy: The Infrared Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The presence and position of absorption bands corresponding to specific functional groups and the overall "fingerprint region" are characteristic of a particular molecule.
The key vibrational bands to analyze for these isomers include:
-
N-H stretching: From the amino group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.
-
S=O stretching: The sulfonic acid group exhibits strong, characteristic asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring vibrations are observed in the 1400-1600 cm⁻¹ region.
-
C-H out-of-plane bending: The pattern of these bands in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Isomer 1 (2-Amino-5-chloro-4-methyl)[3] | Isomer 2 (2-Amino-4-chloro-5-methyl)[4] | Isomer 3 (4-Amino-2-chloro-6-methyl) | Isomer 4 (4-Amino-5-chloro-2-methyl) |
| N-H stretch | ~3400-3500 | ~3400-3500 | ~3400-3500 | ~3400-3500 |
| Aromatic C-H stretch | >3000 | >3000 | >3000 | >3000 |
| Aliphatic C-H stretch | <3000 | <3000 | <3000 | <3000 |
| S=O stretch | ~1350, ~1170 | ~1350, ~1175 | ~1350, ~1170 | ~1350, ~1175 |
| C=C stretch (aromatic) | ~1400-1600 | ~1400-1600 | ~1400-1600 | ~1400-1600 |
| C-H out-of-plane bend | Varies | Varies | Varies | Varies |
While many of the fundamental group frequencies will be similar across the isomers, the precise positions and intensities of the peaks in the fingerprint region (below 1500 cm⁻¹) will be unique to each structure, allowing for their differentiation.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups and confirm the molecular structure.
Methodology (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.[5]
Caption: Workflow for FT-IR Spectroscopic Analysis.
Electronic Transitions with UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are influenced by the electronic structure of the aromatic ring and its substituents.
Substituents on the benzene ring can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The amino group, being an auxochrome, typically causes a significant bathochromic shift of the primary and secondary benzene absorption bands.[6] The relative positions of the substituents in the isomers will subtly alter the electronic transitions, leading to slight differences in their λ_max values.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Isomer | Predicted λ_max (nm) |
| Isomer 1 (2-Amino-5-chloro-4-methyl) | ~250-260, ~290-310 |
| Isomer 2 (2-Amino-4-chloro-5-methyl) | ~255-265, ~295-315 |
| Isomer 3 (4-Amino-2-chloro-6-methyl) | ~245-255, ~285-305 |
| Isomer 4 (4-Amino-5-chloro-2-methyl) | ~250-260, ~290-310 |
Note: These are estimated values. The solvent used can significantly impact the λ_max.
While UV-Vis spectroscopy may not be as definitive as NMR for isomer differentiation, it can serve as a valuable complementary technique, particularly for quantitative analysis once the identity of the isomer is confirmed.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the electronic absorption maxima of the compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference. Scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.[5]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the isomers. All four isomers of amino-chloro-methylbenzenesulfonic acid have the same molecular weight (221.66 g/mol ). Differentiation, therefore, relies on analyzing the fragmentation patterns. The positions of the substituents will influence the stability of the resulting fragments, leading to differences in the relative abundances of fragment ions in the mass spectrum.
Common fragmentation pathways may include the loss of SO₃, H₂O, or cleavage of the C-S bond. While detailed prediction of fragmentation patterns is complex, the unique pattern for each isomer can be used for identification when compared against a spectral library or known standards.
Experimental Protocol: Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a solvent compatible with the mobile phase.
-
Chromatographic Separation (LC): Use a suitable reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode.
-
Scan Range: Set an appropriate m/z range to include the expected molecular ion (e.g., m/z 50-300).
-
Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.
-
Conclusion
The unambiguous differentiation of positional isomers of amino-chloro-methylbenzenesulfonic acid is essential for research and development in the chemical and pharmaceutical industries. While each spectroscopic technique provides valuable information, a combination of methods is often required for definitive identification. ¹H and ¹³C NMR spectroscopy stand out as the most powerful techniques for structural elucidation , providing detailed information about the connectivity and chemical environment of atoms. IR spectroscopy offers a unique fingerprint and confirms the presence of key functional groups. UV-Vis spectroscopy serves as a useful complementary method, while mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis. By employing these techniques systematically, researchers can confidently identify and characterize these important chemical intermediates.
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A Senior Application Scientist's Guide to High-Performance Alternatives for 2-Amino-5-chloro-4-methylbenzenesulfonic Acid in Red Pigment Synthesis
For decades, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, commonly known in the industry as CLTSA (or C.I. Pigment Red 53:1 when laked), has been a cornerstone for producing economical and vibrant red pigments. Its utility in printing inks, plastics, and coatings is well-documented. However, the ever-increasing demand for superior performance characteristics such as enhanced lightfastness, thermal stability, and chemical resistance, particularly in high-performance applications like automotive coatings and durable plastics, has driven researchers and formulation scientists to seek robust alternatives. This guide provides an in-depth comparison of viable, high-performance alternatives to CLTSA-based pigments, supported by experimental data and detailed synthesis protocols to inform your research and development endeavors.
The Benchmark: Understanding Pigment Red 53:1
Pigment Red 53:1 is a monoazo lake pigment, typically a barium or calcium salt of the dye formed by the diazotization of this compound and its subsequent coupling with β-naphthol.[1][2] While it offers a brilliant yellowish-red hue and good color strength at a low cost, its performance is limited.[3] Key limitations include moderate lightfastness (rated around 3-4 on the Blue Wool Scale), making it unsuitable for outdoor applications, and modest heat stability (around 180-200°C), which restricts its use in high-temperature polymer processing.[3][4]
This guide will explore two primary classes of high-performance pigments that serve as excellent alternatives: Naphthol AS Pigments and Diketopyrrolopyrrole (DPP) Pigments .
High-Performance Alternatives: A Comparative Analysis
We will focus on two exemplary alternatives: Pigment Red 170 , a Naphthol AS pigment, and Pigment Red 254 , a Diketopyrrolopyrrole (DPP) pigment. These have been selected for their significant improvements in key performance metrics over Pigment Red 53:1.
Table 1: Comparative Performance Data of Red Pigments
| Property | Pigment Red 53:1 (CLTSA-based) | Pigment Red 170 (Naphthol AS) | Pigment Red 254 (DPP) |
| C.I. Name | Pigment Red 53:1 | Pigment Red 170 | Pigment Red 254 |
| Chemical Class | Monoazo Lake | Naphthol AS (Monoazo) | Diketopyrrolopyrrole |
| Shade | Yellowish Red[3] | Medium to Bluish Red[5] | Neutral, Bright Red[6] |
| Lightfastness (Full Shade) | 3-4[4] | 7[7] | 8[6] |
| Heat Stability | ~180-200°C[3][4] | ~180-240°C[5][7] | ~300°C[6] |
| Solvent Resistance | Good[3] | Very Good[8] | Excellent[9] |
| Acid Resistance | 3[3] | 5[5] | 5[6] |
| Alkali Resistance | 3[3] | 5[5] | 5[6] |
| Opacity | Varies (often translucent) | Opaque and Transparent grades available[5] | Medium Opacity[10] |
| Primary Applications | Printing inks, general-purpose plastics, indoor coatings[3] | Automotive and industrial coatings, high-grade inks, plastics[5] | Automotive paints, engineering plastics, high-end printing inks[6] |
(Note: Fastness properties are rated on a scale of 1 to 8 for lightfastness, where 8 is excellent, and 1 to 5 for chemical resistance, where 5 is excellent. Data is compiled from multiple technical sources and may vary based on the specific grade and testing conditions.)
In-Depth Analysis of Alternatives
Naphthol AS Pigments: Pigment Red 170
Naphthol AS pigments are a class of azo pigments known for their good overall fastness properties, representing a significant step up from traditional β-naphthol-based pigments.[11][12] Pigment Red 170, in particular, offers a versatile red with good lightfastness and thermal stability, making it suitable for a broader range of applications, including automotive coatings.[13]
Causality in Performance: The improved performance of Pigment Red 170 stems from its more complex molecular structure compared to Pigment Red 53:1. The use of a Naphthol AS derivative as the coupling component introduces amide groups, which enhance intermolecular hydrogen bonding within the crystal lattice. This increased intermolecular interaction leads to greater stability against light, heat, and solvents.[14] Pigment Red 170 exists in different crystal forms (polymorphs), which allows for grades with varying opacity and color shades, from a more opaque, yellowish-red (F3RK type) to a more transparent, bluish-red (F5RK type).[5]
Synthesis Pathway for Pigment Red 170:
Caption: Synthesis of Pigment Red 170.
Diketopyrrolopyrrole (DPP) Pigments: Pigment Red 254
The discovery of Diketopyrrolopyrrole (DPP) pigments in the 1970s marked a significant breakthrough in high-performance organic pigments.[15] Pigment Red 254, famously known as "Ferrari Red," is the most prominent member of this class, offering exceptional lightfastness, weather resistance, and thermal stability.[16]
Causality in Performance: The outstanding properties of DPP pigments are a direct result of their unique, highly symmetrical, and planar molecular structure. The bicyclic lactam core with aromatic groups at the 3 and 6 positions facilitates strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking interactions in the solid state.[3] This creates a very stable crystal lattice that is highly resistant to degradation by UV radiation, heat, and chemical attack, making it ideal for the most demanding applications, such as automotive OEM finishes and engineering plastics.[3][9]
Synthesis Pathway for Pigment Red 254:
Caption: Synthesis of Pigment Red 254.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating experimental protocols for the synthesis of Pigment Red 53:1 and the two high-performance alternatives are provided below. These protocols are based on established industrial synthesis methods.
Protocol 1: Synthesis of Pigment Red 53:1 (Barium Lake)
A. Diazotization of this compound (CLTSA)
-
In a 1L beaker, prepare a solution of this compound (32.5g) in 200g of water.[17]
-
Add 23g of 30% hydrochloric acid and stir for 30 minutes.[17]
-
Cool the resulting slurry to 0-5°C using an ice bath.
-
Slowly add a 30% aqueous solution of sodium nitrite (10.5g NaNO2 in water) over 10-20 minutes, maintaining the temperature below 5°C.[17]
-
Stir the mixture for 90 minutes to complete the diazotization reaction. The completion of the reaction can be verified by a slight blue color on potassium iodide-starch paper.[17]
-
Add a small amount of sulfamic acid to quench any excess nitrous acid.[17]
B. Coupling Reaction
-
In a separate 2L reactor, dissolve 2-naphthol in an aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 10-15°C.
-
Slowly add the diazonium salt solution prepared in step A to the 2-naphthol solution over 60-90 minutes, maintaining the temperature and a slightly alkaline pH.
-
Stir for an additional 60 minutes after the addition is complete to ensure full coupling.
C. Laking and Isolation
-
Heat the resulting dye slurry to 80-90°C.
-
Slowly add a solution of barium chloride to precipitate the insoluble barium salt of the dye.[1]
-
Boil the slurry for a short period to ensure complete laking and to develop the correct particle size and crystal form.
-
Filter the hot pigment slurry, wash the filter cake with hot water until free of soluble salts, and dry the product at 80-90°C.
Protocol 2: Synthesis of Pigment Red 170
A. Diazotization of p-Aminobenzamide
-
Prepare a slurry of p-aminobenzamide in dilute hydrochloric acid.
-
Cool the slurry to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite dropwise, keeping the temperature below 5°C, to form the diazonium salt solution.
-
Stir for 30-60 minutes post-addition and check for completion with potassium iodide-starch paper.
-
Destroy excess nitrous acid with sulfamic acid.
B. Preparation of Coupling Component
-
Dissolve Naphthol AS-PH (3-hydroxy-2-naphthoic acid (2-ethoxy)anilide) (32.5g) in 200mL of deionized water containing 10.5g of sodium hydroxide.[18]
-
Heat the solution to 65°C until the Naphthol AS-PH is completely dissolved, then cool.[18]
C. Coupling and Isolation
-
Slowly add the diazonium salt solution to the Naphthol AS-PH solution. A buffer solution (e.g., sodium acetate) can be used to maintain the pH around 4.6 during the coupling reaction.[18]
-
Maintain the temperature between 10-25°C during the addition.[18]
-
After the coupling is complete, heat the slurry to 90-95°C for 30-60 minutes to condition the pigment.
-
Filter the pigment, wash thoroughly with water, and dry.
-
For specific crystal phases (e.g., the more stable φ polymorph), a post-synthesis thermal treatment in water under pressure at around 130°C can be performed.
Protocol 3: Synthesis of Pigment Red 254
-
Under a nitrogen atmosphere, prepare a solution of sodium tert-amoxide by reacting sodium metal (21g) with tert-amyl alcohol (180g) in the presence of a catalytic amount of ferric chloride at reflux (around 100°C) for several hours.[19]
-
Cool the sodium tert-amoxide solution to 90°C and add p-chlorobenzonitrile (88g), stirring until dissolved.[19]
-
Slowly add a mixture of diisopropyl succinate (74g) and tert-amyl alcohol (50g) dropwise to the reaction mixture at 90°C over 3 hours.[19]
-
After the addition is complete, maintain the temperature for an additional period to ensure the condensation reaction goes to completion.
-
The highly viscous reaction mass is then hydrolyzed by adding it to deionized water, often containing a surfactant.[13]
-
The tert-amyl alcohol and other volatile byproducts are removed by distillation under reduced pressure.[13]
-
The precipitated crude Pigment Red 254 is isolated by filtration, washed with water and then methanol, and dried under vacuum at 80°C.[20]
Conclusion and Future Outlook
While this compound continues to be a relevant intermediate for cost-effective red pigments, the demand for higher performance in durability, heat stability, and weather fastness necessitates the use of advanced alternatives. Naphthol AS pigments, such as Pigment Red 170, offer a significant improvement in overall fastness properties and are suitable for more demanding applications like industrial and automotive coatings. For the ultimate in performance, Diketopyrrolopyrrole pigments, exemplified by Pigment Red 254, provide unparalleled lightfastness, thermal stability, and chemical resistance, making them the pigments of choice for the most rigorous applications.
The choice of pigment is ultimately a balance between performance requirements and cost. This guide provides the foundational data and synthetic methodologies to empower researchers and formulation scientists to make informed decisions when selecting or developing red pigments for their specific needs. The ongoing research into new pigment chemistries and modifications of existing ones promises even more robust and versatile color solutions in the future.
References
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Ataman Kimya. (n.d.). PIGMENT RED 170. Retrieved from [Link]
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iSuoChem. (n.d.). CI 56110 | High Color Strength Weather Fastness PR254 Pigment Red 254. Retrieved from [Link]
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Honor Pigments. (n.d.). PIGMENT RED 53:1/ HP RED 2537. Retrieved from [Link]
- Google Patents. (n.d.). CN102964865A - Preparation method of pigment red 254.
-
Patsnap. (n.d.). Preparation method of pigment red 254. Retrieved from [Link]
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COLOR BLOOM. (n.d.). China Pigment Red 53:1 Manufacturers, Suppliers, Factory. Retrieved from [Link]
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SY Chemical Co., Ltd. (n.d.). Pigment Red 53:1. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method for C.I. pigment red 53:1. Retrieved from [Link]
-
SID. (2012). CRYSTAL PHASE STUDY OF PIGMENT RED 254 IN THE PRESENCE OF IONIC LIQUIDS. Retrieved from [Link]
-
RSC Publishing. (2023). Preparation of γ-phase pigment Red 170 through hydrothermal treatment and kaolin coating modification. Retrieved from [Link]
-
Dominion Colour Corporation. (n.d.). PIGMENT RED 254. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Preparation of γ-phase pigment Red 170 through hydrothermal treatment and kaolin coating modification. Retrieved from [Link]
-
TECMOS. (n.d.). Pigment Red 254. Retrieved from [Link]
-
HUPC CHEMICAL CO.,LTD. (2011). TECHNICAL DATA SHEET Pigment Red 53:1 UN8135. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Preparation of γ-phase pigment Red 170 through hydrothermal treatment and kaolin coating modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis process for γ-phase pigment Red 170. Retrieved from [Link]
-
National Center for Biotechnology Information. (1993). Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN102585546A - Preparation method for C.I. pigment red 53:1.
-
Dominion Colour Corporation. (n.d.). PIGMENT RED 170. Retrieved from [Link]
-
HUPC CHEMICAL CO.,LTD. (2015). TECHNICAL DATA SHEET Pigment Red 170 UN8162. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). Overall Introduction of Organic Pigment. Retrieved from [Link]
- Google Patents. (n.d.). WO2007045312A2 - Method for producing fine-particle c.i. pigment red 254.
-
ResearchGate. (n.d.). Preparation and properties of C.I. Pigment Red 170 modified with silica fume. Retrieved from [Link]
- Google Patents. (n.d.). EP0929611B1 - Heat stable red strontium monoazo lake pigments.
-
Clariant. (n.d.). Sustainable Colorant Solutions Brochure. Retrieved from [Link]
- Google Patents. (n.d.). WO2005105928A1 - High-purity naphthol as pigments.
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INF News. (2021). The same red paint is used, why is the difference between you and the master so big? Retrieved from [Link]
-
ResearchGate. (2007). Modification study involving a Naphthol as red pigment. Retrieved from [Link]
-
CAMEO. (2025). Naphthol pigment. Retrieved from [Link]
-
Yuhong Pigment Co.,LTD. (n.d.). Pigment Red 254. Retrieved from [Link]
-
Sustainability Directory. (2025). What Are the Alternatives to Azo Dyes? Retrieved from [Link]
- Google Patents. (n.d.). US6911074B2 - Pigments having improved coloristic properties and process for their preparation.
-
Ahmadu Bello University. (2006). SYNTHESIS OF MONOAZO PIGMENTS BASED ON β-NAPHTHOL AND ACETOACETANILIDES AND THEIR APPLICATIONS. Retrieved from [Link]
-
Sustainability Directory. (2025). What Are Alternatives to Azo Dyes? → Question. Retrieved from [Link]
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The Decisive Role of Sulfonic Acid Group Position on Dye Properties
A Comparative Guide for Researchers
As a Senior Application Scientist, this guide delves into the critical, yet often subtle, influence of the sulfonic acid (-SO₃H) group's placement on the performance and properties of synthetic dyes. While universally recognized for imparting water solubility, the specific location of this powerful auxochrome on an aromatic backbone can dramatically alter a dye's color, fastness, and affinity for substrates. Understanding this structure-property relationship is paramount for researchers in materials science, textiles, and drug development for the rational design of new chromophores with tailored characteristics.
This guide moves beyond simple observation to explain the underlying chemical principles, supported by experimental data and a detailed validation protocol.
Fundamental Principles: The Dual Nature of the Sulfonic Acid Group
The sulfonic acid group is an essential feature in the majority of commercial anionic dyes, particularly within the vast family of azo dyes which constitute 60-70% of all dyes used in the textile and food industries[1][2]. Its influence stems from two primary characteristics:
-
Hydrophilicity: The -SO₃H group is strongly acidic and readily ionizes to the sulfonate anion (-SO₃⁻) in neutral or alkaline solutions[1][3]. This imparts excellent water solubility, a crucial property for the dyeing process, allowing the dye to be applied evenly to a substrate from an aqueous bath[4][5].
-
Electronic Effects: As an electron-withdrawing group, the sulfonic acid moiety can significantly influence the electron distribution within the dye's conjugated system—the network of alternating single and double bonds responsible for its color[6]. This electronic influence, combined with its physical size, dictates how its position affects the final dye properties.
Comparative Analysis: Ortho vs. Para Positioning
To illustrate the effect of the -SO₃H group's position, we will compare two hypothetical isomeric monoazo dyes. Both dyes are synthesized by coupling a diazotized aminobenzenesulfonic acid with a common coupling component, 2-naphthol.
-
Isomer A: Synthesized from 2-aminobenzenesulfonic acid (ortho-isomer).
-
Isomer B: Synthesized from 4-aminobenzenesulfonic acid (sulfanilic acid, para-isomer).
Below is a diagram illustrating the structures of these two isomers.
Caption: Chemical structures of two isomeric azo dyes derived from ortho- and para-aminobenzenesulfonic acid.
Effect on Color and Spectroscopic Properties
The position of the sulfonic acid group relative to the chromophoric azo bridge (-N=N-) is a primary determinant of the dye's color.
-
Isomer A (Ortho): The bulky -SO₃H group at the ortho position introduces significant steric hindrance [7][8]. This steric clash forces the aromatic rings to twist out of their preferred planar alignment. The disruption of planarity reduces the effective π-conjugation across the molecule. A less conjugated system requires more energy to excite its electrons, causing it to absorb light at a shorter wavelength. This results in a hypsochromic shift (a shift to a bluer or lighter color).
-
Isomer B (Para): With the -SO₃H group in the para position, there is minimal steric hindrance with the azo linkage. The molecule can maintain a high degree of planarity, allowing for maximum π-electron delocalization across the entire conjugated system. This extended conjugation requires less energy for electronic excitation, leading to the absorption of longer wavelength light. The result is a bathochromic shift (a shift to a redder or deeper color) compared to the ortho isomer.
Effect on Solubility
While the presence of a sulfonic acid group guarantees a degree of water solubility, its position can influence the magnitude. The specific solubility is a complex interplay of intermolecular forces, crystal packing, and hydration of the sulfonate ion. Generally, the para-substituted Isomer B (sulfanilic acid derivative) is often cited in literature and used in syntheses, suggesting it provides a favorable balance of properties, including reliable solubility[2].
Effect on Dyeing Properties and Fastness
The position of the sulfonic acid group also affects how the dye interacts with textile fibers.
-
Affinity: The planarity of the dye molecule is crucial for its affinity to fibers like cotton. The more planar Isomer B can align more effectively with the linear cellulose polymer chains, leading to stronger van der Waals interactions and higher substantivity (affinity). The twisted structure of Isomer A may result in weaker binding and lower exhaustion from the dyebath.
-
Wash Fastness: Wash fastness is related to both the dye's affinity for the fiber and its solubility in water. While strong binding is desired, the sulfonic acid group's position can influence the ease of ionization of other nearby functional groups (like hydroxyls), which in turn affects fastness properties[4].
Summary of Comparative Properties
| Property | Isomer A (Ortho-Sulfonated) | Isomer B (Para-Sulfonated) | Rationale |
| λmax (Wavelength) | Shorter (e.g., Yellow-Orange) | Longer (e.g., Orange-Red) | Steric hindrance in the ortho position disrupts conjugation (Hypsochromic shift)[7][8]. |
| Color | Lighter Shade | Deeper Shade | Direct consequence of the shift in λmax. |
| Molar Absorptivity (ε) | Lower | Higher | A more planar molecule typically exhibits a higher probability of electronic transition. |
| Water Solubility | Good | Good | Both isomers are rendered soluble by the sulfonic acid group[4][5]. |
| Fiber Affinity (Cotton) | Moderate | High | The planar structure of the para isomer allows for better interaction with cellulose fibers. |
Experimental Validation Protocol
To empirically verify these differences, a researcher can synthesize and characterize the two isomers. This protocol provides a self-validating workflow.
Workflow Diagram
Caption: Experimental workflow for the synthesis and comparative analysis of isomeric sulfonated azo dyes.
Step-by-Step Methodology
Reagents & Materials:
-
2-aminobenzenesulfonic acid (for Isomer A)
-
4-aminobenzenesulfonic acid (for Isomer B)
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water, Ice
-
Cotton swatches
Part 1: Synthesis of Isomer B (Para-Sulfonated Dye)
-
Diazotization:
-
In a 250 mL beaker, dissolve 4.3 g (0.025 mol) of 4-aminobenzenesulfonic acid and 1.5 g of sodium carbonate in 50 mL of water.
-
In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water.
-
In a 500 mL beaker, place 5 mL of concentrated HCl and 50 g of crushed ice.
-
Slowly add the solution of 4-aminobenzenesulfonic acid to the ice/HCl mixture with constant stirring.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Keep the temperature between 0-5°C. Stir for 15 minutes to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve 3.6 g (0.025 mol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline 2-naphthol solution.
-
A vibrant orange-red precipitate should form immediately.
-
-
Isolation:
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Add approximately 10 g of NaCl to "salt out" the dye, which decreases its solubility and promotes precipitation.
-
Collect the solid dye by vacuum filtration, wash it with a small amount of saturated NaCl solution, and allow it to air dry.
-
Part 2: Synthesis of Isomer A (Ortho-Sulfonated Dye)
-
Repeat the exact same procedure as for Isomer B, but substitute 4-aminobenzenesulfonic acid with an equimolar amount of 2-aminobenzenesulfonic acid.
Part 3: Comparative Analysis
-
UV-Visible Spectroscopy:
-
Prepare stock solutions of each dye with identical concentrations (e.g., 0.01 g/L) in distilled water.
-
Record the absorbance spectrum for each solution from 350 nm to 700 nm.
-
Identify and tabulate the λmax for Isomer A and Isomer B.
-
-
Solubility & Dyeing:
-
Perform a qualitative solubility test by observing the ease of dissolution of each dye.
-
Conduct a test dyeing on cotton swatches under identical conditions (dye concentration, salt concentration, temperature, and time). Visually compare the color and depth of shade on the dried fabric swatches.
-
Conclusion
The position of the sulfonic acid group is a powerful design parameter in dye chemistry. As demonstrated, moving the group from the para to the ortho position relative to the azo linkage can induce a significant hypsochromic (lightening) color shift due to steric hindrance and disruption of molecular planarity. This change in spatial structure also negatively impacts the dye's affinity for planar substrates like cotton. These predictable structure-property relationships allow researchers to fine-tune the characteristics of new dyes, providing a clear path to developing chromophores with optimized solubility, color, and performance for specific applications.
References
-
Azo dye - Wikipedia. Wikipedia. [Link]
-
Effect of the sulphonic group position on the properties of monoazo dyes. ResearchGate. [Link]
-
Azo dye - Sciencemadness Wiki. Sciencemadness Wiki. [Link]
-
Azo Dyes and Pigments. Royal Society of Chemistry. [Link]
-
What Are Azo Dyes? - Chemistry For Everyone. YouTube. [Link]
-
Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. National Institutes of Health (NIH). [Link]
-
Why does sulfonation of aniline occur para rather than ortho? Chemistry Stack Exchange. [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (NIH). [Link]
-
How can i sulfonate aromatic benzene ring in para position instead of ortho position? And what factor makes this difference? ResearchGate. [Link]
-
Sulfonate Groups: Significance and symbolism. Wisdom Library. [Link]
-
GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. National Center for Biotechnology Information (NCBI). [Link]
Sources
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- 2. books.rsc.org [books.rsc.org]
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- 5. Sulfonate Groups: Significance and symbolism [wisdomlib.org]
- 6. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Quantitative Analysis of Impurities in Commercial 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-4-methylbenzenesulfonic acid is a key intermediate in the synthesis of various organic compounds, including pigments and active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can carry through the synthetic process, potentially affecting the efficacy, safety, and stability of the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[1][2][3] This guide provides a comparative analysis of common analytical techniques for the quantitative determination of impurities in commercial-grade this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols.
Understanding the Impurity Profile
The potential impurities in this compound are largely dictated by its synthetic route. A common pathway involves the sulfonation of 3-chloro-4-methylaniline or the nitration and subsequent reduction of a sulfonated toluene derivative.[4][5] Based on these processes, impurities can be classified into several categories as outlined by ICH Q3A[2][6]:
-
Organic Impurities:
-
Starting Materials: Unreacted precursors like 3-chloro-4-methylaniline.
-
Intermediates: Such as unsulfonated or unchlorinated precursors.
-
By-products: Including regioisomers (e.g., 2-Amino-4-chloro-5-methylbenzenesulfonic acid[7]), and products from over-sulfonation or other side reactions.
-
Degradation Products: Arising from instability of the main compound under specific storage or process conditions.
-
-
Inorganic Impurities: Residual catalysts, reagents like sulfuric acid, and inorganic salts.
-
Residual Solvents: Solvents used during synthesis and purification.
A logical overview of how synthetic steps can lead to specific impurities is visualized below.
Caption: Relationship between synthesis steps and potential impurity formation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for impurity quantification depends on the nature of the impurity, the required sensitivity, and the analytical throughput needed. We will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, is the workhorse for the analysis of non-volatile organic impurities in pharmaceutical intermediates.[8] Its high resolution and sensitivity make it ideal for separating and quantifying structurally similar compounds like regioisomers.
Principle of Operation: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[8] The sulfonic acid group imparts significant polarity to the target molecule, requiring careful mobile phase selection to achieve adequate retention and separation from other polar impurities.
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The acidic mobile phase suppresses the ionization of the sulfonic acid group, improving peak shape and retention on the reverse-phase column. Acetonitrile is a common organic modifier.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 60 30 90 35 90 36 5 40 5 Rationale: A gradient elution is necessary to elute impurities with a wide range of polarities, from highly polar starting materials to potentially less polar by-products, within a reasonable timeframe.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Quantification: Utilize an external standard of this compound for the main component assay. For impurities, if reference standards are available, they should be used for direct quantification. If not, quantification can be based on the principle of relative response factor (RRF) or, more commonly, as area percent, assuming an RRF of 1.0 for unknown impurities as per ICH guidelines.[6]
Gas Chromatography (GC)
GC is highly effective for the analysis of volatile and semi-volatile compounds.[10][11] For a polar, non-volatile compound like this compound, direct analysis is not feasible. However, GC coupled with Mass Spectrometry (GC-MS) becomes a powerful tool for identifying and quantifying certain impurities, such as residual solvents or volatile starting materials, and for specific impurities after derivatization.
Principle of Operation: Volatile analytes are separated based on their boiling points and interaction with a stationary phase in a capillary column.[12] For non-volatile sulfonic acids, a chemical derivatization step is required to convert them into more volatile derivatives (e.g., methyl esters) prior to injection.[13]
Experimental Protocol: GC-MS for Volatile Impurities (Post-Derivatization)
-
Derivatization (Esterification):
-
Accurately weigh 100 mg of the sample into a reaction vial.
-
Add 1 mL of Methanolic HCl (3N).
-
Seal the vial and heat at 80 °C for 2 hours.
-
Cool to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl esters with 1 mL of Dichloromethane.
-
Rationale: Esterification of the sulfonic acid group with methanol creates a more volatile methyl sulfonate derivative, which is amenable to GC analysis.
-
-
Instrumentation: GC system with a Mass Spectrometer (MS) detector.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection: 1 µL, Split mode (e.g., 20:1).
-
MS Detector: Scan mode (e.g., m/z 40-450) for identification. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: Requires synthesis of the derivatized impurity standards for creating a calibration curve. This method is highly specific and sensitive but also more labor-intensive than HPLC.
Potentiometric Titration
Titrimetry is a classic, absolute analytical method that can be used to determine the overall acidity of the sample, which is primarily contributed by the sulfonic acid group.[14] It is excellent for determining the assay of the main component but lacks the specificity to quantify individual impurities unless they have significantly different acidic or basic properties.
Principle of Operation: The sample is dissolved in a suitable solvent and titrated with a standardized basic titrant. The endpoint, where the moles of titrant are stoichiometrically equivalent to the moles of the acidic analyte, is determined by monitoring the potential change with a pH electrode.[15]
Experimental Protocol: Nonaqueous Acid-Base Titration
-
Instrumentation: Autotitrator with a suitable pH electrode for nonaqueous media.
-
Solvent: A mixture of 2-propanol and water (e.g., 80:20).
-
Rationale: A nonaqueous solvent system is often used for organic acids to enhance the sharpness of the titration endpoint compared to purely aqueous systems.[16]
-
-
Titrant: 0.1 N standardized Tetrabutylammonium Hydroxide (TBAH).
-
Rationale: TBAH is a strong base in nonaqueous solvents, providing a distinct endpoint for the titration of weak to strong acids.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the sample into a beaker.
-
Dissolve in 50 mL of the solvent mixture.
-
Immerse the electrode and the titrant delivery tube.
-
Titrate with 0.1 N TBAH, recording the potential (mV) as a function of titrant volume.
-
-
Endpoint Determination: The equivalence point is determined from the inflection point of the titration curve (first derivative).
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed, its concentration, the sample weight, and the molecular weight of this compound.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the described methods for impurity analysis.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Potentiometric Titration |
| Specificity | High (can separate isomers) | Very High (mass-based) | Low (measures total acidity) |
| Sensitivity (LOD/LOQ) | High (typically <0.05%) | Very High (ppb levels) | Low (typically >0.5%) |
| Application | Broad-spectrum organic impurities | Volatile impurities, specific non-volatiles | Assay of main component, total acidic impurities |
| Throughput | Moderate | Low (due to sample prep) | High |
| Complexity | Moderate | High | Low |
| ICH Guideline Utility | Primary method for reporting, identifying, and qualifying organic impurities.[1][17] | Confirmatory identification, analysis of specific volatile/genotoxic impurities. | Assay of the drug substance. |
Analytical Workflow and Method Selection
A robust quality control strategy employs these techniques in a complementary fashion. The typical workflow for batch release of this compound is depicted below.
Caption: A typical analytical workflow for quality control testing.
Conclusion and Recommendations
For the comprehensive quantitative analysis of impurities in commercial this compound, no single method is sufficient.
-
HPLC-UV stands out as the primary and most versatile technique. Its ability to separate and quantify a wide range of organic impurities, including critical regioisomers, makes it indispensable for meeting regulatory requirements for impurity profiling.[1][3]
-
Potentiometric Titration serves as a reliable and straightforward method for determining the overall purity (assay) of the material, providing a valuable cross-check on the main component quantification by HPLC.
-
GC-MS is a specialized tool. While not a routine screening method for all impurities due to the need for derivatization, it is invaluable for the specific quantification of residual solvents (without derivatization) and for the structural confirmation of volatile or derivatizable unknown impurities identified by other techniques.
A combination of HPLC-UV for impurity profiling and Potentiometric Titration for assay determination provides a robust, efficient, and compliant analytical strategy for the quality control of this compound.
References
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
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- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- YouTube. ICH Q3A Guideline for Impurities in New Drug Substances.
- CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents.
- ResearchGate. (PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry.
- LibreTexts Chemistry. Titrimetric Methods.
- ResearchGate. Potentiometric titration of the sulfonic acid-based ion exchange resins.
- BenchChem. Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.
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- ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives.
- ACS Publications. Improvement of the Nitration Process in this compound Synthesis.
- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
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- SilcoTek Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
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- Shimadzu. Solutions for Pharmaceutical Impurities.
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- 17. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Chloro-Substituted Anilines in Diazotization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of aromatic amines to diazonium salts—a reaction known as diazotization—is a fundamental tool in organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring. The reactivity of the starting aniline is critically dependent on the electronic and steric nature of its substituents. This guide provides a detailed comparative analysis of the diazotization reactivity of ortho-, meta-, and para-chloroanilines. We will delve into the underlying mechanistic principles, present quantitative kinetic data, and provide a robust experimental protocol for researchers to validate these findings in their own laboratories.
The Underlying Chemistry: Electronic and Steric Effects of the Chloro Substituent
The diazotization reaction is initiated by the nucleophilic attack of the amino group on an electrophilic nitrosating species, typically the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong mineral acid.[1] The rate of this reaction is therefore directly proportional to the electron density on the nitrogen atom of the amino group.
The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring, reducing the nucleophilicity of the amino nitrogen.[2]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, partially counteracting the inductive effect. The +M effect is most pronounced at the ortho and para positions.
The interplay of these effects, combined with steric factors, dictates the reactivity of each chloroaniline isomer.
-
2-Chloroaniline (Ortho): The amino group experiences the strongest electron-withdrawing inductive effect due to the proximity of the chlorine atom. Furthermore, significant steric hindrance from the adjacent chlorine can impede the approach of the nitrosating agent to the nitrogen atom.[3][4] Both factors combine to make 2-chloroaniline the least reactive of the three isomers.
-
3-Chloroaniline (Meta): The amino group is influenced primarily by the deactivating -I effect. The +M effect of chlorine does not extend to the meta position, meaning there is no resonance-based donation of electron density to the nitrogen. However, it lacks the steric hindrance of the ortho isomer.
-
4-Chloroaniline (Para): At this position, steric hindrance is negligible. The deactivating -I effect is weaker than in the ortho position. Crucially, the electron-donating +M effect operates effectively at the para position, partially offsetting the inductive withdrawal and rendering the amino group more nucleophilic than its ortho and meta counterparts.
Based on this analysis, the predicted order of reactivity towards diazotization is:
Aniline > 4-Chloroaniline > 3-Chloroaniline > 2-Chloroaniline
The Mechanism of Diazotization
The conversion of an aniline to a diazonium ion proceeds through a multi-step mechanism, initiated by the formation of the key electrophile, the nitrosonium ion.[5][6][7]
Caption: General mechanism of aniline diazotization.
Quantitative Comparison: Kinetic Data
Experimental data from kinetic studies provide a definitive measure of reactivity. A study by Aboul-Seoud investigated the diazotization rates of aniline and the three chloroaniline isomers in dilute sulfuric acid, yielding specific reaction rates and activation energies.[8]
| Compound | Specific Reaction Rate (k) at 0°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Free Energy of Activation (ΔF*) (kcal/mol) |
| Aniline | 11.20 | 14.65 | 17.52 |
| 4-Chloroaniline | 1.83 | 14.90 | 18.42 |
| 3-Chloroaniline | 1.05 | 15.60 | 18.67 |
| 2-Chloroaniline | 0.056 | 16.90 | 20.01 |
| Data sourced from Aboul-Seoud, A. (1967).[8] |
Analysis of Data:
The experimental kinetic data strongly support the theoretically predicted reactivity trend.
-
4-Chloroaniline is the most reactive of the substituted isomers, with a reaction rate approximately 6 times slower than unsubstituted aniline.
-
3-Chloroaniline is roughly 1.7 times slower than the para isomer, highlighting the lack of a counteracting +M effect at the meta position.
-
2-Chloroaniline is dramatically less reactive, reacting over 18 times slower than 3-chloroaniline and nearly 200 times slower than aniline. This confirms the powerful combined deactivating influence of the -I effect and steric hindrance in the ortho position. The significantly higher activation energy for 2-chloroaniline reflects the greater energy barrier that must be overcome for the reaction to proceed.
Experimental Protocol: A Comparative Kinetic Study via UV-Vis Spectrophotometry
This protocol outlines a method to compare the diazotization rates of 2-, 3-, and 4-chloroaniline by monitoring the reaction using UV-Vis spectrophotometry. The disappearance of the aniline reactant can be tracked over time, as its absorbance spectrum differs from that of the resulting diazonium salt.[9][10]
A. Materials and Reagents
-
2-Chloroaniline, 3-Chloroaniline, 4-Chloroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
-
UV-Vis Spectrophotometer with thermostatted cuvette holder
-
Quartz cuvettes
-
Standard volumetric flasks, pipettes, and magnetic stirrers
B. Workflow Diagram
Sources
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Safety Operating Guide
Proper Disposal of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9). As a professional in the field of drug development and research, you understand that meticulous handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document offers a procedural, step-by-step approach to managing this specific compound, grounded in established safety protocols and environmental stewardship.
Understanding the Compound: Hazard Profile and Initial Precautions
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory tract irritation, and ingestion can cause burns to the digestive tract.[1][3] It is classified as a hazardous waste, necessitating disposal in accordance with local, regional, national, and international regulations.[1][4]
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. This document provides the most comprehensive information on hazards, handling, and emergency measures.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][5] For situations with a risk of dust formation, a NIOSH/MSHA approved respirator is recommended.[3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as hazardous reactions can occur.[3]
Hazard Identification Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of permanent injury.[1][2] | Ocular contact |
| Respiratory Irritation | May cause irritation to the respiratory system.[1] | Inhalation |
| Acute Toxicity | Harmful if swallowed. | Ingestion |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste.[4] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[6]
Step 1: Segregation and Labeling
Properly segregate waste containing this compound from other waste streams.
-
Aqueous vs. Organic: Separate aqueous solutions from organic solvent mixtures.[6]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound."[6]
Step 2: Containerization
-
Container Choice: Use a sturdy, leak-proof, and chemically compatible container. The original container is often a suitable option if it is in good condition.
-
Closure: Keep the waste container securely closed except when adding waste.[6]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[6]
Step 3: Waste Collection and Storage
-
Accumulation: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Quantity Limits: Be aware of the maximum allowable quantity of hazardous waste that can be stored in your laboratory, as stipulated by your institution's policies and local regulations.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the final disposal of hazardous chemical waste. They will provide guidance on specific procedures and schedule a pickup.
-
Waste Manifest: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
Disposal Decision Workflow
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9). As a Senior Application Scientist, my objective is to offer a procedural framework grounded in established safety standards, ensuring that researchers, scientists, and drug development professionals can operate with confidence and minimize exposure risks. The causality behind each recommendation is explained to build a robust and self-validating safety culture in your laboratory.
Hazard Analysis: Understanding the Imperative for Protection
This compound is an organosulfonic acid and halogenated aromatic amine derivative.[1] Its chemical structure presents multiple hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. The primary risks are associated with its corrosive and irritant properties.[2]
Safety Data Sheets (SDS) classify this compound as causing severe skin burns and eye damage.[3][4] Contact can lead to burning pain, and in the case of eye contact, symptoms may include stinging, tearing, redness, swelling, blurred vision, and potentially permanent damage, including blindness.[4] Inhalation may irritate the respiratory system, potentially causing coughing, wheezing, and in severe cases, chemical pneumonitis.[2][5][6] While some data is conflicting, it is prudent to handle it as a hazardous substance, with some sources indicating it may be toxic through inhalation, ingestion, or skin contact.[5]
GHS Hazard Classification Summary
The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this chemical.
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4] | Corrosion | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[4] | Corrosion | Danger |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7][8] | Exclamation Mark | Warning |
Note: Classifications can vary slightly between suppliers. Always consult the specific SDS for the material you are handling.
The Core Directive: A Multi-Layered PPE Approach
A multi-layered PPE approach is mandatory to create a protective barrier against all potential routes of exposure—dermal, ocular, and respiratory. The selection of specific PPE must be informed by a thorough risk assessment of the procedures being performed.
Eye and Face Protection: The First Line of Defense
Given the severe risk to the eyes, robust protection is non-negotiable.
-
Mandatory Equipment: At a minimum, chemical splash goggles that comply with OSHA regulations are required.[5] These must be close-fitting to prevent the entry of liquids or solid particulates.[9]
-
Enhanced Precautions: For procedures with a higher risk of splashing, such as transferring solutions or preparing formulations, a face shield must be worn in addition to chemical splash goggles.[6][10]
Causality: The sulfonic acid functional group contributes to the compound's corrosivity. Direct contact with the sensitive tissues of the eye can cause immediate and irreversible damage.[4] A face shield provides a secondary barrier, protecting the entire face from splashes that could bypass the seal of goggles.
Hand Protection: Preventing Dermal Absorption and Burns
The skin is a primary route of exposure. Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[11]
-
Protocol: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of contaminated gloves immediately as hazardous waste.[13]
Causality: The chemical's classification as causing severe skin burns means that direct contact can destroy skin tissue.[3] Furthermore, the amine group presents a risk of dermal absorption, which could lead to systemic toxicity.[11]
Body Protection: Shielding Against Spills and Splashes
Protecting the skin on the arms, legs, and torso is critical.
-
Standard Lab Attire: A long-sleeved lab coat is the minimum requirement.[13]
-
Enhanced Precautions: For tasks involving larger quantities or a significant risk of spills, impervious clothing, such as a chemical-resistant apron or a two-piece acid suit, is necessary.[5][6] Wear closed-toe shoes, and for added protection, consider chemical-resistant boots with pant legs worn over them.[6][9]
Causality: Standard cotton lab coats offer minimal protection against corrosive splashes. Impervious materials are required to prevent the chemical from soaking through and reaching the skin.
Respiratory Protection: Mitigating Inhalation Hazards
All handling of this compound powder should occur within a certified chemical fume hood to control airborne particulates.[5][13]
-
When is a Respirator Needed? If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, or during an emergency situation like a large spill, respiratory protection is required.[9][14]
-
Type of Respirator: Use a NIOSH/MSHA-approved respirator.[5] For situations exceeding exposure limits, an air-purifying, full-face respirator with acid gas cartridges is appropriate.[12] In emergencies or when concentrations are unknown, a self-contained breathing apparatus (SCBA) is required.[5][12]
Causality: Inhalation of the dust or aerosols can cause irritation and damage to the respiratory tract.[2][6] A fume hood provides primary containment, while a respirator serves as a crucial secondary defense for the user's respiratory system.
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for safety. The following protocols provide a self-validating system for handling this chemical.
Pre-Handling and Donning PPE Workflow
Step-by-Step Protocol:
-
Preparation: Verify that the chemical fume hood has a current certification and is functioning correctly. Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[13]
-
Don Body Protection: Put on your lab coat or chemical-resistant apron.
-
Don Respiratory Protection: If your risk assessment requires a respirator, perform a seal check and don it now.
-
Don Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Don Gloves: Put on your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[9]
Safe Handling and Doffing
Handling:
-
Always handle the solid chemical within the fume hood to prevent dust inhalation.[5]
-
When weighing, use a draft shield or weigh the material inside the hood.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.[13]
Doffing (Removal) Protocol: The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove gloves first using a proper technique. Peel one glove off by pinching the cuff and turning it inside out. Use your clean hand to slide under the cuff of the other glove and peel it off. Dispose of them in a designated hazardous waste container.
-
Face Shield/Apron: Remove any secondary protection like a face shield or apron.
-
Goggles: Remove eye protection.
-
Respirator: Remove your respirator, if worn.
-
Lab Coat: Remove your lab coat.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3]
Spill and Disposal Plan
-
Spill Response: In case of a small spill inside a fume hood, cover the spill with a non-combustible absorbent material like dry earth or sand.[5] Sweep it up and place it in a sealed, labeled container for disposal. Do not use water.[5] For larger spills, evacuate the area and follow your institution's emergency response plan.
-
Waste Disposal: All contaminated PPE (gloves, etc.) and excess chemical waste must be disposed of as hazardous waste.[16] Place materials in a clearly labeled, sealed container. Follow all local, regional, and national regulations for chemical waste disposal.[3][4][7]
References
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Safety data sheet - this compound. (2024, January 4). CPAChem. Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
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Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. Retrieved from [Link]
-
Safety Data Sheet - 2-Amino-4-chloro-5-methylbenzenesulfonic acid. (2025, September 24). Thermo Fisher Scientific. Retrieved from [Link]
-
Safety Data Sheet - this compound. (2016, May 13). Chem Service. Retrieved from [Link]
-
Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]
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SULPHONIC ACID, 90% - Safety Data Sheet. (2018, June 17). Dinâmica Química. Retrieved from [Link]
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This compound - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]
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2-Chloro-p-toluidine-5-sulfonic acid. (n.d.). PubChem. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
-
Occupational Safety Resources on Sulfuric Acid. (2019, December 17). NC Epidemiology. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
